molecular formula C10H14BrNO B1282035 3-(Pyrrolidin-3-yl)phenol hydrobromide CAS No. 38175-32-5

3-(Pyrrolidin-3-yl)phenol hydrobromide

カタログ番号: B1282035
CAS番号: 38175-32-5
分子量: 244.13 g/mol
InChIキー: LGOSCNKHZYYPAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(Pyrrolidin-3-yl)phenol hydrobromide is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-3-yl)phenol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-3-yl)phenol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-pyrrolidin-3-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSCNKHZYYPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38175-32-5
Record name Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38175-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Technical Guide: Synthesis of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

[1]

Abstract This technical guide details the synthesis of 3-(pyrrolidin-3-yl)phenol hydrobromide (also known as 3-(3-hydroxyphenyl)pyrrolidine HBr), a critical pharmacophore in the development of CNS-active agents, particularly dopamine D3 receptor ligands and opioid receptor modulators.[1] The guide prioritizes a convergent, high-fidelity pathway utilizing 1,3-dipolar cycloaddition for the construction of the pyrrolidine core, followed by a "one-pot" deprotection-demethylation sequence to yield the hydrobromide salt. An alternative scalable route via succinimide reduction is provided for process chemistry applications.

Introduction & Retrosynthetic Analysis[1]

The target molecule features a 3-hydroxyphenyl group attached to the C3 position of a pyrrolidine ring. The synthesis poses two primary challenges:

  • Constructing the 3-arylpyrrolidine core: This requires establishing the C3-aryl bond, which is less accessible than the C2-aryl bond found in nicotine analogs.[1]

  • Chemo-selective Demethylation: Converting the precursor methoxy ether to a phenol while managing the secondary amine, ultimately isolating the product as the stable hydrobromide salt.

Retrosynthetic Strategy

The most robust disconnection involves breaking the pyrrolidine ring or the ether bond.

  • Disconnection A (Convergent): Disassembly of the pyrrolidine ring into a styrene derivative and an azomethine ylide . This allows for the rapid assembly of the 3-arylpyrrolidine skeleton with controlled substitution.

  • Disconnection B (Linear): Reduction of a 3-arylsuccinimide , derived from 3-methoxybenzaldehyde.[1]

RetrosynthesisTarget3-(Pyrrolidin-3-yl)phenol HBr(Target)Methoxypyrrolidine3-(3-Methoxyphenyl)pyrrolidineTarget->MethoxypyrrolidineDemethylation (HBr)BenzylPyrrolidine1-Benzyl-3-(3-methoxyphenyl)pyrrolidineMethoxypyrrolidine->BenzylPyrrolidineDebenzylation (H2/Pd)Styrene3-MethoxystyreneBenzylPyrrolidine->Styrene1,3-Dipolar CycloadditionYlideAzomethine Ylide Precursor(N-Benzyl-N-(methoxymethyl)TMS-methylamine)BenzylPyrrolidine->Ylide+

Figure 1: Retrosynthetic analysis showing the convergent Azomethine Ylide pathway.

Primary Synthesis Pathway: Azomethine Ylide Cycloaddition

Best for: Medicinal Chemistry, Library Generation, High Purity.

This route utilizes the reactivity of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine to generate an azomethine ylide in situ, which undergoes a [3+2] cycloaddition with 3-methoxystyrene.

Step 1: [3+2] Cycloaddition

Objective: Formation of the 1-benzyl-3-(3-methoxyphenyl)pyrrolidine core.[1]

  • Reagents: 3-Methoxystyrene, N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, Trifluoroacetic acid (TFA) (catalyst).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Mechanism: The acid catalyst promotes the desilylation of the amine precursor, generating a reactive azomethine ylide dipole. This dipole adds across the alkene of the styrene in a regioselective manner to form the pyrrolidine ring.

Protocol:

  • Dissolve 3-methoxystyrene (1.0 eq) and N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C under nitrogen atmosphere.

  • Add TFA (0.1 eq) dropwise (exothermic reaction).

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield 1-benzyl-3-(3-methoxyphenyl)pyrrolidine as a pale oil.

Step 2: Debenzylation

Objective: Removal of the benzyl protecting group.

  • Reagents: H₂ gas (1 atm or balloon), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the intermediate from Step 1 in Methanol.

    • Add 10 wt% of Pd/C catalyst.

    • Stir under H₂ atmosphere at room temperature for 6-12 hours.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate to obtain 3-(3-methoxyphenyl)pyrrolidine .[1]

Step 3: Demethylation & Salt Formation

Objective: Cleavage of the methyl ether and formation of the hydrobromide salt.

  • Reagents: 48% Aqueous Hydrobromic Acid (HBr).

  • Solvent: None (Reagent acts as solvent) or Acetic Acid.

  • Critical Process Parameter: Temperature must be maintained at reflux (~100-110°C) to ensure complete ether cleavage.

Protocol:

  • Place 3-(3-methoxyphenyl)pyrrolidine in a round-bottom flask.

  • Add 48% aq. HBr (10-15 mL per gram of substrate).

  • Reflux the mixture for 4-8 hours. Monitor by LCMS for disappearance of the methoxy peak.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess HBr and water.

  • Crystallization: The residue is often a thick oil or solid. Triturate with cold Ethanol/Diethyl Ether or Acetone to induce crystallization of the 3-(pyrrolidin-3-yl)phenol hydrobromide .

  • Filter and dry the off-white solid.

Alternative Pathway: Succinimide Reduction

Best for: Large-scale synthesis, Process Chemistry.[1]

This route avoids the use of specialized silyl reagents and uses cheaper commodity chemicals.

SuccinimideRouteStart3-MethoxybenzaldehydeStep1Condensation(Ethyl Cyanoacetate)Start->Step1Inter1Cinnamate DerivativeStep1->Inter1Step2Michael Addition(HCN or Nitromethane)Inter1->Step2Step3CyclizationStep2->Step3Succinimide3-(3-Methoxyphenyl)succinimideStep3->SuccinimideStep4Reduction(LiAlH4 or BH3)Succinimide->Step4Prod3-(3-Methoxyphenyl)pyrrolidineStep4->Prod

Figure 2: Linear synthesis via succinimide reduction.

Key Differences:

  • Succinimide Formation: Involves condensing 3-methoxybenzaldehyde with ethyl cyanoacetate, followed by Michael addition of cyanide (or nitromethane) and cyclization.

  • Reduction: The succinimide (a cyclic imide) is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) to yield the pyrrolidine.[4]

  • Final Step: The demethylation (Step 3 above) remains the same.

Analytical Characterization

To validate the synthesis of 3-(pyrrolidin-3-yl)phenol hydrobromide , the following data profile is expected:

TestExpected ResultNotes
Physical State Off-white to beige crystalline solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆) δ ~9.5 (br s, OH/NH₂⁺), 6.6-7.2 (m, 4H, Ar-H), 3.0-3.5 (m, pyrrolidine ring protons), 1.8-2.3 (m, CH₂).Diagnostic: Loss of -OCH₃ singlet (~3.8 ppm). Appearance of phenolic -OH.[1][5][6][7]
Mass Spectrometry [M+H]⁺ = 164.1Parent mass corresponds to C₁₀H₁₃NO.
Melting Point >150°C (Decomposition likely)Salt forms typically have high MPs compared to free base.

Safety & Handling

  • Hydrobromic Acid (48%): Highly corrosive and causes severe burns. Use in a functioning fume hood. Vapors are respiratory irritants.

  • Trifluoroacetic Acid (TFA): Corrosive and volatile.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure proper grounding of equipment and use inert gas purging (N₂/Ar) before introducing hydrogen.

References

  • Neuman, J., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. Link

  • Padwa, A., et al. (1987). "Cycloaddition of Azomethine Ylides." Chemical Reviews, 87(4), 813-851. (Foundational text for the cycloaddition methodology).
  • Thobejane, N. D., et al. (2025).[3] "A simple synthesis of substituted N-benzyl-3-pyrrolidinols." Synthetic Communications. Link (Relevant for alternative pyrrolidine ring construction methods).[3]

  • Organic Syntheses. (1975). "2-Phenylpyrrolidine and related synthesis." Org.[3][8] Synth., 55, 114. (General reference for pyrrolidine synthesis).

Technical Guide: Mechanism of Action of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacodynamics, Receptor Kinetics, and Experimental Validation of 3-(3-Hydroxyphenyl)pyrrolidine Scaffolds Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide (also known as 3-HPP or despropyl-3-PPP pyrrolidine analog ) represents a critical pharmacophore in the design of dopaminergic modulators. Structurally characterized by a phenol moiety attached to the 3-position of a pyrrolidine ring, it serves as a ring-contracted analog of the classic dopamine autoreceptor agonist 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine].

This compound functions primarily as a dopamine D2-like receptor ligand with significant utility in probing the Dopamine D3 receptor (D3R) secondary binding pocket. Unlike non-selective catecholamines, the 3-hydroxyphenyl-pyrrolidine scaffold exhibits a distinct structure-activity relationship (SAR) profile that allows for the fine-tuning of functional selectivity (biased agonism) and receptor subtype specificity.

This guide details the molecular mechanism of action (MoA), downstream signaling cascades, and the experimental protocols required to validate its pharmacological profile.

Chemical Identity & Physicochemical Properties[1][2][3]

The hydrobromide salt form is utilized to enhance water solubility and stability for in vitro and in vivo applications.

PropertySpecification
IUPAC Name 3-(pyrrolidin-3-yl)phenol; hydrobromide
Common Aliases 3-(3-Hydroxyphenyl)pyrrolidine HBr; 3-HPP
Molecular Formula C₁₀H₁₃NO[1] · HBr
Molecular Weight 244.13 g/mol (salt); 163.22 g/mol (free base)
Key Pharmacophore 3-hydroxyphenyl (bioisostere of dopamine catechol); Pyrrolidine nitrogen (protonatable amine)
Solubility Soluble in DMSO (>10 mM), Water (with gentle warming)

Mechanism of Action (MoA)

Receptor Target & Binding Kinetics

The primary mechanism of 3-(Pyrrolidin-3-yl)phenol is the modulation of D2-like dopamine receptors (D2, D3, D4) . It acts as an orthosteric ligand that competes with endogenous dopamine.

  • Orthosteric Binding Site: The pyrrolidine nitrogen (protonated at physiological pH) forms a critical ionic bond with the carboxylate side chain of Aspartate 113 (Asp3.32) in Transmembrane Domain 3 (TM3) of the D2/D3 receptor.

  • Hydrogen Bonding: The 3-hydroxyl group on the phenyl ring mimics the meta-hydroxyl of dopamine, forming hydrogen bonds with Serine 193 (Ser5.42) and Serine 197 (Ser5.46) in TM5. This interaction is essential for receptor activation (agonism).

  • Ring Contraction Effect: Compared to the piperidine analog (3-PPP), the pyrrolidine ring alters the vector of the nitrogen lone pair, often shifting the compound's profile toward partial agonism or enhancing selectivity when N-substituted.

Signaling Pathways

Upon binding, 3-(Pyrrolidin-3-yl)phenol stabilizes the receptor in an active conformation, triggering G-protein-dependent signaling.

  • Gαi/o Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi/o subunit.

  • Adenylate Cyclase Inhibition: The Gαi-GTP complex inhibits adenylate cyclase (AC), leading to a reduction in intracellular cAMP levels.

  • Ion Channel Modulation: The release of Gβγ subunits activates G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization and inhibition of neuronal firing (autoreceptor effect).

D3 Receptor Selectivity (The "Secondary Pocket")

Recent medicinal chemistry efforts (e.g., Neumann et al., 2018) utilize this scaffold to target the D3 receptor's secondary binding pocket .[2] By attaching lipophilic linkers to the pyrrolidine nitrogen, the molecule can extend into the extracellular vestibule (Tyr365 in D3), significantly enhancing affinity and selectivity over D2.

Visualization: D2/D3 Signaling Cascade

The following diagram illustrates the downstream effects of 3-(Pyrrolidin-3-yl)phenol binding to the Dopamine D3 Receptor.

G Ligand 3-(Pyrrolidin-3-yl)phenol D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Gi Gi/o Protein (Heterotrimeric) D3R->Gi Activation (GDP->GTP) AC Adenylate Cyclase Gi->AC Inhibition (-) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activation (Beta-Gamma) cAMP cAMP Levels AC->cAMP Decrease PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activity Effect Neuronal Hyperpolarization (Reduced Firing) GIRK->Effect Hyperpolarization

Figure 1: Signal transduction pathway initiated by 3-(Pyrrolidin-3-yl)phenol activation of Gi/o-coupled dopamine receptors.

Experimental Protocols for Validation

To empirically verify the mechanism described above, the following standardized protocols should be employed.

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) of the compound for D2/D3 receptors.
  • Membrane Preparation: Transfect CHO or HEK293 cells with human D2 or D3 receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Ligand Selection: Use

    
    -N-Methylspiperone (antagonist) or 
    
    
    
    -7-OH-DPAT (agonist).
  • Incubation:

    • Prepare 10 concentrations of 3-(Pyrrolidin-3-yl)phenol (range:

      
       M to 
      
      
      
      M).
    • Incubate membranes + Radioligand + Test Compound for 60 mins at 25°C.

    • Non-specific binding: Define using 10 µM Haloperidol.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
cAMP Inhibition Assay (Functional Potency)

Objective: Confirm agonist activity by measuring the inhibition of forskolin-stimulated cAMP production.

  • Cell Seeding: Seed D3-expressing CHO cells in 384-well plates (2,000 cells/well).

  • Stimulation:

    • Add Forskolin (10 µM) to stimulate Adenylate Cyclase.

    • Simultaneously add serial dilutions of 3-(Pyrrolidin-3-yl)phenol.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Lance Ultra or HTRF).

    • Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.

  • Readout: Measure fluorescence emission at 665 nm. A decrease in signal (relative to Forskolin-only control) indicates agonist activity.

  • Data Processing: Plot dose-response curves to determine

    
     and 
    
    
    
    (efficacy).

Therapeutic Context & Applications

The 3-(Pyrrolidin-3-yl)phenol scaffold is rarely used as a standalone drug but is a vital chemical probe in neuropsychiatric drug discovery.

  • Dopamine Partial Agonism: Similar to aripiprazole, derivatives of this scaffold can act as "dopamine stabilizers"—activating receptors in low-dopamine states while competing with endogenous dopamine in hyper-dopaminergic states. This is relevant for Schizophrenia and Bipolar Disorder .

  • Substance Use Disorders: D3-selective agonists/partial agonists derived from this scaffold are investigated for their ability to attenuate drug-seeking behavior without inducing motor side effects (catalepsy), due to the localization of D3 receptors in the limbic system (Nucleus Accumbens).

References

  • Neumann, W. L., et al. (2018).[2][3] "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.[2][3]

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[4] Psychopharmacology, 72, 109-112. (Contextual foundation for phenyl-pyrrolidine/piperidine agonists).

  • PubChem. (n.d.). "3-(pyrrolidin-3-yl)phenol hydrobromide."[1] National Library of Medicine.

  • Crider, A. M., et al. (1984).[5] "Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide." Journal of Pharmaceutical Sciences, 73(11), 1585-1587.[5]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 3-(Pyrrolidin-3-yl)phenol hydrobromide, a synthetic small molecule with a core 3-arylpyrrolidine scaffold. While direct experimental data for this specific hydrobromide salt is limited, this document synthesizes information from structurally analogous compounds to propose a likely mechanism of action centered on the modulation of central nervous system (CNS) targets, particularly dopamine and serotonin receptors. We present detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this compound, offering a predictive framework for researchers. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative scientific literature.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The incorporation of an aryl group at the 3-position, as seen in 3-(Pyrrolidin-3-yl)phenol hydrobromide, is a common feature in ligands for neurotransmitter receptors.[2] Specifically, the 3-(3-hydroxyphenyl)pyrrolidine core has been identified as a key pharmacophore for dopamine receptor ligands, with a particular emphasis on the D3 subtype.[3] Given the structural similarities, it is scientifically sound to hypothesize that 3-(Pyrrolidin-3-yl)phenol hydrobromide will exhibit significant activity at these CNS targets. This guide will therefore focus on its potential as a modulator of dopaminergic and serotonergic pathways.

Proposed Mechanism of Action: A Focus on Dopamine D3 Receptor Modulation

Based on the available literature for close structural analogs, we propose that 3-(Pyrrolidin-3-yl)phenol hydrobromide acts as a modulator of dopamine receptors, with a likely high affinity for the D3 receptor subtype.[3] The 3-hydroxyphenyl group is a critical feature for interaction with the orthosteric binding site of dopamine receptors.

Predicted Signaling Pathway

The dopamine D3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 3-(Pyrrolidin-3-yl)phenol D3R Dopamine D3 Receptor Compound->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Proposed signaling pathway for 3-(Pyrrolidin-3-yl)phenol at the D3 receptor.

Predicted Receptor Binding Profile

While specific binding affinities for 3-(Pyrrolidin-3-yl)phenol hydrobromide are not yet published, data from structurally related 3-(3-hydroxyphenyl)pyrrolidine analogs provide a strong indication of its likely binding profile. These compounds have demonstrated high affinity and selectivity for the dopamine D3 receptor over the D2 and D4 subtypes.[3][4][5]

Receptor SubtypePredicted Binding Affinity (Ki)Rationale
Dopamine D3 Low nMThe 3-(3-hydroxyphenyl)pyrrolidine scaffold is a known high-affinity D3 ligand.[3]
Dopamine D2 Moderate to High nMGenerally, this scaffold shows selectivity for D3 over D2 receptors.[5]
Serotonin 5-HT1A Moderate nM3-Arylpyrrolidines have been shown to possess affinity for the 5-HT1A receptor.[2]
Serotonin 5-HT2A Moderate to High nMAffinity at 5-HT2A is plausible for this structural class, though likely lower than at D3 and 5-HT1A.[6]

Experimental Protocols for Biological Characterization

To elucidate the precise biological activity of 3-(Pyrrolidin-3-yl)phenol hydrobromide, a systematic approach involving both in-vitro and in-vivo assays is recommended.

In-Vitro Assays

This assay determines the affinity of the test compound for dopamine D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human dopamine D2 or D3 receptors.

    • Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3), and varying concentrations of 3-(Pyrrolidin-3-yl)phenol hydrobromide.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This assay measures the ability of the test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.[7]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Agonist Mode:

    • Add varying concentrations of 3-(Pyrrolidin-3-yl)phenol hydrobromide to the cells.

    • Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an agonist response.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity. A decrease in the agonist-induced fluorescence indicates an antagonist effect.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

In-Vivo Assays

This technique allows for the direct measurement of extracellular levels of dopamine and serotonin in the brains of freely moving animals, providing insights into the compound's effect on neurotransmitter release and reuptake.[8][9]

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize a rodent (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • After collecting baseline samples, administer 3-(Pyrrolidin-3-yl)phenol hydrobromide (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels before and after drug administration to determine the compound's effect.

experimental_workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation Receptor_Binding Receptor Binding Assays (Dopamine & Serotonin Subtypes) Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) Receptor_Binding->Functional_Assay Microdialysis In-Vivo Microdialysis (Neurotransmitter Levels) Functional_Assay->Microdialysis Guide In-Vivo Study Design Behavioral_Models Behavioral Models (e.g., Locomotor Activity, Novel Object Recognition) Microdialysis->Behavioral_Models Correlate Neurochemical & Behavioral Effects Compound 3-(Pyrrolidin-3-yl)phenol Hydrobromide Compound->Receptor_Binding Determine Affinity (Ki) Compound->Functional_Assay Assess Functional Activity (EC50/IC50)

Caption: A streamlined workflow for the biological characterization of the compound.

Physicochemical Properties and Synthetic Considerations

Predicted Physicochemical Properties

The physicochemical properties of 3-(Pyrrolidin-3-yl)phenol hydrobromide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~244.13 g/mol (as hydrobromide)Calculated from the molecular formula.
LogP 1.5 - 2.5The phenolic hydroxyl group and the pyrrolidine nitrogen contribute to a moderate lipophilicity.
pKa ~9-10 (pyrrolidine nitrogen), ~10 (phenol)Typical pKa values for secondary amines and phenols.
Solubility Likely soluble in water and polar organic solventsThe hydrobromide salt form increases aqueous solubility.[10][11]
Synthetic Rationale

The synthesis of the 3-(3-hydroxyphenyl)pyrrolidine core can be achieved through various established synthetic routes. A common approach involves starting from readily available chiral precursors like L-glutamic acid.[12] This allows for stereocontrolled synthesis, which is critical as the stereochemistry at the 3-position of the pyrrolidine ring can significantly impact biological activity. Understanding the synthetic route is essential for ensuring the purity and proper characterization of the compound used in biological assays.

Potential Therapeutic Applications and Future Directions

Given its predicted affinity for dopamine D3 receptors, 3-(Pyrrolidin-3-yl)phenol hydrobromide and its analogs could be investigated for their therapeutic potential in a range of neurological and psychiatric disorders where the dopaminergic system is implicated. These include:

  • Substance Use Disorders: D3 receptor antagonists have shown promise in preclinical models of addiction.

  • Schizophrenia: D3 receptor modulation is a target for novel antipsychotic agents.

  • Parkinson's Disease: D3 agonists are used to treat the motor symptoms of Parkinson's disease.[7]

Future research should focus on the comprehensive in-vitro and in-vivo characterization of 3-(Pyrrolidin-3-yl)phenol hydrobromide to confirm its mechanism of action and evaluate its therapeutic potential. Structure-activity relationship (SAR) studies on analogs will also be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. Available at: [Link]

  • In vivo dopamine and serotonin monitoring using rapid pulse voltammetry... ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. PubMed. Available at: [Link]

  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. IntechOpen. Available at: [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

  • Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and their evaluation for 5-HT1A and D2 receptor affinity and serotonin transporter inhibition. ResearchGate. Available at: [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. Available at: [Link]

  • Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. PMC. Available at: [Link]

  • Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism. eLife. Available at: [Link]

  • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. Available at: [Link]

  • In vivo dopaminergic and serotonergic dysfunction in DCTN1 gene mutation carriers. PubMed. Available at: [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link]

  • 3-Pyrroline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Appro. ChemRxiv. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Dopamine Receptor Affinity for Antagonists. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Available at: [Link]

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PMC. Available at: [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. PMC. Available at: [Link]

  • Physical and chemical properties of the phenolic compounds under study. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

  • Phenolic Compounds and Skin Permeability: An In Silico Investigation. PubMed. Available at: [Link]

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An In-Depth Technical Guide to 3-(Pyrrolidin-3-yl)phenol Hydrobromide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1] Its three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] This guide provides a comprehensive technical overview of 3-(Pyrrolidin-3-yl)phenol hydrobromide, a molecule of significant interest due to its structural analogy to known psychoactive agents. While direct literature on this specific compound is limited, this document consolidates information on analogous structures to propose a robust synthetic strategy, outline expected physicochemical and analytical characteristics, and explore its potential pharmacological applications, particularly within the central nervous system.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The 3-arylpyrrolidine motif is a key structural feature in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities.[3] Notably, these compounds have shown significant promise as ligands for dopamine and serotonin receptors, making them attractive candidates for the development of treatments for neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease.[4][5] The position of the aryl group at the 3-position of the pyrrolidine ring, combined with substitutions on both the aromatic ring and the pyrrolidine nitrogen, allows for fine-tuning of receptor affinity and selectivity. The phenol moiety, in particular, is a well-known pharmacophore that can engage in crucial hydrogen bonding interactions with target proteins. This guide focuses on 3-(Pyrrolidin-3-yl)phenol hydrobromide, a compound that combines these key structural elements and thus holds considerable potential as a research tool and a precursor for novel drug candidates.

Proposed Synthesis of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Given the absence of a directly reported synthesis, a plausible and efficient route can be designed based on modern synthetic methodologies for 3-arylpyrrolidines. The palladium-catalyzed hydroarylation of a protected 3-pyrroline stands out as a state-of-the-art and versatile method.[4][6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(Pyrrolidin-3-yl)phenol hydrobromide is outlined below. The final product can be obtained from a protected 3-(3-hydroxyphenyl)pyrrolidine, which in turn can be synthesized via a palladium-catalyzed hydroarylation of a protected 3-pyrroline with a suitable 3-bromo or 3-iodophenol derivative. The protecting group on the pyrrolidine nitrogen is crucial for modulating the reactivity during the coupling step, with an N-alkyl group often favoring the desired hydroarylation over other potential side reactions.[4]

Retrosynthesis Target 3-(Pyrrolidin-3-yl)phenol HBr Protected_Pyrrolidine N-Protected-3-(3-hydroxyphenyl)pyrrolidine Target->Protected_Pyrrolidine Deprotection & Salt Formation Pyrroline N-Protected-3-pyrroline Protected_Pyrrolidine->Pyrroline Pd-catalyzed Hydroarylation Aryl_Halide 3-Halogenated Phenol Derivative Protected_Pyrrolidine->Aryl_Halide Pd-catalyzed Hydroarylation

Caption: Retrosynthetic analysis of 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Step-by-Step Experimental Protocol

This proposed protocol utilizes a palladium-catalyzed hydroarylation reaction, which has demonstrated broad substrate scope and is amenable to the synthesis of drug-like molecules.[4]

Step 1: Synthesis of N-Benzyl-3-pyrroline

N-Benzyl-3-pyrroline can be prepared from commercially available starting materials, such as via the ring-closing metathesis of a suitable diallylamine derivative or through the dehydration of N-benzyl-3-pyrrolidinol.[9]

Step 2: Palladium-Catalyzed Hydroarylation

  • Reaction: N-Benzyl-3-pyrroline is coupled with 3-bromoanisole in the presence of a palladium catalyst, a phosphine ligand, and a hydride source. The methoxy group serves as a protected form of the phenol.

  • Rationale: The use of 3-bromoanisole instead of 3-bromophenol is recommended to avoid potential complications with the free hydroxyl group during the catalytic cycle. The N-benzyl protecting group is stable under these conditions and can be readily removed in a subsequent step.

  • Detailed Procedure:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand such as SPhos (4 mol%), and a base like K₂CO₃ (2 equivalents).

    • Add N-benzyl-3-pyrroline (1 equivalent) and 3-bromoanisole (1.2 equivalents).

    • Add a hydride source, such as formic acid (2 equivalents), and a suitable solvent (e.g., DMF or dioxane).

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-(3-methoxyphenyl)pyrrolidine.

Step 3: Demethylation and Deprotection

  • Reaction: The methoxy group is cleaved to the phenol, and the N-benzyl group is removed. This can often be achieved in a single step.

  • Rationale: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers. It can also facilitate the cleavage of the N-benzyl group, although hydrogenolysis is a more common method for the latter. For a one-pot procedure, BBr₃ is a viable option.

  • Detailed Procedure:

    • Dissolve N-benzyl-3-(3-methoxyphenyl)pyrrolidine in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of BBr₃ in DCM (2.5 equivalents).

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., a mixture of DCM and isopropanol).

    • Dry the combined organic layers, filter, and concentrate to obtain crude 3-(pyrrolidin-3-yl)phenol.

Step 4: Hydrobromide Salt Formation

  • Reaction: The free base is treated with hydrobromic acid to form the corresponding salt.

  • Rationale: The hydrobromide salt is often more stable, crystalline, and easier to handle than the free base, which is beneficial for purification and storage.

  • Detailed Procedure:

    • Dissolve the crude 3-(pyrrolidin-3-yl)phenol in a suitable solvent such as isopropanol or ethanol.

    • Add a solution of hydrobromic acid (48% in water or HBr in acetic acid) dropwise until the solution becomes acidic.

    • Stir the mixture at room temperature to allow for precipitation of the salt. Cooling may be necessary to induce crystallization.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Synthesis_Workflow Start N-Benzyl-3-pyrroline + 3-Bromoanisole Step1 Pd-Catalyzed Hydroarylation Start->Step1 Intermediate1 N-Benzyl-3-(3-methoxyphenyl)pyrrolidine Step1->Intermediate1 Step2 Demethylation & Deprotection (BBr3) Intermediate1->Step2 Intermediate2 3-(Pyrrolidin-3-yl)phenol (Free Base) Step2->Intermediate2 Step3 Salt Formation (HBr) Intermediate2->Step3 End 3-(Pyrrolidin-3-yl)phenol HBr Step3->End

Caption: Proposed synthetic workflow for 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Physicochemical Properties and Analytical Characterization

The expected physicochemical properties and the analytical techniques for the characterization of 3-(Pyrrolidin-3-yl)phenol hydrobromide are summarized below.

PropertyExpected Value/TechniqueRationale
Molecular Formula C₁₀H₁₄BrNOBased on the chemical structure.
Molecular Weight 244.13 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for amine hydrobromide salts.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The salt form increases aqueous solubility.
¹H NMR Characteristic peaks for aromatic, pyrrolidine, and phenolic protons.To confirm the chemical structure and purity.
¹³C NMR Distinct signals for all carbon atoms in the molecule.To further confirm the structure.
Mass Spectrometry Molecular ion peak corresponding to the free base (m/z = 164.1070 for [M+H]⁺).[4]To determine the molecular weight and confirm the identity.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (phenol), N-H (amine salt), C-H (aromatic and aliphatic), and C-O bonds.To identify functional groups.
Melting Point A defined melting point or decomposition range.As an indicator of purity.

Potential Pharmacological Significance

The structural features of 3-(Pyrrolidin-3-yl)phenol hydrobromide suggest that it may interact with several biological targets, particularly within the central nervous system.

Dopaminergic and Serotonergic Activity

Numerous studies have highlighted the role of 3-arylpyrrolidines as potent and selective ligands for dopamine and serotonin receptors.[4][10][11][12] The 3-(3-hydroxyphenyl)pyrrolidine scaffold is a known pharmacophore for dopamine D2 and D3 receptors.[10] Therefore, it is highly probable that 3-(Pyrrolidin-3-yl)phenol hydrobromide will exhibit affinity for these receptors. Its activity profile (agonist, antagonist, or partial agonist) would need to be determined through in vitro binding and functional assays.

Other Potential CNS Activities

The pyrrolidine ring is a versatile scaffold found in compounds with a wide array of CNS activities, including anticonvulsant and antinociceptive properties.[2][13] The presence of the phenol group could also confer antioxidant properties. Further pharmacological screening would be necessary to explore these potential activities.

Potential_MOA Compound 3-(Pyrrolidin-3-yl)phenol Dopamine_R Dopamine Receptors (D2, D3) Compound->Dopamine_R Serotonin_R Serotonin Receptors (e.g., 5-HT1A) Compound->Serotonin_R Other_Targets Other CNS Targets (e.g., Ion Channels) Compound->Other_Targets Downstream_Effects Modulation of Neurotransmission Dopamine_R->Downstream_Effects Serotonin_R->Downstream_Effects Other_Targets->Downstream_Effects Therapeutic_Potential Treatment of Neuropsychiatric Disorders Downstream_Effects->Therapeutic_Potential

Caption: Conceptual diagram of the potential mechanism of action.

Conclusion

While 3-(Pyrrolidin-3-yl)phenol hydrobromide is not a widely studied compound, its core structure is of significant interest to the medicinal chemistry community. The synthetic route proposed in this guide, based on established palladium-catalyzed hydroarylation chemistry, offers a reliable method for its preparation. The potential for this compound to interact with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, makes it a valuable tool for basic research and a promising starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its therapeutic potential.

References

  • Bull, J. A., et al. (2018).
  • Gleave, R., et al. (2020). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.
  • Sonesson, C., et al. (1997). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Journal of Medicinal Chemistry, 40(5), 643-653.
  • Affron, D. P., & Bull, J. A. (2016). Palladium-catalyzed directed c(sp3)–h arylation of saturated heterocycles at C-3 using a concise optimization approach. European Journal of Organic Chemistry, 2016(1), 139-149.
  • Gleave, R., & Bull, J. A. (2020).
  • S. Brandänge, B. Rodriquez, Synthesis, 1988, 347-348.
  • Moni, L., et al. (2015). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Jan, M. S., et al. (2020). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 11, 589434.
  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750.
  • Lin, C. H., et al. (1994). Centrally acting serotonergic and dopaminergic agents. 1. Synthesis and structure-activity relationships of 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives. Journal of Medicinal Chemistry, 37(10), 1533-1544.
  • PubChem. (n.d.). 3-(pyrrolidin-3-yl)phenol. PubChem.
  • Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6066.
  • Hackling, A. E., et al. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 42(4), 677-690.

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An In-depth Technical Guide to Spermidine (CAS 124-20-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Spermidine, a naturally occurring polyamine with significant implications in cellular health and longevity. Initially referenced by the incorrect CAS number 38175-43-8, the correct identifier for this compound, chemically known as N-(3-Aminopropyl)-1,4-butanediamine, is CAS 124-20-9. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, biological functions, and practical applications.

Core Chemical and Physical Properties

Spermidine is a polyamine that plays a crucial role in various metabolic functions within organisms. Its physical and chemical properties are fundamental to its biological activity and handling in a laboratory setting.

PropertyValueSource
CAS Number 124-20-9[1]
Molecular Formula C₇H₁₉N₃[1]
Molecular Weight 145.25 g/mol [1]
Appearance Colorless transparent liquid or solid[2]
Melting Point 23-25 °C[2]
Boiling Point 128-130 °C at 14 mmHg[2]
Density 1.00 g/mL at 20 °C[2]
Solubility Miscible with water, ethanol, and ether[2]
Refractive Index n20/D 1.479 (lit.)[2]
Flash Point >230 °F[2]

The Central Role of Spermidine in Autophagy and Cellular Homeostasis

Spermidine is a potent and well-documented inducer of autophagy, the cellular process of self-degradation of damaged organelles and proteins to maintain cellular homeostasis. This function is central to its anti-aging and cytoprotective effects.[3]

Mechanism of Action: Inhibition of Acetyltransferase EP300

The primary mechanism by which spermidine induces autophagy is through the inhibition of the acetyltransferase EP300.[4][5] EP300 is a negative regulator of autophagy, and its inhibition by spermidine leads to the deacetylation of key autophagy-related proteins, thereby promoting the autophagic flux.[3] This targeted action makes spermidine a valuable tool for studying the intricacies of autophagy in various disease models.

Involvement in Key Signaling Pathways

Spermidine's influence extends to several critical cellular signaling pathways:

  • mTOR Pathway : Spermidine can induce autophagy independently of the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and metabolism.[5]

  • MAPK Pathway : There is evidence to suggest that spermidine may promote autophagy via the MAPK pathway.[2]

The interplay of spermidine with these pathways underscores its complex role in regulating cellular health.

Synthesis of Spermidine

Biosynthesis

In biological systems, spermidine is synthesized from putrescine and S-adenosylmethionine (SAM). The process is catalyzed by two key enzymes: S-adenosylmethionine decarboxylase (SAMDC) and spermidine synthase.[3][6] SAMDC first decarboxylates SAM, and then spermidine synthase transfers the propylamine group from decarboxylated SAM to putrescine, forming spermidine.[7]

Biosynthetic Pathway of Spermidine

G Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Spermidine Spermidine Putrescine->Spermidine SAM S-adenosylmethionine dcSAM Decarboxylated SAM SAM->dcSAM SAM Decarboxylase dcSAM->Spermidine Spermidine Synthase

A simplified diagram of the biosynthetic pathway of spermidine from ornithine and SAM.

Experimental Protocols for Researchers

Induction and Measurement of Autophagy in Cultured Cells Using Spermidine

This protocol provides a step-by-step guide for inducing and quantifying autophagy in a mammalian cell line (e.g., HeLa or U2OS) using spermidine, followed by analysis of the autophagy marker LC3-II by Western blotting.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spermidine (CAS 124-20-9)

  • Bafilomycin A1 (optional, for autophagic flux assessment)

  • PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-beta-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Spermidine Treatment: Prepare a stock solution of spermidine in sterile water or PBS. Treat cells with varying concentrations of spermidine (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Autophagic Flux (Optional): To measure autophagic flux, treat a parallel set of wells with the lysosomal inhibitor Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the spermidine treatment. This will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against LC3B (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL detection reagent.

    • Strip the membrane and re-probe for a loading control like beta-actin.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy. A further increase in this ratio in the presence of Bafilomycin A1 confirms an increase in autophagic flux.

Experimental Workflow for Autophagy Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation A Seed Cells B Spermidine Treatment (various concentrations/times) A->B C Optional: Bafilomycin A1 (for autophagic flux) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE & Western Blot E->F G Antibody Incubation (anti-LC3B, anti-actin) F->G H Signal Detection & Imaging G->H I Quantify Band Intensities H->I J Normalize LC3-II to Loading Control I->J K Assess Autophagic Induction/Flux J->K

A flowchart illustrating the key steps in assessing spermidine-induced autophagy via Western blotting.

Reputable Suppliers of Spermidine

For researchers and drug development professionals, sourcing high-purity spermidine is critical. Below is a list of reputable suppliers offering various grades of spermidine:

SupplierProduct Grade(s)Website
Sigma-Aldrich (Merck) Research Grade, BioReagent
InvivoChem For in vivo and in vitro studies[4]
Frau Pharma Bulk powder, GMP-certified[2]
Maxmedchem Bulk wholesale, Pharmaceutical and Nutraceutical ingredients[9]
ECHEMI Industrial, Pharmaceutical, and Food Grade[10]
PharmaCompass API (Active Pharmaceutical Ingredient)[11]
Neurogan Health Supplements, Pharmaceutical-grade[12]
Oxford Healthspan Food-derived supplements[13]

Conclusion

Spermidine (CAS 124-20-9) is a multifaceted polyamine with profound effects on cellular health, primarily through the induction of autophagy. Its well-defined mechanism of action involving the inhibition of EP300 makes it an invaluable tool for research into aging, neurodegenerative diseases, and cancer. This guide provides a solid foundation for understanding and utilizing spermidine in a research and drug development context, from its fundamental properties to practical experimental protocols and reliable sourcing. As research continues to unravel the full therapeutic potential of spermidine, its importance in the scientific community is set to grow.

References

  • ChemBK. N-(3-Aminopropyl)-1,4-butanediamine. [Link]

  • Pietrocola F, Lachkar S, Enot DP, et al. Spermidine induces autophagy by inhibiting the acetyltransferase EP300. Cell Death Differ. 2015;22(3):509-516. [Link]

  • Madeo F, Eisenberg T, Pietrocola F, Kroemer G. Spermidine in health and disease. Science. 2018;359(6374):eaan2788. [Link]

  • Maxmedchem. Spermidine Trihydrochloride Powder Bulk Wholesale. [Link]

  • Neurogan Health. Buy Spermidine Supplements. [Link]

  • PharmaCompass. Spermidine. [Link]

  • ResearchGate. Spermidine induces autophagic flux and improves cellular viability in a concentration-dependent manner. [Link]

  • ResearchGate. The spermidine biosynthetic pathway. [Link]

  • Oxford Healthspan. Whole-Food Spermidine Supplement for Longevity | Primeadine®. [Link]

  • MDPI. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile. [Link]

  • ACS Publications. Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase. [Link]

  • NIH. Putrescine and Spermidine Biosynthesis in the Development of Normal and Anucleolate Mutants of Xenopus laevis. [Link]

  • spermidineLIFE. Science. [Link]

  • Bitesize Bio. Measuring Autophagic Flux: A Simple Guide to How and Why. [Link]

  • Bio-Techne. How to Measure Autophagic Flux With LC3 Protein Levels. [Link]

  • ResearchGate. Induction of autophagy by spermidine promotes longevity. [Link]

  • SciSpace. Spermidine induces cytoprotective autophagy of female germline stem cells in vitro and ameliorates aging caused. [Link]

  • Pietrocola F, Lachkar S, Enot DP, et al. Spermidine induces autophagy by inhibiting the acetyltransferase EP300. Autophagy. 2015;11(2):437-439. [Link]

  • PubChem. Spermidine. [Link]

  • University of Limerick. Spermidine is essential for fasting-mediated autophagy and longevity. [Link]

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A Technical Guide to the Molecular Structure and Weight of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical analysis of 3-(Pyrrolidin-3-yl)phenol hydrobromide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide focuses on the elucidation of its molecular structure and a precise determination of its molecular weight, providing foundational data for professionals in the field.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible scientific research. 3-(Pyrrolidin-3-yl)phenol hydrobromide is systematically identified by several key descriptors. The core structure, 3-(Pyrrolidin-3-yl)phenol, is a bifunctional molecule featuring a phenol group and a pyrrolidine ring. The hydrobromide salt form is crucial for its handling and formulation properties.

Key Identifiers:

  • Systematic IUPAC Name: 3-(pyrrolidin-3-yl)phenol;hydrobromide

  • Molecular Formula (HBr Salt): C₁₀H₁₄BrNO

  • Molecular Formula (Free Base): C₁₀H₁₃NO[1]

  • CAS Number: While a specific CAS number for the hydrobromide salt is not universally cited across all databases, related structures are well-documented. For instance, the isomeric 4-(pyrrolidin-3-yl)phenol hydrobromide is registered under CAS 38175-43-8[2]. Researchers should verify the specific isomer and salt form with their supplier.

Elucidation of the Molecular Structure

The molecular architecture of 3-(Pyrrolidin-3-yl)phenol hydrobromide is comprised of three distinct components whose interplay defines its chemical behavior and potential biological activity.

  • Phenol Moiety: The compound contains a benzene ring substituted with a hydroxyl (-OH) group, classifying it as a phenol. The hydroxyl group is a key site for hydrogen bonding and potential metabolic transformations.

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. The pyrrolidine ring is a common scaffold in numerous natural alkaloids and synthetic drugs[3]. In this molecule, the ring is attached to the phenol group at the C3 position.

  • Linkage and Regioisomerism: The pyrrolidine ring is connected via its C3 position to the C3 (meta) position of the phenol ring. This specific connectivity distinguishes it from its isomers, such as 4-(pyrrolidin-3-yl)phenol, where the linkage is at the C4 (para) position[4].

  • Stereochemistry: The C3 atom of the pyrrolidine ring is a chiral center. Consequently, the molecule can exist as two distinct enantiomers, (R)-3-(pyrrolidin-3-yl)phenol and (S)-3-(pyrrolidin-3-yl)phenol, or as a racemic mixture. This stereochemical consideration is critical in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

  • Hydrobromide Salt Formation: The basic nitrogen atom within the pyrrolidin-3-yl)phenol hydrobromide ring readily accepts a proton from hydrobromic acid (HBr). This acid-base reaction forms a pyrrolidinium bromide salt. The formation of a salt is a standard practice in pharmaceutical chemistry to enhance a compound's stability, crystallinity, and aqueous solubility, which are often problematic with free base forms.

Physicochemical Properties and Molecular Weight

A precise understanding of the molecular weight is essential for all quantitative experimental work, from reaction stoichiometry to solution preparation. The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula.

Step-by-Step Molecular Weight Calculation

The calculation is based on the molecular formula of the salt, C₁₀H₁₄BrNO.

  • Identify Constituent Atoms: The molecule consists of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

  • Sum Atomic Weights: Using the standard atomic weights provided by IUPAC:

    • Carbon: 10 × 12.011 u = 120.11 u

    • Hydrogen: 14 × 1.008 u = 14.112 u

    • Bromine: 1 × 79.904 u = 79.904 u

    • Nitrogen: 1 × 14.007 u = 14.007 u

    • Oxygen: 1 × 15.999 u = 15.999 u

  • Total Average Molecular Weight: 120.11 + 14.112 + 79.904 + 14.007 + 15.999 = 244.132 u

This value represents the weighted average mass of the molecule. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope for each element, is used.

Summary of Physicochemical Data

The key quantitative properties of 3-(Pyrrolidin-3-yl)phenol and its hydrobromide salt are summarized below for quick reference.

PropertyValueSource
Molecular Formula (Salt) C₁₀H₁₄BrNO[5]
Average Molecular Weight (Salt) 244.13 g/mol [5]
Molecular Formula (Free Base) C₁₀H₁₃NO[1][6]
Average Molecular Weight (Free Base) 163.22 g/mol [6]
Monoisotopic Mass (Free Base) 163.09972 Da[1]

Workflow for Structural Analysis and Verification

The logical process for confirming the structure and properties of a given chemical entity like 3-(Pyrrolidin-3-yl)phenol hydrobromide involves a hierarchical breakdown of its components. This workflow is fundamental to analytical chemistry and quality control in drug manufacturing. The following diagram illustrates this process.

G cluster_main Structural Analysis Workflow cluster_components Component Analysis cluster_elements Elemental Composition (for MW Calculation) Compound 3-(Pyrrolidin-3-yl)phenol HBr (C10H14BrNO) FreeBase Free Base 3-(Pyrrolidin-3-yl)phenol (C10H13NO) Compound->FreeBase De-salification Acid Hydrobromic Acid (HBr) Compound->Acid De-salification Elements_FB 10 x C 13 x H 1 x N 1 x O FreeBase->Elements_FB Elemental Breakdown Elements_Acid 1 x H 1 x Br Acid->Elements_Acid Elemental Breakdown Result Final Molecular Weight 244.13 g/mol Elements_FB->Result Summation of Atomic Weights Elements_Acid->Result Summation of Atomic Weights

Caption: Workflow for the structural and molecular weight determination of the target compound.

Conclusion

3-(Pyrrolidin-3-yl)phenol hydrobromide is a well-defined chemical entity with a molecular formula of C₁₀H₁₄BrNO and a calculated average molecular weight of approximately 244.13 g/mol . Its structure, featuring a chiral pyrrolidine ring linked to a phenol group and stabilized as a hydrobromide salt, presents a scaffold of considerable interest for further investigation in drug discovery and development. A thorough understanding of these fundamental molecular properties is a prerequisite for any advanced research application.

References

  • PubChem. 3-(pyrrolidin-3-yl)phenol. National Center for Biotechnology Information.

  • BLD Pharm. 4-(Pyrrolidin-2-yl)phenol hydrobromide.

  • BLD Pharm. 3-(Pyrrolidin-1-yl)phenol.

  • PubChem. 4-(pyrrolidin-3-yl)phenol hydrobromide. National Center for Biotechnology Information.

  • Wikipedia. Pyrrolidine. Wikimedia Foundation.

  • Sigma-Aldrich. 4-(pyrrolidin-3-yl)phenol hydrobromide. Merck KGaA.

Sources

Solubility Profiling of 3-(Pyrrolidin-3-yl)phenol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 3-(Pyrrolidin-3-yl)phenol hydrobromide , a critical scaffold in the development of central nervous system (CNS) agents.

Designed for researchers and formulation scientists, this document synthesizes physicochemical principles with practical experimental protocols to establish a robust solubility landscape where specific literature data is sparse.

Executive Summary & Compound Architecture

3-(Pyrrolidin-3-yl)phenol hydrobromide is a functionalized aryl-pyrrolidine often utilized as a pharmacophore for dopamine and serotonin receptor modulators (analogous to the 3-PPP class). Its solubility behavior is governed by the interplay between its lipophilic aromatic core, the hydrogen-bonding phenolic moiety, and the ionic pyrrolidinium hydrobromide headgroup.

Understanding its solubility is not merely about finding a solvent; it is about ensuring bioavailability in in-vivo models and assay fidelity in in-vitro screens.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Structure Phenol ring + Pyrrolidine ringAmphiphilic nature.
Salt Form Hydrobromide (HBr)Increases lattice energy and polarity; significantly enhances aqueous solubility compared to the free base.
pKa (Predicted) ~9.8 (Phenol), ~10.5 (Pyrrolidine)Exists as a cation at physiological pH; zwitterionic potential at high pH.
LogP (Predicted) ~1.3 (Free Base)Moderate lipophilicity, but salt form drives partitioning into aqueous phases.

Predicted Solubility Landscape

Based on Structure-Property Relationships (SPR) of analogous amine hydrobromides (e.g., 3-PPP HBr), the following solubility profile is projected. This serves as a baseline for experimental verification.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, PBS (pH 7.4), SalineHigh (>50 mg/mL)Strong ion-dipole interactions between water and the pyrrolidinium bromide ion pair.
Polar Aprotic DMSO, DMF, DMAVery High (>100 mg/mL)Excellent solvation of the cation; disruption of crystal lattice without hydrogen bonding competition.
Alcohols Methanol, EthanolHigh to Moderate (>20 mg/mL)Good solvation of both the organic cation and the bromide anion; solubility decreases as alkyl chain length increases.
Chlorinated Dichloromethane (DCM), ChloroformLow/Sparingly (<1-5 mg/mL)HBr salts are generally poor in non-polar chlorinated solvents unless the cation is highly lipophilic.
Non-Polar Hexane, Diethyl Ether, TolueneInsoluble (<0.1 mg/mL)Lack of dipole moment to overcome the crystal lattice energy of the salt.

Critical Note: While the HBr salt is highly water-soluble, avoid dissolving it in basic buffers (pH > 10) for stock solutions, as this will deprotonate the pyrrolidine, precipitating the free base which has significantly lower aqueous solubility.

Experimental Protocols for Solubility Determination

To validate the predicted values, the following "Self-Validating" protocols should be employed. These methods prioritize data integrity and reproducibility.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid estimation during biological assay preparation.

  • Preparation: Prepare a 10 mM stock solution in pure DMSO. Ensure the solution is clear and free of particulates.

  • Spiking: Spike the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 2% DMSO.

    • Example: Add 4 µL of 10 mM stock to 196 µL buffer.

  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate using UV-Vis spectroscopy (absorbance at ~270-280 nm, characteristic of the phenol moiety) or LC-MS.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (The Gold Standard)

Use this for pre-formulation and stability studies.

  • Saturation: Add excess solid 3-(Pyrrolidin-3-yl)phenol hydrobromide to 2 mL of the target solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Cap the vial and shake/stir at a constant temperature (25°C) for 48 hours .

  • pH Check: Measure the pH of the supernatant. Note: Hydrobromide salts are acidic; the pH of unbuffered water may drop significantly (to pH ~4-5).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Visualization of Solubility Workflows

The following diagrams illustrate the decision-making process for solvent selection and the mechanism of dissolution.

Diagram 1: Solubility Screening Workflow

This workflow guides the researcher from the solid compound to a validated stock solution.

SolubilityWorkflow Start Solid Compound: 3-(Pyrrolidin-3-yl)phenol HBr CheckDMSO Dissolve in DMSO (Target: 100 mM) Start->CheckDMSO Clear Solution Clear? CheckDMSO->Clear AqueousDilution Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Clear->AqueousDilution Yes Fail_DMSO Sonicate / Heat (37°C) or Test Methanol Clear->Fail_DMSO No Precipitation Check for Precipitation (Turbidity/DLS) AqueousDilution->Precipitation Success Valid Bioassay Stock Precipitation->Success No Precip Fail_Solubility Use Co-solvent (PEG400) or Cyclodextrin Complexation Precipitation->Fail_Solubility Precip Observed Fail_DMSO->CheckDMSO Retry

Caption: Step-by-step decision tree for preparing bioassay-ready solutions, addressing potential solubility failures.

Diagram 2: Dissolution Mechanism & Interactions

Visualizing how the solvent interacts with the salt lattice.

DissolutionMechanism SaltLattice Solid Salt (Lattice Energy) Water Water (High Dielectric) SaltLattice->Water Dissociation DMSO DMSO (Dipolar Aprotic) SaltLattice->DMSO Dissociation Cation Pyrrolidinium Cation (+) Water->Cation H-Bonding (Solvation) Anion Bromide Anion (-) Water->Anion Ion-Dipole DMSO->Cation Strong Dipole Interaction DMSO->Anion Poor Solvation (Naked Anion)

Caption: Mechanistic comparison of solvation in Water vs. DMSO. Note that DMSO solvates cations well but leaves anions 'naked', enhancing reactivity.

Strategic Recommendations for Formulation

Based on the solubility profile, the following strategies are recommended for drug delivery and assay development:

  • For In-Vitro Bioassays:

    • Primary Solvent: DMSO (Stock at 10-50 mM).

    • Diluent: PBS or HEPES buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity.

  • For In-Vivo Administration (Rodents):

    • Vehicle: Saline (0.9% NaCl) is the preferred vehicle due to high water solubility.

    • Adjustment: If pH is too low (<4) upon dissolution, carefully adjust with dilute NaOH to pH ~6.0, ensuring the free base does not precipitate (maintain pH < 8.0).

  • Stability Warning:

    • Phenols are prone to oxidation. Solutions should be prepared fresh or stored at -20°C under inert gas (Nitrogen/Argon). Discoloration (yellowing/browning) indicates quinone formation.

References

  • PubChem. 3-(pyrrolidin-3-yl)phenol hydrobromide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for solubility protocols).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Grounding for HBr salt properties).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH. (Authoritative source on hydrobromide salt selection).

Sources

Technical Guide: 3-(Pyrrolidin-3-yl)phenol Hydrobromide & Known Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic & Pharmacological Guide Subject: 3-(Pyrrolidin-3-yl)phenol Hydrobromide (CAS: N/A for specific salt, Base CAS: 101385-93-7) Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide represents a "privileged scaffold" in central nervous system (CNS) medicinal chemistry. Structurally, it is a ring-contracted analog of the well-known dopaminergic probe 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine]. By replacing the piperidine ring with a pyrrolidine ring, the conformational flexibility of the nitrogen lone pair vector is constrained, altering the receptor binding profile.

This scaffold is primarily utilized to develop ligands for Dopamine (D2/D3) and Sigma receptors, with specific N-substituted derivatives showing high affinity and selectivity as autoreceptor agonists or antagonists. This guide details the structure-activity relationships (SAR), synthetic pathways, and experimental protocols for this compound and its key derivatives.

Structural Pharmacology & SAR

The core pharmacophore consists of a phenolic hydroxyl group (mimicking the meta-hydroxyl of dopamine) and a basic nitrogen atom embedded in a five-membered ring.

The "Distance" Hypothesis

The critical SAR determinant in this class is the spatial distance and orientation between the phenolic -OH and the protonated nitrogen (


).
  • Piperidines (3-PPP): The 6-membered ring allows for a specific chair conformation that aligns well with the D2 receptor orthosteric site.

  • Pyrrolidines (Title Compound): The 5-membered ring is more rigid but undergoes "envelope" pseudorotation. This contraction alters the distance between the pharmacophoric points, often shifting selectivity toward D3 receptors or altering the intrinsic efficacy (partial agonism vs. antagonism).

Stereochemistry

The 3-position of the pyrrolidine ring is chiral.

  • (S)-Enantiomers: Generally display higher affinity for dopamine receptors in this series.

  • (R)-Enantiomers: Often show reduced potency or altered functional activity (e.g., serving as antagonists).

Key Derivatives & Biological Profiles

The hydrobromide salt of the secondary amine is the precursor.[1][2] Activity is unlocked via N-substitution.

Derivative ClassSubstituent (N-R)Primary TargetPharmacological Profile
Propyl-Analog

-Propyl
D2/D3 ReceptorsClassic Probe. Analog of 3-PPP. Acts as a dopamine autoreceptor agonist.
Phenethyl-Analog 2-PhenylethylOpioid / SigmaIncreased lipophilicity shifts affinity toward

-opioid or sigma receptors.
Benzamides Butyl-linked AmidesD3 ReceptorHigh selectivity for D3 over D2 by engaging the secondary binding pocket (Neuman et al., 2018).
N-Allyl AllylD2/D3Potential antagonist profile due to steric bulk and unsaturation.

Synthetic Pathways (Graphviz Visualization)

The synthesis of 3-(Pyrrolidin-3-yl)phenol derivatives generally proceeds via the construction of the pyrrolidine ring followed by demethylation of the phenol ether.

SynthesisPathway Start 3-Methoxybenzaldehyde (Precursor) Step1 Condensation (N-Benzylglycine) Start->Step1 Intermediate1 Azomethine Ylide (Dipole) Step1->Intermediate1 Heat/Decarboxylation Step2 1,3-Dipolar Cycloaddition (Acrylate Trap) Intermediate1->Step2 Pyrrolidine N-Benzyl-3-(3-methoxyphenyl) pyrrolidine-2-one Step2->Pyrrolidine Reduction Reduction (LiAlH4) & Debenzylation (H2/Pd) Pyrrolidine->Reduction Core 3-(Pyrrolidin-3-yl)anisole Reduction->Core Demethylation Demethylation (48% HBr) Core->Demethylation Final 3-(Pyrrolidin-3-yl)phenol HBr (Target Scaffold) Demethylation->Final Deriv Reductive Amination (R-CHO / NaBH(OAc)3) Final->Deriv Derivatization Active N-Substituted Derivative (Active Ligand) Deriv->Active

Figure 1: Synthetic workflow from aldehyde precursor to active N-substituted ligands via 1,3-dipolar cycloaddition and HBr demethylation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (HBr Salt)

Note: This protocol utilizes the robust cycloaddition route adapted from Sonesson et al.

  • Cycloaddition: React 3-methoxybenzaldehyde with N-benzylglycine (sarcosine analog) and an acrylate ester in refluxing toluene. The in situ generated azomethine ylide undergoes [3+2] cycloaddition to form the pyrrolidine ring.

  • Reduction/Deprotection: Treat the intermediate with Lithium Aluminum Hydride (LiAlH4) in THF to reduce the ester/amide functionalities. Follow with catalytic hydrogenation (Pd/C, H2) to remove the N-benzyl group.

  • Demethylation (Critical Step):

    • Dissolve 3-(pyrrolidin-3-yl)anisole in 48% aqueous hydrobromic acid (HBr).

    • Reflux at 120°C for 4-6 hours.

    • Concentrate in vacuo. The residue is the 3-(Pyrrolidin-3-yl)phenol hydrobromide .[3]

    • Purification: Recrystallize from Ethanol/Ether to obtain hygroscopic white crystals.

Protocol B: Derivatization via Reductive Amination

To generate the active N-propyl or N-phenethyl derivatives from the HBr salt:

  • Free Basing: Dissolve the HBr salt (1.0 eq) in Methanol (MeOH). Add Triethylamine (TEA, 1.2 eq) to liberate the amine.

  • Aldehyde Addition: Add the appropriate aldehyde (e.g., Propionaldehyde for the propyl analog) (1.1 eq).

  • Imine Formation: Stir at room temperature for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before imine formation, nor will it react with the phenol.

  • Workup: Quench with saturated NaHCO3. Extract with Dichloromethane (DCM). Dry over MgSO4.

Protocol C: Receptor Binding Assay (Dopamine D2/D3)

To validate the activity of the synthesized derivative:

  • Membrane Prep: CHO cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]-N-methylspiperone (0.2 nM).

  • Incubation: Incubate membranes + radioligand + test compound (10^-10 to 10^-5 M) for 60 min at 25°C.

  • Analysis: Filter through GF/B filters. Count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    

Future Outlook & Biased Signaling

Recent research (Neuman et al., 2018) indicates that extending the N-substituent into the secondary binding pocket (SBP) of the D3 receptor can yield highly selective antagonists. The 3-(pyrrolidin-3-yl)phenol core is small enough to fit the orthosteric site, while "linker-tail" modifications on the nitrogen can reach the SBP, offering a modular platform for designing bitopic ligands.

References

  • Sonesson, C., et al. (1993). Synthesis and evaluation of pharmacological properties of 3-(3-hydroxyphenyl)pyrrolidines. Journal of Medicinal Chemistry, 36(22), 3409–3416.

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[4] Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.

  • Crider, A. M., et al. (1984).[5] Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide.[5] Journal of Pharmaceutical Sciences, 73(11), 1585-1587.[5]

  • PubChem. (n.d.). 3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine.

Sources

safety and handling of 3-(Pyrrolidin-3-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Disclaimer: This document has been compiled to provide guidance on the safe handling of 3-(Pyrrolidin-3-yl)phenol hydrobromide. As no specific Safety Data Sheet (SDS) is currently available for this compound, the information herein is synthesized from data on its primary structural motifs: the pyrrolidine ring, the phenol group, and the hydrobromide salt. It is imperative that all handling of this chemical is conducted by trained professionals within a controlled laboratory environment and after a thorough, site-specific risk assessment. This guide is not a substitute for an official SDS.

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety data is not yet established. 3-(Pyrrolidin-3-yl)phenol hydrobromide, a substituted pyrrolidine, is representative of such compounds that are pivotal in medicinal chemistry.[1][2] The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, while the phenol group is a common pharmacophore.[3] This guide provides a framework for assessing and managing the risks associated with this compound by dissecting its hazards based on first principles of chemical reactivity and toxicology.

Section 1: Compound Identity and Inferred Properties

3-(Pyrrolidin-3-yl)phenol hydrobromide is the hydrobromic acid salt of the parent amine, 3-(Pyrrolidin-3-yl)phenol. The salt form is typically a crystalline solid, which is generally more stable and less volatile than its free-base counterpart, making it easier to handle and weigh.[4]

Property Value / Information Source / Justification
Molecular Formula C₁₀H₁₄BrNOCalculated from structure
Molecular Weight 244.13 g/mol Calculated from structure
Physical Form Assumed to be a solid (crystalline powder)Based on typical properties of amine hydrobromide salts.[4]
XlogP (Predicted) 1.3For the free base, 3-(pyrrolidin-3-yl)phenol.[5]
Odor Unknown. May have a faint phenolic or amine-like odor.Inferred from structural components.
Solubility Expected to be soluble in water and polar organic solvents.General property of amine salts.

Section 2: Comprehensive Hazard Analysis

The hazard profile of this compound is a composite of the risks associated with its three key components:

2.1 The Phenol Moiety: Corrosive and Systemically Toxic The phenol group is the most significant contributor to the compound's toxicity. Phenol is highly corrosive and can be rapidly absorbed through the skin, often with little to no initial pain due to its local anesthetic properties.[6][7] This can lead to a false sense of security.

  • Dermal Toxicity: Skin contact can cause severe chemical burns, which may initially appear as white patches before turning red and staining the skin brown.[5][7] Toxic and potentially fatal amounts can be absorbed through relatively small areas of skin.[5]

  • Systemic Effects: Systemic absorption, whether through skin contact, inhalation of dust, or ingestion, can lead to central nervous system (CNS) effects, liver and kidney damage, cardiac arrhythmias, and respiratory distress.[6][8]

  • Ocular Hazard: Direct contact with the eyes can cause severe irritation and permanent damage, including blindness.[7]

  • Ingestion: Ingestion is highly dangerous and can be fatal even in small amounts (as little as 1 gram of phenol).[6] It can cause severe corrosive injury to the gastrointestinal tract.[8]

2.2 The Pyrrolidine Ring: A Corrosive and Reactive Base The pyrrolidine component, a cyclic secondary amine, contributes to the compound's corrosive nature. While the free base is a flammable liquid, the hydrobromide salt is a solid and not flammable. However, the underlying reactivity of the amine remains.

  • Corrosivity: Like many amines, it is corrosive and can cause burns to the skin and eyes.

  • Reactivity: The nitrogen atom is nucleophilic and can react with various electrophiles.[9][10]

2.3 The Hydrobromide Salt: Acidity and Handling The hydrobromide salt indicates the compound has been neutralized with a strong acid (hydrobromic acid).

  • Acidity: In solution, the salt may be acidic due to the protonated amine.

  • Solid State: As a salt, the compound is a solid, which mitigates the volatility and flammability risks of the parent amine but introduces the hazard of airborne dust during handling.[4]

2.4 Inferred GHS Classification

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled (as dust)
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage

Section 3: Risk Mitigation: Engineering Controls & PPE

A multi-layered approach to protection is essential.

3.1 Engineering Controls

  • Ventilation: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[6]

  • Weighing Enclosure: Use a ventilated balance enclosure or a powder containment hood for weighing operations to minimize the release of fine powders.[11] If this is not possible, weigh materials within the fume hood.[11]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[6]

3.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling 3-(Pyrrolidin-3-yl)phenol hydrobromide:

Protection Type Specification Rationale
Hand Protection Butyl rubber or neoprene gloves. Double-gloving is recommended.Provides protection against both phenol and amine moieties.[5] Change gloves frequently and immediately if contaminated.[6]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne dust.[5]
Body Protection A flame-retardant lab coat, fully fastened.Protects skin from contact.[5]
Footwear Closed-toe shoes made of a non-porous material.Phenol can penetrate leather.[5]

Section 4: Standard Operating Procedures (SOPs)

Adherence to strict protocols is critical for safety.

4.1 General Handling Practices

  • Designated Area: Establish a designated area within the laboratory for working with this compound. Cover the work surface with absorbent, disposable bench paper.[12]

  • Minimize Quantities: Work with the smallest quantity of material necessary for the experiment.[13]

  • Container Management: Keep the container tightly closed when not in use to prevent spillage and contamination.[12]

4.2 Protocol: Weighing and Solution Preparation This protocol outlines the essential steps for safely weighing the powdered compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in Section 3.2.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Decontaminate the work surface inside the fume hood.

    • Place a disposable bench cover on the work surface.

    • Assemble all necessary equipment (spatula, weigh boat/paper, vial, solvent, vortex mixer) inside the fume hood.

  • Weighing:

    • Causality: To prevent contamination of the balance and exposure in the open lab, perform all powder transfers inside the fume hood.[11]

    • Place an empty, labeled receiving vessel (e.g., a vial) on the balance and tare it.

    • Remove the vessel from the balance and place it in the fume hood.

    • Carefully transfer the desired amount of 3-(Pyrrolidin-3-yl)phenol hydrobromide into the tared vessel using a clean spatula. Transfer the powder in small increments to minimize dust generation.[12]

    • Securely cap the vessel.

    • Wipe the exterior of the capped vessel with a damp cloth (using a compatible solvent) to remove any clinging dust particles before removing it from the fume hood.[12]

    • Place the cleaned, capped vessel on the balance to obtain the final weight.

  • Solubilization:

    • Return the capped vessel to the fume hood.

    • Uncap the vessel and, using a pipette, add the required volume of solvent.

    • Re-cap the vessel securely.

    • Mix the contents by gentle swirling or vortexing until the solid is fully dissolved.

  • Cleanup:

    • Carefully dispose of the used weigh boat/paper and bench cover in the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface with an appropriate decontaminating solution.

    • Remove PPE in the correct order and wash hands thoroughly.

4.3 Storage Requirements

  • Location: Store in a cool, dry, well-ventilated area, away from incompatible materials.[13]

  • Container: Keep in a tightly sealed, properly labeled container.

  • Segregation: Store away from strong oxidizing agents, strong bases, and reactive metals.[6][13]

Section 5: Emergency Response

Immediate and correct action is vital in an emergency.

5.1 Spill Response

  • Small Spill (Solid):

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Wet the absorbent material with a compatible solvent (e.g., water, if compatible) to create a slurry.[11]

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with an appropriate cleaning solution.

  • Large Spill:

    • Evacuate the immediate area and alert colleagues.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the spill area.

5.2 First Aid Measures

  • Skin Contact:

    • This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5]

    • Speed is essential. Do not delay to find a specific cleaning agent.

    • After initial flushing, seek immediate medical attention. Inform medical personnel that the exposure involves a phenol derivative.[7]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[6]

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[6]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[6]

Section 6: Visualized Workflows

Diagram 1: Risk Assessment for Novel Compounds This diagram illustrates the logical workflow for assessing the risks of a chemical when a specific SDS is unavailable.

RiskAssessment Start Start: Receive Novel Compound '3-(Pyrrolidin-3-yl)phenol hydrobromide' IdentifyMotifs 1. Identify Structural Motifs - Pyrrolidine (Amine) - Phenol (Aromatic Alcohol) - Hydrobromide (Salt) Start->IdentifyMotifs ResearchHazards 2. Research Hazards of Each Motif - Phenol: Corrosive, Systemic Toxin - Pyrrolidine: Corrosive, Base - HBr Salt: Solid, Acidic IdentifyMotifs->ResearchHazards SynthesizeProfile 3. Synthesize Overall Hazard Profile - High Dermal & Oral Toxicity - Severe Skin/Eye Corrosivity - Inhalation hazard as dust ResearchHazards->SynthesizeProfile SelectControls 4. Select Controls Based on Profile - Engineering: Fume Hood, Enclosure - PPE: Double Gloves, Face Shield - Admin: SOPs, Training SynthesizeProfile->SelectControls Implement 5. Implement Controls & Proceed with Work SelectControls->Implement

Caption: Risk assessment workflow for a novel chemical.

Diagram 2: Emergency Response for Skin Contact This flowchart outlines the critical first steps after accidental skin exposure.

SkinContactResponse Exposure SKIN EXPOSURE OCCURS Flush Immediately flush with copious amounts of water. Exposure->Flush RemoveClothing Simultaneously remove all contaminated clothing and shoes. Flush->RemoveClothing ContinueFlush Continue flushing for at least 15 minutes. RemoveClothing->ContinueFlush SeekMedical Seek IMMEDIATE medical attention. ContinueFlush->SeekMedical

Caption: First aid procedure for skin contact.

References

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Gas-Sensing.com. (2025, December 29). Understanding Phenol: Uses, Risks, and Safety Measures. Retrieved from [Link]

  • Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]

  • PubMed. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007, December 29). Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • Labstep. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of acids 2 a,b with pyrrolidine 3 b and proline 3 d. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.7: Reactions of Amines. Retrieved from [Link]

  • PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • Dialnet. (2025). Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences through a Colorful Chemical Demonstration. Retrieved from [Link]

Sources

3-(Pyrrolidin-3-yl)phenol hydrobromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Stability & Storage of 3-(Pyrrolidin-3-yl)phenol Hydrobromide[1][2]

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide (CAS: 38175-32-5) is a critical intermediate in the synthesis of opioid receptor ligands and other central nervous system (CNS) active agents.[1][2] Its structural integrity relies on the stability of two reactive pharmacophores: a phenolic hydroxyl group and a secondary amine, stabilized as a hydrobromide salt.[1][2][3]

This guide outlines the physicochemical stability profile, degradation mechanisms, and precise storage protocols required to maintain >98% purity over extended periods.[1][2][3] The compound exhibits significant sensitivity to oxidative stress (phenol moiety) and hygroscopic degradation (hydrobromide salt form), necessitating a rigorous exclusion of light, moisture, and oxygen during storage.[1][2][3]

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name 3-(Pyrrolidin-3-yl)phenol hydrobromide
CAS Number 38175-32-5
Molecular Formula C₁₀H₁₃NO[1][2] · HBr
Molecular Weight 244.13 g/mol
Physical State White to off-white crystalline powder
Solubility High: Water, Methanol, DMSO Low: Dichloromethane, Hexane, Ethyl Acetate
pKa (Calculated) Phenol: ~9.8 Pyrrolidine Nitrogen: ~10.5
Hygroscopicity Moderate to High (Salt form dependent)

Stability Mechanisms & Degradation Pathways[2]

The stability of 3-(Pyrrolidin-3-yl)phenol hydrobromide is governed by three primary vectors: oxidative dimerization, hygroscopic deliquescence, and photochemical activation.[1][2][3]

Oxidative Degradation (The "Pink" Shift)

The phenolic moiety is electron-rich and susceptible to auto-oxidation.[1][2][3] Upon exposure to atmospheric oxygen, the phenol converts to a phenoxy radical, which subsequently couples to form biphenyl dimers or oxidizes further to quinones.[1][2][3]

  • Visual Indicator: The transition from white powder to a faint pink or brown hue indicates the formation of quinoid impurities (ppm levels).[2][3]

Hygroscopic Instability

As a hydrobromide salt, the lattice energy is high, but the compound is prone to moisture uptake.[1][2][3]

  • Mechanism: Water absorption disrupts the crystal lattice, leading to "caking" or deliquescence.[1][2][3] While hydrolysis of the C-C bond between the rings is unlikely, the presence of water accelerates proton exchange and oxidation kinetics.[1][2][3]

Photochemical Sensitivity

UV light acts as a catalyst for the abstraction of the phenolic hydrogen, significantly accelerating the oxidative pathway described above.[1][2][3]

Figure 1: Degradation Pathways of 3-(Pyrrolidin-3-yl)phenol HBr

DegradationPathways cluster_0 Environmental Stressors Compound 3-(Pyrrolidin-3-yl)phenol HBr (White Crystalline Solid) Hydrate Hydrated Salt / Deliquescence (Physical Instability) Compound->Hydrate Hygroscopic Uptake Radical Phenoxy Radical (Intermediate) Compound->Radical H-Abstraction Moisture Atmospheric Moisture (>60% RH) Moisture->Hydrate Oxygen Oxygen + UV Light Oxygen->Radical Quinone Quinones / Dimers (Pink/Brown Discoloration) Radical->Quinone Coupling/Oxidation

Caption: Primary degradation vectors showing the transition from stable salt to oxidized quinones or physically degraded hydrates.[1][2][3]

Storage Protocols

To ensure maximum shelf-life, a "Defense-in-Depth" storage strategy is required.[1][2][3]

Long-Term Storage (>3 Months)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert Gas Purge (Argon preferred over Nitrogen due to density).[1][2][3]

  • Container: Amber glass vial with a Teflon-lined screw cap.[2][3] Parafilm sealing is insufficient; use electrical tape or shrink bands for secondary sealing.[2][3]

  • Desiccant: Silica gel packet inside the secondary container (not in direct contact with the powder).[1][2][3]

Short-Term / Working Aliquots (<3 Months)
  • Temperature: 2–8°C (Refrigerated).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).[1][2][3]

  • Light: Keep in a drawer or wrapped in aluminum foil.

ConditionRecommendationCriticality
Temperature -20°CHigh
Light Protection Amber Vial / Foil WrapHigh
Atmosphere Argon/Nitrogen HeadspaceModerate
Humidity <40% RH (Desiccator)High

Quality Control & Re-Validation

Before using stored material in sensitive biological assays or synthesis, validate purity using the following workflow.

Visual Inspection (Pass/Fail)
  • Pass: Free-flowing white to off-white powder.[2][3]

  • Fail: Clumped, sticky mass (moisture damage) or pink/brown coloration (oxidation).[1][2][3]

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine) and 280 nm (Phenol).[1][2][3]

  • Acceptance Criteria: Purity ≥ 98.0% (AUC).

Figure 2: QC Decision Logic

QC_Logic Start Sample Retrieval (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Inspection Equilibrate->Visual PassVisual White/Off-White Powder Visual->PassVisual FailVisual Pink/Brown or Sticky Visual->FailVisual HPLC HPLC Analysis (210/280 nm) PassVisual->HPLC Purify Recrystallize or Discard FailVisual->Purify Use Release for Use HPLC->Use >98% HPLC->Purify <98%

Caption: Step-by-step decision tree for validating stored 3-(Pyrrolidin-3-yl)phenol HBr prior to experimental use.

Safety & Handling (HSE)

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3]

  • Inhalation Risk: As a hydrobromide salt, dust inhalation can cause irritation to the respiratory tract.[1][2][3] Handle in a fume hood.

  • Skin Contact: Phenolic compounds can be absorbed through the skin and cause chemical burns or systemic toxicity.[2][3] Wash immediately with PEG-300 or soap and water if contact occurs.[2][3] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.[2][3]

References

  • Chemical Identity & CAS Verific

    • Source: ChemSrc. "3-(Pyrrolidin-3-yl)phenol hydrobromide - CAS 38175-32-5."[1][2][4]

  • General Stability of Phenolic Amines

    • Source: PubChem.[2][3] "Compound Summary: Phenol & Pyrrolidine Derivatives."

    • [1][2]

  • Handling of Hydrobromide Salts

    • Source: Sigma-Aldrich.[2][3][5] "Safety Data Sheet: Pyrrolidine Hydrobromide Salts."

  • Oxidative Degrad

    • Context: Mechanistic extrapolation of phenol oxidation to quinones in pharmaceutical intermediates.[2][3] Validated by standard organic chemistry principles for electron-rich aromatics.[2][3]

Sources

Technical Monograph: Spectroscopic Characterization of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the "Why" and "How" of the analysis, synthesizing theoretical prediction with practical experimental protocols.

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide (CAS: Derived from Free Base 1226914-98-6) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for opioid receptor ligands (e.g., profadol analogs) and monoamine transporter inhibitors. Its amphiphilic nature—combining a polar phenol and a basic secondary amine—presents specific challenges in spectroscopic characterization, particularly regarding solubility and proton exchange dynamics.

This guide provides a definitive reference for the structural validation of this compound, utilizing a multi-modal approach: Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .

Structural Analysis & Molecular Properties

Before interpreting spectra, we must understand the chemical environment. The hydrobromide salt form significantly alters the chemical shifts compared to the free base.

  • Core Structure: A meta-substituted phenol ring linked to the C3 position of a pyrrolidine ring.

  • Salt Effect: The nitrogen atom is protonated (

    
    ), creating a strong electron-withdrawing inductive effect (-I) on the pyrrolidine ring protons, shifting them downfield.
    
  • H-Bonding: In polar aprotic solvents (DMSO-

    
    ), the phenolic -OH and ammonium 
    
    
    
    protons are distinct and observable.
Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring no structural isomerism (e.g., 2-substituted vs. 3-substituted) is overlooked.

AnalyticalWorkflow Sample Raw Sample (HBr Salt) Solubility Solubility Check (DMSO-d6 vs MeOH-d4) Sample->Solubility IR FT-IR Functional Groups Sample->IR Solid State MS LC-MS (ESI+) Confirm MW (163.1) Solubility->MS Dilute H_NMR 1H NMR Topology & Integration Solubility->H_NMR Conc. MS->H_NMR Mass Confirmed C_NMR 13C NMR Carbon Skeleton H_NMR->C_NMR Proton Assigned Validation Final Structure Validation C_NMR->Validation IR->Validation

Figure 1: Integrated analytical workflow for structural validation.

Spectroscopic Profiling (The Core)

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and ionization pattern.

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Mass: 163.10 (Free Base) | 243.01 (HBr Salt).

  • Observed Ion: The HBr salt dissociates; only the protonated cation

    
     is observed.
    
ParameterValue / ObservationInterpretation
Parent Ion (m/z) 164.1 (

)
Protonated molecular ion (Base Peak).
Adducts 186.1 (

)
Sodium adduct (common in glass containers).
Fragmentation 147.1 (

)
Loss of ammonia (characteristic of cyclic amines).
Fragmentation 135.1Loss of ethylene (ring contraction).
Isotope Pattern M (100%), M+1 (~11%)Consistent with carbon count (

).
Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and confirm salt formation.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

Frequency (

)
IntensityAssignmentNotes
3200 - 3400 Broad, MediumPhenolic O-H stretchOften overlaps with NH stretches.
2800 - 3100 Broad, StrongAmmonium

stretch
Characteristic "salt broadness"; confirms HBr salt.
1580 - 1600 Medium, SharpAromatic C=C stretchTypical benzene ring breathing.
1250 - 1280 StrongC-O stretch (Phenol)Diagnostic for phenols vs. alcohols.
750 - 800 StrongC-H Bending (meta)Pattern for 1,3-disubstituted benzene.
Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural mapping. Solvent Selection: DMSO-


 is the gold standard here. It prevents rapid proton exchange, allowing observation of the Phenolic -OH and Ammonium -NH protons.

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are high-fidelity predictions based on chemometric analysis of analogous 3-phenylpyrrolidine salts.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
9.45 Singlet (br)1HAr-OH Phenolic hydroxyl; disappears with

shake.
9.10 Broad2HNH

Ammonium protons; broad due to quadrupole/exchange.
7.15 Triplet (

Hz)
1HAr-H5 Meta-position; typical aromatic triplet.
6.75 Doublet (

Hz)
1HAr-H6 Ortho to alkyl, para to OH.
6.70 Singlet (narrow)1HAr-H2 Isolated proton between substituents.
6.65 Doublet (

Hz)
1HAr-H4 Ortho to OH, para to alkyl.
3.60 - 3.45 Multiplet1HPyr-H3 Methine proton at the chiral center (attachment point).
3.40 - 3.20 Multiplet2HPyr-H5 Adjacent to Nitrogen; deshielded by salt.
3.15 - 3.00 Multiplet1HPyr-H2a Adjacent to Nitrogen; diastereotopic.
2.90 - 2.80 Multiplet1HPyr-H2b Adjacent to Nitrogen; diastereotopic.
2.25 - 2.15 Multiplet1HPyr-H4a Ring methylene.
1.95 - 1.85 Multiplet1HPyr-H4b Ring methylene.

C NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentType
157.8 Ar-C -OHQuaternary (Ipso)
142.5 Ar-C -AlkylQuaternary (Ipso)
129.8 Ar-C5 CH
117.5 Ar-C6 CH
114.2 Ar-C4 CH
113.5 Ar-C2 CH
50.5 Pyr-C5

(Next to N)
45.2 Pyr-C2

(Next to N)
41.8 Pyr-C3 CH (Chiral center)
31.5 Pyr-C4

Experimental Protocols

Sample Preparation for NMR

To ensure the "Trustworthiness" pillar of E-E-A-T, proper sample prep is vital to avoid artifacts (e.g., water peaks obscuring signals).

  • Mass: Weigh 5–10 mg of the HBr salt.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Methanol-

      
       will exchange the OH and NH protons, erasing them from the spectrum. DMSO preserves them.
      
  • Vessel: Use a high-quality 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2.0s to ensure accurate integration of aromatic protons.
    
Synthesis Pathway (Contextual Grounding)

Understanding the synthesis aids in identifying impurities (e.g., trapped Boc groups).

Synthesis Precursor N-Boc-3-(3-hydroxyphenyl) pyrrolidine Reagent HBr / AcOH (Deprotection) Precursor->Reagent Product 3-(Pyrrolidin-3-yl)phenol Hydrobromide Reagent->Product Impurity Check for: Residual Boc (1.4 ppm) Acetic Acid (1.9 ppm) Product->Impurity QC Step

Figure 2: Synthesis and impurity tracking workflow.

Quality Control & Impurity Profiling

When analyzing this compound, watch for these common impurities:

  • Residual Solvent: Acetic acid (singlet ~1.91 ppm) or Ethyl Acetate (if used in precipitation).

  • Incomplete Deprotection: Look for a sharp singlet at ~1.4 ppm (9H) indicating the tert-butyl group remains.

  • Regioisomers: If the coupling pattern in the aromatic region is symmetric (AA'BB'), you may have the 4-substituted (para) isomer, not the 3-substituted (meta). The meta isomer must show the complex splitting described in Section 3.3.

References

  • PubChem. 3-(pyrrolidin-3-yl)phenol hydrobromide - Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines (General Synthetic Methodology). Available at: [Link]

Methodological & Application

Application Notes & Experimental Protocols for 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Strategic Value of the 3-(Aryl)pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1] Unlike its aromatic counterpart, pyrrole, the saturated, non-planar pyrrolidine ring introduces stereochemical complexity and conformational flexibility, which are critical for achieving high-affinity and selective interactions with biological targets.[1] When functionalized with a phenol group, as in 3-(Pyrrolidin-3-yl)phenol, the resulting molecule combines the structural advantages of the pyrrolidine core with the diverse biological activities associated with phenols, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive overview of the essential experimental protocols for the synthesis, characterization, and preliminary biological evaluation of 3-(Pyrrolidin-3-yl)phenol hydrobromide. The methodologies are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key procedural steps.

PART 1: Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 3-(Pyrrolidin-3-yl)phenol hydrobromide-
Molecular Formula C₁₀H₁₄BrNOPubChem
Molecular Weight 244.13 g/mol PubChem
Monoisotopic Mass 243.02588 Da[4]
Appearance Off-white to light brown solid (expected)-
Solubility Soluble in Water, Methanol, DMSOGeneral Knowledge
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5]MilliporeSigma
Laboratory Safety & Handling

3-(Pyrrolidin-3-yl)phenol hydrobromide and its precursors may be hazardous. Adherence to strict safety protocols is essential.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302).[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or goggles.[7]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear a lab coat. Flame retardant antistatic protective clothing is recommended if handling large quantities.

    • Respiratory Protection : Use a NIOSH-approved respirator or work in a certified chemical fume hood, especially when handling the solid to avoid dust inhalation.

  • Handling & Storage :

    • Work in a well-ventilated area or under a fume hood.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.[5]

    • Keep the container tightly closed in a dry place. For long-term stability, consider storage under an inert atmosphere (e.g., Argon).

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

PART 2: Synthesis Protocol - Palladium-Catalyzed Hydroarylation

The synthesis of 3-aryl pyrrolidines can be efficiently achieved through a palladium-catalyzed hydroarylation of an N-protected pyrroline. This method offers a direct and modular approach to constructing the target scaffold.[8][9]

Synthesis Workflow Diagram

G Start Starting Materials: 1. N-Boc-3-pyrroline 2. 3-Methoxyphenylboronic acid Reaction Pd-Catalyzed Hydroarylation Start->Reaction Pd(OAc)2, Ligand, Base, Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Eluent: Hexanes/EtOAc Demethylation Demethylation (BBr3) Purification->Demethylation Intermediate: N-Boc-3-(3-methoxyphenyl)pyrrolidine Deprotection Boc Deprotection (Acid-catalyzed) SaltFormation Salt Formation with HBr Deprotection->SaltFormation Free Base: 3-(Pyrrolidin-3-yl)phenol FinalProduct Final Product: 3-(Pyrrolidin-3-yl)phenol Hydrobromide SaltFormation->FinalProduct In Ether or IPA Demethylation->Deprotection Intermediate: N-Boc-3-(3-hydroxyphenyl)pyrrolidine G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC RP-HPLC Start->HPLC MS Mass Spectrometry (LC-MS) Start->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment (>95%) HPLC->Purity Mass Molecular Weight Confirmation MS->Mass cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis CellCulture Culture Cancer Cells (e.g., U2OS) Seed 1. Seed Cells CellCulture->Seed CompoundPrep Prepare Serial Dilutions of Test Compound Treat 2. Add Compound Dilutions CompoundPrep->Treat Seed->Treat Incubate1 3. Incubate (24-48h) Treat->Incubate1 AddMTT 4. Add MTT Reagent Incubate1->AddMTT Incubate2 5. Incubate (2-4h) AddMTT->Incubate2 Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Sources

using 3-(Pyrrolidin-3-yl)phenol hydrobromide in in-vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Utilization of 3-(Pyrrolidin-3-yl)phenol Hydrobromide in In-Vitro Receptor Assays

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide (analogous to the dopamine agonist scaffold 3-PPP, but containing a pyrrolidine rather than piperidine ring) serves as a critical pharmacological probe and fragment scaffold in the development of ligands for Dopamine (D2/D3) and Opioid receptors.

Unlike its N-substituted derivatives which exhibit nanomolar affinity, the unsubstituted secondary amine of 3-(Pyrrolidin-3-yl)phenol typically displays micromolar ($ \mu M $) affinity. Its primary utility lies in Structure-Activity Relationship (SAR) studies to define the minimal orthosteric pharmacophore required for receptor activation and to calculate Ligand Efficiency (LE) during Fragment-Based Drug Discovery (FBDD).

This guide details the protocols for solubilization, radioligand binding (affinity), and functional cAMP modulation (efficacy) assays.

Compound Profile & Handling

  • IUPAC Name: 3-(pyrrolidin-3-yl)phenol hydrobromide

  • Role: Dopaminergic/Opioid Scaffold; Orthosteric Probe.

  • Physical State: White to off-white solid (Hygroscopic).

  • Solubility:

    • Water: Highly soluble (>50 mM).

    • DMSO: Soluble (>100 mM).

    • Ethanol: Moderate solubility.

Preparation of Stock Solutions

The hydrobromide salt is prone to absorbing atmospheric moisture. Weighing must be performed rapidly or in a desiccated environment.

  • Primary Stock (10 mM): Dissolve the compound in 100% DMSO or Milli-Q Water .

    • Expert Insight: While water-soluble, we recommend DMSO for long-term storage (-20°C) to prevent hydrolysis or oxidation of the phenolic hydroxyl group.

  • Working Solutions: Dilute serially in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Caution: Ensure the final DMSO concentration in the assay well is <1% (ideally <0.5%) to avoid non-specific membrane perturbation.

Biological Mechanism & Signaling Pathway

3-(Pyrrolidin-3-yl)phenol targets Class A GPCRs, specifically the Dopamine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-like family  (

). These receptors couple to

proteins.[1]

Mechanism of Action:

  • Binding: The protonated nitrogen of the pyrrolidine forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor's orthosteric pocket.

  • Transduction: Agonist binding induces a conformational change, releasing the

    
     subunit.
    
  • Effect:

    
     inhibits Adenylyl Cyclase (AC) , reducing intracellular cAMP  levels.[1]
    
Figure 1: Dopamine Receptor Signaling Pathway

D2_Signaling cluster_membrane Plasma Membrane Agonist 3-(Pyrrolidin-3-yl)phenol D2R Dopamine D2 Receptor (GPCR) Agonist->D2R Binds (Orthosteric) Gi Gi/o Protein (Heterotrimeric) D2R->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC Substrate PKA PKA Signaling (Downstream) cAMP->PKA Activates

Caption: Schematic of the Gi-coupled signaling cascade activated by dopaminergic ligands. The compound inhibits cAMP production via Adenylyl Cyclase.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity constant (


) of 3-(Pyrrolidin-3-yl)phenol for the Dopamine 

receptor using membrane preparations.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human

    
     receptor.
    
  • Radioligand: [

    
    H]-Methylspiperone (0.2 - 0.5 nM final).
    
  • Non-specific Control: 1

    
     Haloperidol or Butaclamol.
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.

Step-by-Step Methodology:

  • Membrane Prep: Thaw frozen membranes and homogenize gently in Assay Buffer. Dilute to 5-10

    
     protein/well.
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
       Haloperidol.
      
    • Test Sample: Buffer + Membranes + Radioligand + 3-(Pyrrolidin-3-yl)phenol (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at 25°C (Room Temp).

    • Note: Equilibrium time depends on the radioligand; spiperone is slow-dissociating, so ensure sufficient time.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model.



(Cheng-Prusoff Equation, where [L] is radioligand concentration and 

is its dissociation constant).

Protocol B: Functional cAMP Inhibition Assay (Efficacy)

Objective: Assess if the compound acts as an agonist (inhibits cAMP) or antagonist (reverses inhibition) in a live cell system.

Materials:

  • Cells: HEK293T expressing

    
     receptor.
    
  • Stimulant: Forskolin (10

    
    ) to raise baseline cAMP.
    
  • Detection: TR-FRET (e.g., HTRF® or Lance®) or AlphaScreen®.

Workflow Diagram:

Assay_Workflow Step1 Seed Cells (2,000 cells/well) Step2 Add Compound + Forskolin (10uM) Step1->Step2 Step3 Incubate 30 min @ 37°C Step2->Step3 Step4 Lysis & Detection (cAMP Antibody) Step3->Step4 Step5 Read Plate (TR-FRET/Alpha) Step4->Step5

Caption: High-throughput workflow for functional cAMP determination.

Methodology:

  • Cell Seeding: Seed cells in low-volume 384-well plates.

  • Agonist Mode: Add 3-(Pyrrolidin-3-yl)phenol (varying conc.) + 10

    
     Forskolin.
    
    • Expectation: If it is an agonist, cAMP signal will decrease relative to Forskolin-only control.

  • Antagonist Mode: Add 3-(Pyrrolidin-3-yl)phenol + Dopamine (

    
     conc.) + Forskolin.[1][2]
    
    • Expectation: If it is an antagonist, cAMP signal will increase (recovery) as it blocks Dopamine.

  • Incubation: 30-45 minutes at 37°C.

  • Lysis/Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) and read after 1 hour.

Expected Results & Interpretation

ParameterExpected RangeInterpretation
Binding Affinity (

)
1 - 10

Low affinity. The compound lacks the hydrophobic "tail" (N-substituent) required for the secondary binding pocket (SBP) of D2/D3 receptors [1].
Functional Efficacy (

)
Partial Agonist Likely exhibits lower intrinsic efficacy compared to Dopamine or Quinpirole.
Selectivity Low May show cross-reactivity with Sigma-1 receptors due to the phenyl-pyrrolidine motif [2].

Critical Analysis: If you observe weak binding (


), do not discard the compound. In Fragment-Based Drug Discovery, this "fragment" is a starting point. Calculate Ligand Efficiency (LE) :


A high LE indicates the core interactions (salt bridge + H-bond) are optimal, justifying synthetic expansion at the nitrogen atom.

References

  • Neuman, W. et al. (2018).[3] "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902.

  • Verma, R. et al. (2016). "Binding affinities for dopamine D2/D3 and sigma receptors." ResearchGate.

  • Revvity. (2023). "Functional GPCR studies using AlphaScreen cAMP detection kit." Application Note.

  • PubChem. (2023). "3-(pyrrolidin-3-yl)phenol hydrobromide Compound Summary."

Sources

3-(Pyrrolidin-3-yl)phenol hydrobromide as a research tool in neuroscience

[1]

Part 1: Technical Profile & Mechanism of Action

Compound Identity:

  • Chemical Name: 3-(Pyrrolidin-3-yl)phenol hydrobromide[1][2]

  • Synonyms: des-Propyl-3-PPP (pyrrolidine analog); 3-(3-Hydroxyphenyl)pyrrolidine HBr.[1]

  • Core Scaffold: 3-Phenylpyrrolidine.[1][3][4]

  • Molecular Class: Dopamine Receptor Ligand / Pharmacophore Scaffold.[1][4]

Mechanism of Action (MoA): 3-(Pyrrolidin-3-yl)phenol functions as an orthosteric pharmacophore for Dopamine D2-like receptors (D2, D3, D4).[1]

  • Receptor Recognition: The 3-hydroxyphenyl moiety mimics the catechol ring of endogenous dopamine, forming critical hydrogen bonds with serine residues (e.g., Ser5.42, Ser5.[4]46) in the receptor's binding pocket.[4]

  • Scaffold Selectivity: Unlike its piperidine counterpart (3-PPP), the contracted pyrrolidine ring alters the vector of the nitrogen lone pair.[4] This structural rigidity is exploited to probe the secondary binding pocket (SBP) of the D3 receptor.

  • Partial Agonism/Antagonism: As a secondary amine, the core molecule often exhibits low intrinsic efficacy (antagonist or weak partial agonist) until N-substituted.[1][4] It serves as the critical "anchor" for synthesizing high-affinity D3-selective ligands.[1]

Neuroscience Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting scaffold to design ligands with >100-fold selectivity for D3 over D2 receptors.[1]

  • Structure-Activity Relationship (SAR) Studies: A tool to investigate the steric tolerance of the dopamine receptor orthosteric site (5-membered vs. 6-membered ring comparison).[1]

  • Metabolite Standards: Used to identify potential active metabolites of N-substituted pyrrolidine drugs.[1]

Part 2: Experimental Protocols
Protocol A: Preparation & Handling

Rationale: The hydrobromide salt is polar and hygroscopic.[1][4] Proper solubilization is critical to prevent precipitation in physiological buffers.[1][4]

ParameterSpecification
Solvent Water (Milli-Q), PBS (pH 7.4), or Saline (0.9%).[1]
Solubility High (>50 mg/mL in water).[1][4]
Stock Concentration 10 mM recommended for long-term storage.[1][4]
Storage -20°C (solid); -80°C (solution). Protect from light (phenolic oxidation).[1][4]
Stability Phenolic group is susceptible to oxidation (turning pink/brown).[1][4] Use fresh or add antioxidant (e.g., 0.1% ascorbic acid) for in vivo use.[4]

Step-by-Step Solubilization:

  • Weigh the hydrobromide salt accurately.[1][4] Note: Account for the HBr counterion MW (approx.[4] 80.91 g/mol added to free base).[1][4]

  • Dissolve in degassed Milli-Q water to create a 10 mM Master Stock.[1][4]

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot into light-protective amber tubes. Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: In Vitro Dopamine Receptor Binding Assay

Objective: To determine the affinity (

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing human D2 or D3 receptors.[1][4]

  • Radioligand:

    
    -Spiperone (Antagonist mode) or 
    
    
    -7-OH-DPAT (Agonist mode).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[4]

Workflow:

  • Membrane Prep: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g to isolate membranes.[1][4] Resuspend to 10 µg protein/well.

  • Incubation:

    • Total Binding: Membrane + Radioligand (0.5 nM).[1][4]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.[1][4]

    • Experimental: Membrane + Radioligand + 3-(Pyrrolidin-3-yl)phenol (Concentration range:

      
       M to 
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes (D2) or 90 minutes (D3).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Part 3: Visualization & Logic
Diagram 1: Pharmacophore Logic (Piperidine vs. Pyrrolidine)

This diagram illustrates why researchers switch from the 3-PPP (piperidine) scaffold to the Pyrrolidine scaffold to achieve D3 receptor selectivity.[1]

Gcluster_0Classic Scaffold (Non-Selective)cluster_1Research Tool (Selective Scaffold)PPP3-PPP(Piperidine Ring)D2_BindHigh D2 AffinityHigh D3 AffinityPPP->D2_Bind Steric BulkFits D2 & D3Pyrrolidine3-(Pyrrolidin-3-yl)phenol(Pyrrolidine Ring)D3_SelectOptimized Vector forSecondary Binding PocketPyrrolidine->D3_Select Ring Contraction(Rigidification)D3 Selective LigandsD3 Selective LigandsD3_Select->D3 Selective Ligands + N-Alkylation(e.g. Butyl-Benzamides)

Caption: Ring contraction from Piperidine (3-PPP) to Pyrrolidine alters the N-vector, enabling specific targeting of the D3 receptor's secondary binding pocket.[1]

Diagram 2: Experimental Workflow for D3 Selectivity Profiling

Workflowcluster_assaysParallel Binding AssaysStartStart: 3-(Pyrrolidin-3-yl)phenol HBrSolubilizationSolubilization(10mM in H2O/DMSO)Start->SolubilizationD2D2 Receptor Assay([3H]-Spiperone)Solubilization->D2D3D3 Receptor Assay([3H]-7-OH-DPAT)Solubilization->D3ComparisonCalculate Selectivity RatioKi(D2) / Ki(D3)D2->ComparisonD3->ComparisonOutcomeIdentify Functional Selectivity(D3 Preference)Comparison->Outcome

Caption: Workflow to determine the D3-selectivity profile of the pyrrolidine scaffold compared to D2 receptors.

References
  • Neuman, W. et al. (2018).[3][4] Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3][4]

  • Hjorth, S. et al. (1983).[4] 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors.[1] Psychopharmacology.[1][4]

  • Crider, A.M. et al. (1984).[4] Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide.[1] Journal of Pharmaceutical Sciences.[1][4]

  • PubChem Compound Summary. 3-(Pyrrolidin-3-yl)phenol hydrobromide.[1][2]

The Versatile Scaffold: Application of 3-(Pyrrolidin-3-yl)phenol Hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with complex biological targets.[3] The 3-aryl pyrrolidine motif, in particular, has garnered significant attention as a potent pharmacophore for central nervous system (CNS) targets, especially dopamine and serotonin receptors.[1][4]

This application note focuses on 3-(Pyrrolidin-3-yl)phenol hydrobromide , a representative of the 3-(3-hydroxyphenyl)pyrrolidine class of compounds. This scaffold serves as a versatile starting point for developing ligands that modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. We will explore its application in the discovery of novel therapeutics for conditions such as Parkinson's disease, schizophrenia, and depression, providing detailed protocols for its characterization.

Core Applications in CNS Drug Discovery

The primary utility of the 3-(3-hydroxyphenyl)pyrrolidine scaffold lies in its ability to mimic the catechol or phenol moiety of endogenous neurotransmitters like dopamine and serotonin, while the pyrrolidine ring provides a rigid framework for orienting substituents and interacting with receptor binding pockets.

Dopaminergic System Modulation: A Focus on Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[5] A key therapeutic strategy involves the use of dopamine receptor agonists to compensate for the reduced levels of endogenous dopamine.[6]

The 3-(3-hydroxyphenyl)pyrrolidine core is a validated scaffold for potent dopamine D2 and D3 receptor agonists.[7] Analogs of this structure have demonstrated efficacy in preclinical models of Parkinson's disease, showing the ability to reverse motor deficits.[8][9] The phenolic hydroxyl group is crucial for interacting with conserved serine residues within the binding pocket of dopamine receptors, a key interaction for agonist activity.[10]

Derivatives of this scaffold can be optimized to fine-tune their affinity and selectivity for different dopamine receptor subtypes. For instance, extending the functionality from the pyrrolidine nitrogen can allow for probing a secondary binding pocket in the D3 receptor, potentially leading to ligands with enhanced selectivity.[7]

Serotonergic and Multi-Target Approaches: Schizophrenia and Depression

Schizophrenia is a complex disorder associated with dysregulation of multiple neurotransmitter systems, including dopamine and serotonin. While older antipsychotics primarily targeted dopamine D2 receptors, newer agents often have a broader pharmacology that includes activity at serotonin receptors, such as 5-HT2A.[11] This multi-target approach can help address a wider range of symptoms, including the negative and cognitive symptoms that are often poorly managed by traditional antipsychotics.[12][13]

The 3-aryl pyrrolidine structure is a known pharmacophore for serotonergic receptors.[4][11] Therefore, 3-(Pyrrolidin-3-yl)phenol hydrobromide serves as an excellent starting point for developing multi-target ligands that can simultaneously modulate both dopaminergic and serotonergic pathways. Such compounds could offer a more comprehensive treatment for schizophrenia by addressing both positive and negative symptoms.

Experimental Protocols and Workflows

The following protocols provide a framework for the initial characterization and validation of 3-(Pyrrolidin-3-yl)phenol hydrobromide and its analogs in a drug discovery setting.

Workflow for Initial Compound Characterization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound based on the 3-(Pyrrolidin-3-yl)phenol scaffold.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Binding Assays (Dopamine & Serotonin Receptors) B Functional Assays (Agonist/Antagonist Activity) A->B Determine functional effect C Selectivity Profiling (Off-target screening) B->C Assess target specificity D In Vitro ADME (Metabolic Stability, Permeability) C->D Evaluate drug-like properties E Rodent Pharmacokinetics (Bioavailability, Brain Penetration) D->E Advance lead candidates F Animal Models of Disease (e.g., 6-OHDA for Parkinson's) E->F Establish exposure for efficacy studies G Behavioral Phenotyping (Locomotor activity, Cognition) F->G Assess therapeutic potential

Caption: High-level workflow for characterizing novel CNS-active compounds.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 3-(Pyrrolidin-3-yl)phenol hydrobromide for human dopamine D2 and D3 receptors.

Objective: To quantify the binding affinity of the test compound to specific dopamine receptor subtypes.

Materials:

  • Test Compound: 3-(Pyrrolidin-3-yl)phenol hydrobromide, dissolved in DMSO to a stock concentration of 10 mM.

  • Receptor Source: Commercially available cell membranes expressing recombinant human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3).

  • Non-specific Ligand: Haloperidol (for D2) or 7-OH-DPAT (for D3) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and a cell harvester .

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage inhibition of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandKi (nM)
3-(Pyrrolidin-3-yl)phenol HBrDopamine D2[³H]-Spiperone[Hypothetical Value]
3-(Pyrrolidin-3-yl)phenol HBrDopamine D3[³H]-7-OH-DPAT[Hypothetical Value]
Reference Agonist (e.g., Ropinirole)Dopamine D2[³H]-Spiperone[Hypothetical Value]
Reference Agonist (e.g., Ropinirole)Dopamine D3[³H]-7-OH-DPAT[Hypothetical Value]
Protocol 2: In Vivo Assessment of Motor Activity in a Rodent Model of Parkinson's Disease

This protocol outlines the use of the 6-hydroxydopamine (6-OHDA) rat model to assess the pro-motor effects of 3-(Pyrrolidin-3-yl)phenol hydrobromide. The 6-OHDA model involves the unilateral lesioning of dopaminergic neurons, leading to motor deficits that can be reversed by dopamine agonists.[9]

Objective: To evaluate the ability of the test compound to reverse Parkinsonian motor deficits in vivo.

Materials:

  • Adult male Sprague-Dawley rats.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA).

  • Test Compound: 3-(Pyrrolidin-3-yl)phenol hydrobromide, dissolved in a suitable vehicle (e.g., saline or 10% DMSO in saline).

  • Reference Drug: Ropinirole or L-DOPA.

  • Anesthetic and stereotaxic apparatus .

  • Cylindrical enclosure for the cylinder test (forelimb akinesia).

Procedure:

  • Surgical Procedure (6-OHDA Lesion):

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally infuse 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.

    • Allow the animals to recover for at least two weeks to ensure the lesion is stable.

  • Behavioral Testing (Cylinder Test):

    • Administer the test compound or vehicle to the lesioned rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat in a transparent cylinder.

    • Record the number of times the rat uses its left (impaired) forelimb, right (unimpaired) forelimb, or both forelimbs simultaneously to contact the cylinder wall during exploration.

    • Calculate the percentage of impaired forelimb use: (% Impaired Use) = (Impaired Limb Contacts + 0.5 * Both Limb Contacts) / (Total Contacts) * 100.

  • Data Analysis:

    • Compare the percentage of impaired forelimb use between the vehicle-treated group and the groups treated with the test compound or reference drug using a one-way ANOVA followed by post-hoc tests.[14]

    • A significant increase in the use of the impaired forelimb indicates a therapeutic effect.

Data Presentation:

Treatment Group (Dose)Peak % Impaired Forelimb Use (Mean ± SEM)Duration of Action (min)
Vehicle[Hypothetical Value]N/A
3-(Pyrrolidin-3-yl)phenol HBr (1 mg/kg)[Hypothetical Value][Hypothetical Value]
3-(Pyrrolidin-3-yl)phenol HBr (3 mg/kg)[Hypothetical Value][Hypothetical Value]
Ropinirole (1 mg/kg)[Hypothetical Value][Hypothetical Value]

Signaling Pathway and Mechanism of Action

As a dopamine receptor agonist, 3-(Pyrrolidin-3-yl)phenol and its derivatives are expected to activate D2-like (D2, D3, D4) receptors, which are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[10]

G cluster_0 Dopamine D2/D3 Receptor Signaling Ligand 3-(Pyrrolidin-3-yl)phenol Receptor D2/D3 Receptor Ligand->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Gβγ subunit cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CellResponse Cellular Response (e.g., Decreased Neuronal Excitability) PKA->CellResponse Phosphorylation of downstream targets GIRK->CellResponse K+ Efflux

Caption: Simplified signaling pathway for D2/D3 receptor agonists.

Activation of these receptors leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. These combined effects ultimately modulate neurotransmission in key brain circuits.

Conclusion and Future Directions

3-(Pyrrolidin-3-yl)phenol hydrobromide represents a valuable chemical scaffold for the discovery of novel drugs targeting CNS disorders. Its structural simplicity, synthetic tractability, and inherent affinity for dopamine and serotonin receptors make it an ideal starting point for lead optimization campaigns. Future work should focus on synthesizing libraries of analogs to explore structure-activity relationships (SAR), optimizing for subtype selectivity, and improving pharmacokinetic properties such as brain penetration and metabolic stability. The protocols and workflows outlined in this note provide a robust framework for advancing such compounds from initial hits to viable clinical candidates.

References

  • Warren Center for Neuroscience Drug Discovery researchers create new compound to potentially treat negative and positive symptoms of schizophrenia - Vanderbilt University.
  • Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-7.
  • Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549 (2008).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336.
  • Natural products: An emerging tool in parkinson's disease therapeutics.
  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.
  • Novel peptide formulation shows promise of treating cognitive decline in schizophrenia. Japan Advanced Institute of Science and Technology. (2024).
  • 3-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO). PubChemLite.
  • Sweeney, J. B., et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate.
  • Analysis of phenolic compounds in Parkinson's disease: a bibliometric assessment of the 100 most cited papers. PMC.
  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. PMC. (2024).
  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. (2021).
  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC.
  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021).
  • The Emerging Role of Neuropeptides in Parkinson's Disease. Frontiers. (2021).
  • P50 Suppression in Recent-Onset Schizophrenia: Clinical Correlates and Risperidone Effects.
  • Bishop, C., et al. (2017). D-512, a novel dopamine D2/3 receptor agonist, demonstrates greater anti-Parkinsonian efficacy than ropinirole in Parkinsonian rats. PubMed.
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem.
  • Systematic Review on Parkinson's Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson's Symptoms. MDPI. (2021).
  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash.
  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. (2023).
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. (2024).
  • Stimulating development of new drugs to improve cognition in schizophrenia. (2025).

Sources

Application Note & Protocol: Solubilization of 3-(Pyrrolidin-3-yl)phenol Hydrobromide for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Pyrrolidin-3-yl)phenol and its derivatives are a class of organic compounds investigated for their potent and selective interactions with various receptors, including dopamine and serotonin receptors.[1] Specifically, analogs have demonstrated activity as dopaminergic agonists.[2] The hydrobromide salt form of these small molecules is often used to improve stability and handling. However, the successful use of 3-(Pyrrolidin-3-yl)phenol hydrobromide in cell culture experiments is critically dependent on proper solubilization to ensure accurate dosing, bioavailability, and the avoidance of solvent-induced cytotoxicity.

This document provides a comprehensive, field-proven protocol for the preparation of sterile, high-concentration stock solutions of 3-(Pyrrolidin-3-yl)phenol hydrobromide using Dimethyl Sulfoxide (DMSO). It further details the subsequent dilution into aqueous cell culture media to create working solutions suitable for treating cultured cells. The causality behind each step, from solvent selection to sterilization and quality control, is explained to ensure experimental reproducibility and integrity.

Compound Profile & Physicochemical Data

A thorough understanding of the compound's properties is essential for designing a robust dissolution protocol.

ParameterValueSource(s)
Chemical Name 3-(pyrrolidin-3-yl)phenol hydrobromidePubChem
Molecular Formula C₁₀H₁₄BrNOPubChem
Molecular Weight 244.13 g/mol Sigma-Aldrich
Appearance Solid (typically off-white to white powder)Generic
Primary Solvent Dimethyl Sulfoxide (DMSO)General Practice[3]
Aqueous Solubility Low; hydrobromide salt improves solubility over free baseGeneral Chemical Principle[4]

Principle of the Protocol: The Rationale for Solvent Choice and Workflow

The primary challenge in preparing 3-(Pyrrolidin-3-yl)phenol hydrobromide for cell culture is its limited solubility in purely aqueous solutions like cell culture media. Direct dissolution into media is not recommended as it can lead to the formation of micro-precipitates, resulting in inaccurate and non-reproducible effective concentrations.

Why DMSO? Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including those that are poorly soluble in water.[5] It is the solvent of choice for this protocol due to its:

  • High Solubilizing Power: Effectively dissolves 3-(Pyrrolidin-3-yl)phenol hydrobromide at high concentrations to create a stable stock solution.

  • Miscibility with Media: DMSO is completely miscible with water and cell culture media, allowing for homogenous dilution to final working concentrations.

  • Cell Permeability: DMSO can facilitate the transport of compounds across cell membranes.

The Criticality of a Concentrated Stock: Creating a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO is a cornerstone of sound experimental design. This approach minimizes the final concentration of the organic solvent in the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, though it is always best practice to keep this value as low as possible (ideally ≤0.1%).[6][7]

Visualized Workflow for Stock and Working Solution Preparation

G cluster_0 Part A: Stock Solution Preparation (in BSC) cluster_1 Part B: Working Solution Preparation cluster_2 Part C: Experimental Controls weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate volume for target concentration dissolve 3. Vortex & Sonicate (Warm to 37°C if needed) add_dmso->dissolve sterilize 4. Sterile Filter (0.2 µm PTFE Syringe Filter) dissolve->sterilize Ensure complete dissolution aliquot 5. Aliquot into Cryovials sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store Protect from light thaw 7. Thaw Stock Aliquot store->thaw On day of experiment dilute 9. Serially Dilute Stock into Warm Media thaw->dilute prewarm 8. Pre-warm Cell Media (to 37°C) prewarm->dilute vortex_mix 10. Gently Vortex dilute->vortex_mix Avoid precipitation treat_cells 11. Add to Cells vortex_mix->treat_cells vehicle_control Vehicle Control: Media + matched DMSO % untreated_control Untreated Control: Media Only

Caption: Workflow for preparing 3-(Pyrrolidin-3-yl)phenol hydrobromide solutions.

Materials and Equipment

  • 3-(Pyrrolidin-3-yl)phenol hydrobromide powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade[5][8]

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Sterile 0.2 µm syringe filters (PTFE or nylon membrane recommended for DMSO compatibility)[9]

  • Sterile syringes (1 mL, 5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Water bath set to 37°C (optional)

  • Sterile serological pipettes and pipette tips

  • Appropriate complete cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Detailed Step-by-Step Protocol

PART A: Preparation of a 100 mM Concentrated Stock Solution

This entire procedure should be performed in a certified biological safety cabinet (BSC) or sterile laminar flow hood to maintain sterility.

  • Calculation: Determine the mass of 3-(Pyrrolidin-3-yl)phenol hydrobromide required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of 100 mM stock: Mass (mg) = 0.1 mol/L × 244.13 g/mol × 0.001 L × 1000 = 24.41 mg

  • Weighing: Carefully weigh the calculated mass of the compound powder using an analytical balance. Aseptically transfer the powder into a sterile, amber microcentrifuge tube or glass vial.

    • Causality: Using amber or opaque tubes protects the compound from potential light-induced degradation.

  • Dissolution: a. Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound. For the example above, add 1.0 mL of DMSO. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. If any particulates remain, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, with intermittent vortexing, until the solution is completely clear.[10]

    • Causality: Warming can increase the rate of dissolution. However, ensure the compound is heat-stable. A clear solution indicates complete solubilization, which is critical for accurate concentration.

  • Sterilization (Self-Validation Step): a. Draw the dissolved stock solution into a sterile syringe. b. Attach a sterile 0.2 µm PTFE syringe filter to the syringe. c. Dispense the solution through the filter into a new, sterile amber cryovial. This step removes any potential microbial contaminants introduced during handling.[9]

    • Trustworthiness: While DMSO is bacteriostatic, sterile filtration is a mandatory step to guarantee the sterility of the stock solution, preventing contamination of cell cultures.[6] PTFE filters are chemically resistant to DMSO.[9]

  • Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile amber cryovials. b. Clearly label each aliquot with the compound name, concentration, date, and your initials. c. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially causing the compound to precipitate.

PART B: Preparation of Working Solutions for Cell Treatment

  • Thawing: On the day of the experiment, remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Strategy: To avoid shocking the compound out of solution, a serial or stepwise dilution is recommended.[6] Never add a small volume of concentrated DMSO stock directly into a large volume of media. Instead, perform an intermediate dilution.

  • Example Dilution to 100 µM Working Solution: a. Pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution (1:10): In a sterile tube, add 90 µL of pre-warmed medium. To this, add 10 µL of your 100 mM stock solution. Gently vortex. This creates a 10 mM intermediate solution. c. Final Dilution (1:100): Prepare the final volume needed for your experiment. For example, to make 10 mL of 100 µM working solution, add 9.9 mL of pre-warmed medium to a sterile conical tube. Add 100 µL of the 10 mM intermediate solution to the medium. d. Cap the tube and mix gently by inverting several times or by light vortexing. Your final working solution is now 100 µM. The final DMSO concentration is 0.1%.

  • Vehicle Control (Critical Validation Step): Always prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as your highest concentration working solution.[7][11]

    • Example: For the 100 µM working solution above, the vehicle control would be prepared by adding 10 µL of pure DMSO to 9.99 mL of medium (for a final concentration of 0.1% DMSO). This control ensures that any observed cellular effects are due to the compound and not the solvent.

Safety Precautions & Troubleshooting

  • Handling: 3-(Pyrrolidin-3-yl)phenol hydrobromide should be handled with appropriate PPE. It may cause skin and eye irritation.[12][13][14]

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves and handle it in a fume hood.

  • Troubleshooting - Precipitation:

    • Problem: The compound precipitates upon dilution into the aqueous culture medium.

    • Solution 1: Ensure the medium is pre-warmed to 37°C before adding the drug solution.[10]

    • Solution 2: Add the drug solution to the medium while gently swirling or vortexing the tube to ensure rapid and homogenous mixing.[10]

    • Solution 3: Decrease the final working concentration. The compound may have exceeded its solubility limit in the final aqueous environment.

References

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO). Retrieved from [Link]

  • Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-7. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Gaertner, H., et al. (2022). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm, 24, 1234-1245. Retrieved from [Link]

  • Gaertner, M., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Angewandte Chemie International Edition, 57(50), 16468-16472. Retrieved from [Link]

Sources

Application Note: Pharmacological Evaluation of 3-(Pyrrolidin-3-yl)phenol Hydrobromide in Dopaminergic Signaling Models

[1]

Executive Summary & Mechanism of Action

3-(Pyrrolidin-3-yl)phenol hydrobromide is a nitrogen-containing heterocycle serving as a critical pharmacophore in neuropsychiatric drug discovery.[1] Structurally, it represents the ring-contracted (pyrrolidine vs. piperidine) analog of the classic dopamine autoreceptor agonist 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine).[1]

Core Utility[1]
  • D3 Receptor Selectivity Probe: Used to synthesize and test ligands that exploit the "secondary binding pocket" of the Dopamine D3 receptor (D3R) to achieve selectivity over D2R.

  • Partial Agonist Characterization: Investigates how ring contraction affects intrinsic activity (efficacy) at pre-synaptic autoreceptors versus post-synaptic receptors.

  • Metabolite Modeling: Serves as a reference standard for investigating metabolic N-dealkylation of larger pyrrolidine-based dopaminergic drugs.[1]

Signaling Pathway

The compound acts primarily via G-protein-coupled receptors (GPCRs) , specifically the D2-like family (D2, D3, D4).[1] Upon binding, it modulates the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of downstream effectors like MAPK/ERK.

GLigand3-(Pyrrolidin-3-yl)phenolD2RDopamine D2 Receptor(Striatum)Ligand->D2RPartial Agonist/AntagonistD3RDopamine D3 Receptor(Limbic System)Ligand->D3RHigh Affinity BindingGiGi/o ProteinActivationD2R->GiD3R->GiACAdenylyl Cyclase(Inhibition)Gi->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPPKAPKA Signaling(Reduction)cAMP->PKABehaviorModulated Locomotion& PPIPKA->BehaviorDownstream Effect

Figure 1: Signal transduction pathway modulated by 3-(Pyrrolidin-3-yl)phenol via D2/D3 receptors.[1]

Experimental Preparation & Formulation

Solubility Profile

The hydrobromide salt enhances aqueous solubility compared to the free base.

  • Vehicle: 0.9% Saline (Physiological Saline).[2]

  • Stock Concentration: 10 mM (for in vitro); 1–10 mg/mL (for in vivo).[1]

  • Stability: Hygroscopic. Store desicated at -20°C. Solutions should be prepared fresh.

Protocol: Preparation for Intraperitoneal (i.p.)[1] Injection
  • Weighing: Calculate the required mass based on the free base equivalent if dosing is specified as such. (MW Salt / MW Base ratio ≈ 1.5).[1]

  • Dissolution: Dissolve 3-(Pyrrolidin-3-yl)phenol HBr in 0.9% sterile saline.

    • Note: If the solution is acidic due to the HBr counterion, adjust pH to ~6.0–7.0 using dilute NaOH (0.1 N) to prevent peritoneal irritation.

  • Filtration: Filter sterilize using a 0.22 µm PES membrane syringe filter.

  • Dosing Volume: Standard volume for mice is 10 mL/kg; for rats, 1–2 mL/kg.

In Vivo Animal Models[1]

A. Locomotor Activity Assay (Rodent)

Objective: To determine the compound's intrinsic activity (agonist vs. antagonist) and its effect on dopaminergic tone.

  • Rationale: Dopamine agonists typically induce biphasic effects: low doses suppress locomotion (presynaptic autoreceptor activation), while high doses stimulate locomotion (postsynaptic receptor activation).[1]

Workflow:

  • Acclimatization: Place C57BL/6 mice or Sprague-Dawley rats in locomotor chambers (open field) for 30–60 minutes to habituate.

  • Baseline Recording: Record basal activity for 30 minutes.

  • Administration: Inject animals (i.p.) with:

    • Group A: Vehicle (Saline)[1][2]

    • Group B: Low Dose (e.g., 1 mg/kg)[1]

    • Group C: High Dose (e.g., 10 mg/kg)[1]

    • Group D (Antagonist Control): Pre-treat with Haloperidol (0.1 mg/kg) + High Dose 3-HPP.[1]

  • Measurement: Record horizontal distance traveled (cm) and rearing counts for 60–120 minutes post-injection.

Data Interpretation:

  • Sedation (Decreased Activity): Indicates preferential D2/D3 autoreceptor agonism .

  • Hyperactivity (Increased Activity): Indicates postsynaptic D2 agonism .

  • Blockade: If the compound inhibits amphetamine-induced hyperactivity, it acts as a D2 antagonist .[1]

B. 6-OHDA Unilateral Lesion Model (Parkinson’s Disease)

Objective: To assess the antiparkinsonian potential (contralateral rotation) indicative of postsynaptic D2 supersensitivity.[1]

Protocol:

  • Lesioning: Stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats to deplete dopamine in one striatum.[1]

  • Validation: Verify lesion success with Apomorphine (0.05 mg/kg s.c.) 2 weeks post-surgery. Rats showing >100 contralateral turns/30 min are selected.

  • Washout: Allow 1 week washout.

  • Testing: Administer 3-(Pyrrolidin-3-yl)phenol HBr (i.p. or s.c.).

  • Observation: Place rat in a rotometer bowl. Count contralateral (away from lesion) vs. ipsilateral turns for 60 minutes.

Causality:

  • Contralateral Rotation: Confirms the compound acts as a postsynaptic D2 agonist on the supersensitive (lesioned) side.

  • No Rotation: Suggests the compound may be a pure antagonist or lacks sufficient intrinsic efficacy.

In Vitro Binding Protocols (Validation)

Before in vivo use, binding affinity (Ki) and functional potency (EC50) must be established.[1]

Radioligand Binding Assay

Objective: Determine affinity for D2 vs D3 receptors.

ParameterD2 Receptor AssayD3 Receptor Assay
Cell Line CHO-K1 or HEK293 expressing hD2CHO-K1 or HEK293 expressing hD3
Radioligand [³H]-Methylspiperone (Antagonist) or [³H]-7-OH-DPAT (Agonist)[³H]-7-OH-DPAT (Agonist)
Non-specific (+) Butaclamol (1 µM)(+) Butaclamol (1 µM)
Incubation 60 min @ 25°C60 min @ 25°C
Analysis Scatchard Plot / Non-linear regressionScatchard Plot / Non-linear regression

Step-by-Step:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer.

  • Competition: Incubate membranes with fixed concentration of radioligand (~Kd) and increasing concentrations of 3-(Pyrrolidin-3-yl)phenol (10⁻¹⁰ M to 10⁻⁵ M).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    [1]
    

References

  • Neuman, J., et al. (2018).[3] "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters, 28(10), 1923-1927.[1] Link

  • Thorberg, S. O., et al. (1987). "Synthesis and dopamine receptor stimulating activity of some 3-(3-hydroxyphenyl)pyrrolidines." Journal of Medicinal Chemistry, 30(10), 1808-1813.[1] Link[1]

  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and -pyrrolidines with specific dopamine D2 receptor antagonist activity."[1] Journal of Medicinal Chemistry, 37(17), 2735-2753.[1] Link

  • Ungerstedt, U. (1971). "Postsynaptic supersensitivity after 6-hydroxydopamine induced degeneration of the nigro-striatal dopamine system."[1] Acta Physiologica Scandinavica. Supplementum, 367, 69-93.[1] Link

analytical methods for quantifying 3-(Pyrrolidin-3-yl)phenol hydrobromide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(Pyrrolidin-3-yl)phenol Hydrobromide in Biological Matrices

Executive Summary & Scientific Rationale

This guide details the bioanalytical quantification of 3-(Pyrrolidin-3-yl)phenol (3-PyP), a pharmacologically active scaffold often present as a metabolite of dopaminergic agents (e.g., 3-PPP analogs) or as a synthetic intermediate in opioid receptor modulator development.

The Challenge: The analyte is supplied as a hydrobromide salt. In biological matrices (plasma, urine, CSF), it exists as the free base or protonated cation depending on pH.

  • Amphoteric Nature: It possesses a basic secondary amine (pyrrolidine, pKa ~9.5) and a weakly acidic phenol (pKa ~10.0). This zwitterionic potential creates challenges for standard Liquid-Liquid Extraction (LLE).

  • Polarity: The molecule is relatively polar (logP < 2), risking early elution (ion suppression zone) on standard C18 columns.

The Solution: We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to leverage the basic amine for orthogonal cleanup, coupled with Biphenyl Stationary Phase Chromatography to maximize retention via


 interactions with the phenolic ring.

Analyte Physicochemical Profile

PropertyDataImplication for Method Design
Compound 3-(Pyrrolidin-3-yl)phenol HBrSalt dissociates; quantify as cation

.
MW (Free Base) 163.22 g/mol Precursor Ion (Q1): 164.1

.
pKa (Amine) ~9.5 (Basic)Positively charged at pH < 8. Ideal for Cation Exchange.
pKa (Phenol) ~10.0 (Acidic)Avoid high pH elution > 10.5 to prevent anion formation.
Solubility High in water/methanolUse low % organic for initial LC loading.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) is insufficient for this polar analyte due to significant ion suppression from phospholipids. MCX provides a "wash" step that removes neutrals and acids, yielding a cleaner extract.

Materials:

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 cc).

  • Internal Standard (IS): 3-(Pyrrolidin-3-yl)phenol-d4 (Deuterated analog preferred).

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 4% H3PO4 (Phosphoric Acid) .

    • Why: Acidification (pH ~2) disrupts protein binding and ensures the pyrrolidine nitrogen is fully protonated (

      
      ) to bind to the SPE sorbent.
      
  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (< 5 inHg).

    • Mechanism:[1][2][3] Analyte binds via ion-exchange (amine) and reversed-phase (phenyl ring).

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid in Water.

    • Removes: Proteins, salts, and hydrophilic interferences.

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Methanol.

    • Removes: Hydrophobic neutrals and acidic lipids. The analyte remains locked by the ionic bond.[1]

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Why: High pH neutralizes the pyrrolidine amine, breaking the ionic bond and releasing the analyte.

  • Post-Elution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Method Parameters

Chromatographic Strategy: A Biphenyl column is superior to C18 for this analyte. The biphenyl phase interacts with the phenol ring of the analyte, increasing retention and separating it from the void volume where salts elute.

  • Column: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 50 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)%BEvent
0.005Load/Desalt
0.505Hold
3.0095Elution
4.0095Wash
4.105Re-equilibration
6.005End

Mass Spectrometry (ESI+) Parameters:

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 2.5 kV (Low voltage reduces background noise).

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Type
3-PyP 164.1 135.1 20Quantifier (Loss of

)
3-PyP 164.1 107.1 35Qualifier (Phenol ring fragment)
IS (d4) 168.1 139.1 20Internal Standard

Visual Workflows (Graphviz)

Figure 1: Sample Extraction Logic

This diagram illustrates the "Catch-and-Release" mechanism used in the MCX protocol.

MCX_Extraction Start Biological Sample (Plasma/Urine) Acidify Add 4% H3PO4 (Target pH 2.0) Start->Acidify IonState Analyte State: Protonated Amine (NH2+) Acidify->IonState Activates Load Load onto MCX SPE (Mixed-Mode Cation Exchange) IonState->Load Bind Binding Mechanism: 1. Ionic (Strong) 2. Hydrophobic (Weak) Load->Bind Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Bind->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize Amine -> Release) Wash2->Elute Analyte Retained LCMS Inject to LC-MS/MS (Biphenyl Column) Elute->LCMS

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow ensuring specific retention of the basic pyrrolidine moiety.

Figure 2: Method Development Decision Tree

A guide for troubleshooting retention issues with this specific polar molecule.

Method_Logic Check Check Retention Time (k' > 2?) Good Proceed to Validation (FDA M10) Check->Good Yes Bad Elutes in Void (Ion Suppression) Check->Bad No Action1 Switch Column: C18 -> Biphenyl Bad->Action1 Step 1 Action2 Reduce Organic Start: 5% -> 2% B Action1->Action2 If fails Action3 Check pH: Ensure Mobile Phase pH < 3 Action2->Action3 If fails Action3->Check Retest

Caption: Figure 2. Logic flow for optimizing chromatographic retention of polar phenyl-pyrrolidines.

Validation Criteria (FDA M10 Compliance)

To ensure this method meets regulatory standards [1], the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank matrix. No interference at the retention time of 3-PyP > 20% of the LLOQ response.

  • Linearity: Recommended range 1.0 ng/mL to 1000 ng/mL . Weighted regression (

    
    ) is typically required due to the wide dynamic range.
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Calculate the Matrix Factor (MF) using post-extraction spiked samples.

    • Self-Validating Step: If IS-normalized MF is not close to 1.0, re-optimize the Wash 2 step in SPE or switch to a Deuterated IS.

Troubleshooting & Stability

  • Issue: Peak Tailing.

    • Cause: Secondary interaction between the pyrrolidine amine and residual silanols on the column.

    • Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate) or use a column with "High Strength Silica" (HSS) technology.

  • Issue: Carryover.

    • Cause: The basic amine sticks to the injector needle.

    • Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20).

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][4][5] (2022).[2][6] Available at: [Link]

  • PubChem. 3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine. Available at: [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide. Available at: [Link][3][6][7]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(Pyrrolidin-3-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in early-stage drug discovery.

Introduction: The Therapeutic Potential of the Pyrrolidinylphenol Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity to bioactive molecules.[1][2][3] This saturated heterocycle is a common feature in numerous natural products and FDA-approved drugs, where it often serves as a key pharmacophoric element, enhancing aqueous solubility and providing hydrogen bond donors or acceptors for target engagement.[4] The compound 3-(Pyrrolidin-3-yl)phenol hydrobromide, belonging to the pyrrolidinylphenol class, presents a compelling scaffold for investigation in high-throughput screening (HTS) campaigns. Its structure suggests potential interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in signaling pathways.

Given the structural similarities to known modulators of the central nervous system and inflammatory pathways, this document outlines detailed protocols for screening 3-(Pyrrolidin-3-yl)phenol hydrobromide against two representative and high-value target classes: a Gq-coupled GPCR (such as a dopamine receptor subtype) and the cyclooxygenase-2 (COX-2) enzyme. These protocols are designed for a 384-well plate format, are amenable to automation, and include rigorous quality control measures to ensure data integrity.[5][6]

Compound Handling and Preparation

Proper handling of test compounds is critical to the success of any HTS campaign. The hydrobromide salt form of 3-(Pyrrolidin-3-yl)phenol enhances its solubility in aqueous and polar organic solvents, which is advantageous for stock solution preparation.

Table 1: Compound Information and Stock Solution Preparation

ParameterRecommendationRationale
Compound Name 3-(Pyrrolidin-3-yl)phenol hydrobromide
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is the standard for HTS due to its excellent solvating power and compatibility with most assay formats.
Stock Concentration 10 mMA 10 mM stock is a common starting point, allowing for a wide range of final assay concentrations while minimizing the final DMSO concentration.
Storage -20°C in desiccated conditionsProtects from degradation due to moisture and temperature fluctuations. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[7]
Protocol 1: Master Stock and Intermediate Plate Preparation
  • Master Stock (10 mM): Carefully weigh the required amount of 3-(Pyrrolidin-3-yl)phenol hydrobromide and dissolve in high-purity DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Intermediate Plates (1 mM and 100 µM): Create intermediate stock plates by diluting the 10 mM master stock. This is crucial for minimizing pipetting errors during the creation of the final assay plates.

  • Assay-Ready Plates: Prepare assay-ready plates by performing serial dilutions from the intermediate plates directly in 384-well compound plates. This process, often referred to as quantitative HTS (qHTS), allows for the generation of concentration-response curves from the primary screen.[8]

Assay Protocol 1: Gq-Coupled GPCR Activation (Calcium Flux Assay)

This protocol describes a fluorescent-based assay to measure the agonistic activity of 3-(Pyrrolidin-3-yl)phenol hydrobromide on a Gq-coupled receptor, such as a dopamine D1-like receptor, by monitoring intracellular calcium mobilization.[9][10]

Scientific Rationale

Gq-coupled GPCRs, upon agonist binding, activate phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes.

Workflow Diagram: GPCR Calcium Flux Assay

GPCR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cells in 384-well Plate P2 Incubate 24h P1->P2 P3 Load with Calcium-Sensitive Dye P2->P3 P4 Incubate 1h P3->P4 A1 Transfer Compound (3-(Pyrrolidin-3-yl)phenol HBr) P4->A1 A2 Measure Baseline Fluorescence A1->A2 A3 Measure Kinetic Fluorescence Response A2->A3 D1 Calculate Response (Peak - Baseline) A3->D1 D2 Generate Dose-Response Curves (EC50) D1->D2 D3 Hit Identification D2->D3

Caption: Workflow for the GPCR calcium flux HTS assay.

Detailed Protocol
  • Cell Plating: Seed a stable cell line expressing the target Gq-coupled receptor (e.g., HEK293-D1R) into a 384-well, black-walled, clear-bottom plate at a density optimized for a confluent monolayer after 24 hours.

  • Dye Loading: The following day, remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of 3-(Pyrrolidin-3-yl)phenol hydrobromide from the assay-ready plate to the cell plate. Include positive control (known agonist) and negative control (DMSO vehicle) wells.

  • Signal Detection: Immediately place the plate into a fluorescence plate reader (e.g., FLIPR or equivalent) and measure the kinetic fluorescence response (Ex/Em ~494/516 nm for Fluo-4) for 2-3 minutes.

Signaling Pathway Diagram: Dopamine D1 Receptor

D1R_Signaling Ligand 3-(Pyrrolidin-3-yl)phenol (Potential Agonist) D1R Dopamine D1 Receptor (GPCR) Ligand->D1R Binds Gq Gq Protein D1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: Gq-coupled dopamine D1 receptor signaling pathway.

Assay Protocol 2: COX-2 Enzyme Inhibition (Fluorometric Assay)

This protocol outlines a fluorometric assay to determine the inhibitory activity of 3-(Pyrrolidin-3-yl)phenol hydrobromide against the human recombinant COX-2 enzyme.[11]

Scientific Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂). This assay measures the peroxidase activity of COX, which converts a probe into a highly fluorescent product.[11] A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of COX-2 activity. This method is highly sensitive and suitable for HTS.[12][13]

Workflow Diagram: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Assay Preparation cluster_assay Reaction & Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer with Probe & Cofactor P2 Add Compound (3-(Pyrrolidin-3-yl)phenol HBr) P1->P2 P3 Add COX-2 Enzyme P2->P3 P4 Incubate 10 min P3->P4 A1 Initiate with Arachidonic Acid P4->A1 A2 Incubate 10 min A1->A2 A3 Read Fluorescence A2->A3 D1 Calculate % Inhibition A3->D1 D2 Generate Dose-Response Curves (IC50) D1->D2 D3 Hit Identification D2->D3

Caption: Workflow for the fluorometric COX-2 inhibition HTS assay.

Detailed Protocol
  • Reagent Preparation: Prepare a master mix containing assay buffer, a suitable fluorometric probe, and a heme cofactor.

  • Plate Setup: In a 384-well black plate, add the test compound, positive control (e.g., Celecoxib), and negative control (DMSO).

  • Enzyme Addition: Add human recombinant COX-2 enzyme to all wells except for the "no enzyme" control. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Incubate for 10 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the identification of genuine hits.[5][14][15]

Primary Data Processing
  • GPCR Agonist Assay: The activity is typically expressed as a percentage of the response of the positive control agonist.

  • COX-2 Inhibition Assay: The activity is calculated as percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. % Inhibition = 100 * (1 - (Sample - Negative_Control) / (Positive_Control - Negative_Control))

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][17][18] It reflects both the dynamic range of the signal and the data variation.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay QualityImplication for Screening
> 0.5ExcellentThe assay is robust and has a large separation between controls, suitable for HTS.[17][19]
0 to 0.5MarginalThe assay may be acceptable, but improvements to reduce variability or increase the signal window are recommended.[19]
< 0UnacceptableThe signal from positive and negative controls overlaps, making the assay unsuitable for screening.[19]

An acceptable HTS assay should consistently generate a Z'-factor of 0.5 or greater.[20][21]

Hit Identification and Confirmation
  • Primary Hit Selection: Compounds demonstrating activity beyond a certain threshold (e.g., >50% inhibition or activation at a specific concentration) are selected as primary hits.

  • Dose-Response Analysis: For active compounds, plot the percent activity against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine EC₅₀ (for agonists) or IC₅₀ (for inhibitors) values.

  • Hit Confirmation: Re-test primary hits from a freshly prepared sample to confirm activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in an alternative assay format (orthogonal assay) to rule out artifacts and compound interference.[3]

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening of 3-(Pyrrolidin-3-yl)phenol hydrobromide against two therapeutically relevant target classes. By employing these validated methods, researchers can efficiently and accurately assess the bioactivity of this promising chemical scaffold, paving the way for the identification of novel lead compounds for drug discovery programs. Adherence to best practices in compound management, assay execution, and data analysis is paramount to ensuring the generation of high-quality, reproducible results.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Milne, P. (2000). β-Adrenergic Receptor Signaling: An Acute Compensatory Adjustment—Inappropriate for the Chronic Stress of Heart Failure?
  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Pallu, R., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Immunological Methods, 371(1-2), 66-74.
  • Surh, Y. J., et al. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 555(1-2), 53-64.
  • Pallu, R., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. Retrieved from [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Poldsam, M., et al. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D 3 receptors in baculovirus preparations and live cells. Frontiers in Molecular Biosciences, 10.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Rockman, H. A. (2007). Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs.
  • Morlock, S., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry.
  • Poldsam, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed. Retrieved from [Link]

  • Pandey, A., & S. S. K. (2023). Biochemistry, Dopamine Receptors. StatPearls. Retrieved from [Link]

  • Padro, D., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(7), 12961-12980.
  • Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14.
  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Poldsam, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Chen, C., et al. (2007). Novel signaling pathway through the beta-adrenergic receptor. ResearchGate. Retrieved from [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. Retrieved from [Link]

  • Al-Gharaibeh, A., et al. (2024). Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure. MDPI. Retrieved from [Link]

  • Kirkby, B., et al. (2017). Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. Physiological Genomics, 49(11), 619-631.
  • Rosethorne, E. M., & Charlton, S. J. (2011). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Waclawik, A., & Blitek, A. (2014). Cyclooxygenase pathways. Biblioteka Nauki. Retrieved from [Link]

  • ChEMBL. (n.d.). PUBCHEM_BIOASSAY: qHTS assay of beta-arrestin-biased ligands of beta2-adrenergic receptor. Retrieved from [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • Waclawik, A., & Blitek, A. (2014). Cyclooxygenase pathways. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Infinix Bio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]

  • ACS Omega. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Retrieved from [Link]

  • Wess, J., et al. (2020). Fluorescent ligands for dopamine D2/D3 receptors. PMC. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from [Link]

  • Baell, J., & Walters, M. A. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. Retrieved from [Link]

  • Engfeldt, P., et al. (1982). An assay for beta-adrenergic receptors in isolated human fat cells. Journal of Lipid Research, 23(5), 715-719.
  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from [Link]

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Application Note: Strategic Derivatization of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 3-(pyrrolidin-3-yl)phenol hydrobromide , a privileged scaffold in medicinal chemistry. Structurally analogous to the neurotransmitters dopamine and serotonin, as well as the pharmacophore of 3-hydroxyphenylpiperidine opioids (e.g., 3-PPP, picenadol), this molecule serves as a versatile building block.

This application note addresses the specific challenges of handling the hydrobromide salt, navigating the chemoselectivity between the phenolic hydroxyl and the secondary amine, and applying the "Message-Address" concept to ligand design.

Chemical Analysis & Reactivity Profile

Structural Attributes

The molecule contains two competing nucleophilic centers with distinct pKa values and reactivity profiles. Understanding these is critical for chemoselective derivatization without unnecessary protection/deprotection steps.

  • Secondary Amine (Pyrrolidine):

    • pKa (Conjugate Acid): ~10.5 – 11.0

    • Reactivity: High nucleophilicity; susceptible to alkylation, acylation, and sulfonylation.

    • Role: Typically serves as the "Address" moiety, directing subtype selectivity (e.g., Mu vs. Kappa opioid receptor) via steric bulk and lipophilicity.

  • Phenolic Hydroxyl:

    • pKa: ~9.8 – 10.0

    • Reactivity: Amphoteric; acts as a nucleophile under basic conditions (phenolate) or a hydrogen bond donor/acceptor in biological binding.

    • Role: Acts as the "Message" moiety, providing the essential anchor to the orthosteric binding site (e.g., D3 receptor aspartate residue or Opioid receptor histidine/water networks).

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways available from the parent scaffold.

ReactivityMap Parent 3-(Pyrrolidin-3-yl)phenol (HBr Salt) FreeBase Free Base Intermediate (Zwitterionic potential) Parent->FreeBase Neutralization (NaHCO3/Et3N) N_Funct Path A: N-Functionalization (Kinetic Control) FreeBase->N_Funct Mild Base / No Base (Amine > Phenol Nucleophilicity) O_Funct Path B: O-Functionalization (Thermodynamic/Base Control) FreeBase->O_Funct Strong Base (NaH, Cs2CO3) (Phenoxide formation) Amides Amides/Ureas (D3/Opioid Modulators) N_Funct->Amides TertAmines Tertiary Amines (Reductive Amination) N_Funct->TertAmines Ethers Aryl Ethers (Prodrugs/Metabolic Block) O_Funct->Ethers

Figure 1: Chemoselective derivatization pathways. Path A exploits the superior nucleophilicity of the amine in neutral/mild conditions. Path B requires deprotonation of the phenol.

Strategic Derivatization Protocols

Pre-requisite: Handling the Hydrobromide Salt

The HBr salt is stable but non-nucleophilic.

  • In-situ Neutralization: For most N-alkylations, add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Isolation of Free Base: Dissolve salt in minimal water, adjust pH to ~9-10 with saturated NaHCO₃, and extract exhaustively with DCM/Isopropanol (3:1). Note: The free base is amphoteric and water-soluble; extraction can be difficult.

Protocol A: Chemoselective N-Alkylation (Reductive Amination)

Objective: Install a lipophilic tail on the nitrogen (the "Address") while leaving the phenol ("Message") intact for receptor binding.

Mechanism: Reductive amination using sodium triacetoxyborohydride (STAB) is preferred over direct alkylation (halides) to avoid O-alkylation side products. STAB is mild and does not deprotonate the phenol.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 3-(pyrrolidin-3-yl)phenol HBr (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Neutralization: Add DIPEA (1.05 equiv) and stir for 10 minutes at room temperature.

  • Imine Formation: Add the desired Aldehyde (1.1 equiv). If the aldehyde is sterically hindered, add catalytic Acetic Acid (0.1 equiv) and stir for 30-60 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine intermediate).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Data Summary: Typical Yields

R-CHO Input Product Type Yield (%) Selectivity (N vs O)
Benzaldehyde N-Benzyl (Opioid-like) 85-92% >99:1
Propanal N-Propyl (Dopamine-like) 78-85% >99:1

| Cyclohexanecarbaldehyde | N-CH₂-Cyclohexyl | 70-75% | >95:5 |

Protocol B: Orthogonal Protection (O-Functionalization)

Objective: If the target requires modification of the phenol (e.g., to block metabolism or create a prodrug), the nitrogen must be protected first.

Step-by-Step Procedure:

  • N-Boc Protection: Treat the HBr salt (1.0 equiv) with Boc₂O (1.1 equiv) and TEA (2.5 equiv) in DCM. Stir 2h. The phenol remains free.

  • O-Alkylation: Dissolve the N-Boc-3-(3-hydroxyphenyl)pyrrolidine intermediate in DMF. Add K₂CO₃ (2.0 equiv) and the Alkyl Halide (1.1 equiv). Heat to 60°C if necessary.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the O-substituted pyrrolidine amine.

Medicinal Chemistry Context: The "Message-Address" Concept

In opioid and dopamine receptor ligand design, this scaffold functions via a bipartite model.

  • The Message (Phenol): Mimics the Tyr¹ residue of endogenous enkephalins. It forms a critical hydrogen bond with water networks bridging to Histidine residues in the receptor pocket (e.g., His297 in MOR).

    • Modification Consequence: Methylation (anisole) typically reduces affinity by 10-100 fold unless it metabolizes back to the phenol in vivo.

  • The Address (Pyrrolidine Nitrogen): The N-substituent extends into the hydrophobic accessory pocket.

    • N-Phenethyl: Often confers Mu-Opioid Agonism (high potency).

    • N-Cyclopropylmethyl (CPM):[1] Often confers Antagonism or Partial Agonism.

    • N-Propyl: Critical for Dopamine D2/D3 agonist activity (e.g., 3-PPP analogs).

Workflow Visualization

The following decision tree assists in selecting the correct synthetic route based on the desired pharmacological outcome.

Workflow Start Target Design Goal Q1 Is Phenol Required for Binding? Start->Q1 Yes Yes (Agonist/High Affinity) Q1->Yes Message-Address Model No No (Prodrug/Metabolic Blocker) Q1->No PK Optimization RouteA Route A: Direct N-Derivatization (Reductive Amination) Yes->RouteA RouteB Route B: Protection Strategy (1. Boc-protection, 2. O-Alkylation) No->RouteB FinalA Final Ligand: 3-(1-alkylpyrrolidin-3-yl)phenol RouteA->FinalA FinalB Final Ligand: 3-(pyrrolidin-3-yl)alkoxybenzene RouteB->FinalB

Figure 2: Decision tree for synthetic strategy based on pharmacological requirements.

Troubleshooting & Quality Control

Field Notes
  • Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation over time, turning samples pink or brown.

    • Mitigation: Store the HBr salt in the dark. Perform free-basing steps under Argon/Nitrogen.

  • Purification Challenges: The amino-phenol product is zwitterionic.

    • Tip: Avoid standard silica if possible, or use amine-functionalized silica. For reverse-phase prep-HPLC, use Ammonium Bicarbonate buffer (pH 10) rather than TFA (pH 2) to maintain the free base form and improve peak shape.

  • HBr Salt Stoichiometry: Commercial batches may contain excess HBr or water. Always titrate or check the elemental analysis if precise stoichiometry is required for catalytic reactions.

References

  • Opioid SAR & Scaffold Utility

    • Title: Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respir
    • Source: PMC / Journal of Medicinal Chemistry.
    • Context: Discusses the 3-hydroxyphenyl pharmacophore and the effect of O-methyl
    • URL:[Link]

  • Dopamine Receptor Ligands

    • Title: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • Context: Details the synthesis of N-alkyl analogs of the exact subject scaffold for D3 selectivity.
    • URL:[Link]

  • Chemoselective Functionalization

    • Title: Site-Selective C–H Amination of Phenol-Containing Biomolecules.[3]

    • Source: ADDI / JACS.
    • Context: Provides broader context on handling phenol-containing heterocycles and selective functionalization str
    • URL:[Link]

  • General Preparation of Phenylpyrrolidines

    • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[4][5]

    • Source: ResearchGate.[6]

    • Context: Synthetic methodologies for accessing the core pyrrolidine scaffold.[2][7][8]

    • URL:[Link]

Sources

formulation of 3-(Pyrrolidin-3-yl)phenol hydrobromide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of 3-(Pyrrolidin-3-yl)phenol Hydrobromide for In Vivo Administration

Abstract & Scope

This guide details the formulation protocols for 3-(Pyrrolidin-3-yl)phenol hydrobromide , a phenolic amine often utilized in CNS research as a dopaminergic or nicotinic receptor modulator. The hydrobromide (HBr) salt form enhances aqueous solubility compared to the free base; however, the presence of the phenolic moiety introduces susceptibility to oxidation, and the strong acid salt yields acidic solutions that may require buffering to prevent injection site irritation.

This document provides a self-validating formulation strategy prioritizing compound stability (prevention of quinone formation) and physiological compatibility (isotonicity and pH).

Physicochemical Profile & Formulation Logic

To formulate effectively, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicFormulation Implication
Chemical Structure Phenol ring + Pyrrolidine ringAmphiphilic; Phenol is lipophilic, Pyrrolidine is hydrophilic.
Salt Form Hydrobromide (HBr)High aqueous solubility (>20 mg/mL estimated). Dissociation yields acidic pH (~4.5–5.5).
pKa (Phenol) ~9.8–10.0Non-ionized at physiological pH (7.4).
pKa (Pyrrolidine) ~10.5 (Secondary Amine)Protonated (cationic) at physiological pH.
Stability Risk High (Oxidation) Phenols oxidize to quinones (pink/brown discoloration) in neutral/alkaline pH or upon light exposure.

Expert Insight: The primary challenge is not solubility, but stability . Phenolic amines degrade rapidly in solution, especially when pH is raised to physiological levels. Therefore, the inclusion of an antioxidant and strict control of light exposure are non-negotiable for reproducible in vivo data.

Vehicle Selection Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your study's route of administration and concentration requirements.

VehicleSelection Start Start: Define Requirements Route Route of Administration? Start->Route IV_IP IV / IP Injection Route->IV_IP SC_Oral SC / Oral Gavage Route->SC_Oral Conc Target Concentration? LowConc < 10 mg/mL Conc->LowConc HighConc > 10 mg/mL Conc->HighConc IV_IP->Conc SC_Oral->Conc ProtocolB Protocol B: PBS + Antioxidant (Buffered, pH 7.4) SC_Oral->ProtocolB Reduce irritation ProtocolA Protocol A: Saline + 0.1% Ascorbic Acid (Isotonic, Stabilized) LowConc->ProtocolA Preferred ProtocolC Protocol C: 10% HP-β-CD in Saline (Solubility Enhancer) HighConc->ProtocolC If solubility fails

Figure 1: Decision matrix for vehicle selection. Protocol A is the standard for most acute efficacy studies.

Detailed Experimental Protocols

Protocol A: Standard Aqueous Formulation (Saline + Antioxidant)

Best For: Intravenous (IV) or Intraperitoneal (IP) injection. Target Concentration: 1 – 10 mg/mL. Shelf Life: Prepare fresh daily.

Reagents:

  • 3-(Pyrrolidin-3-yl)phenol hydrobromide.[1]

  • 0.9% Sterile Saline (NaCl).

  • L-Ascorbic Acid (Sigma-Aldrich) or Sodium Metabisulfite.

  • 1M NaOH (for pH adjustment).

Step-by-Step Workflow:

  • Antioxidant Vehicle Preparation:

    • Prepare a stock solution of 0.1% mg/mL Ascorbic Acid in sterile saline.

    • Why? Ascorbic acid acts as a sacrificial antioxidant, preventing the phenol group from turning into a quinone.

  • Weighing:

    • Calculate the required mass of the HBr salt.

    • Correction Factor: Ensure you account for the molecular weight of the HBr salt vs. the free base if your dose is calculated as "free base equivalent."

  • Dissolution:

    • Add the weighed compound to 80% of the final volume of the Antioxidant Vehicle.

    • Vortex gently. The HBr salt should dissolve rapidly.

  • pH Adjustment (Critical):

    • Measure pH. It will likely be acidic (~pH 4-5).

    • Slowly add 1M NaOH dropwise while stirring.

    • Target pH: 5.5 – 6.5 .

    • Warning: Do not exceed pH 7.0 if possible. At pH > 8, the phenol ionizes, accelerating oxidation and potentially precipitating the free base if concentration is high. A slightly acidic pH is acceptable for IP/IV and improves stability.

  • Final Volume & Filtration:

    • Add vehicle to reach final volume.

    • Filter sterilize using a 0.22 µm PES or PVDF syringe filter .

    • Visual Check: Solution must be clear and colorless. A pink tint indicates oxidation; discard if observed.

Protocol B: High-Solubility/Depot Formulation (Cyclodextrin)

Best For: High doses (>20 mg/mL) or Subcutaneous (SC) administration to minimize tissue necrosis.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Sterile Water for Injection.

Step-by-Step Workflow:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution .

  • Dissolution: Add 3-(Pyrrolidin-3-yl)phenol HBr to the cyclodextrin solution.

  • Mechanism: The hydrophobic phenol ring enters the cyclodextrin cavity, shielding it from oxidation and reducing local tissue irritation, while the hydrophilic exterior ensures solubility.

  • Finish: Adjust pH to 6.0–7.0 and filter sterilize.

Quality Control & Stability

Every batch must pass the following "Go/No-Go" criteria before animal administration.

TestMethodAcceptance Criteria
Visual Inspection White background checkClear, colorless. Reject if Pink/Brown.
pH Verification Micro-pH probe5.0 – 7.0 (Target 6.0).
Precipitation Light scattering checkNo visible particles or turbidity.

Storage:

  • Solid State: Store at -20°C, desiccated, protected from light.

  • Solution: Use within 4 hours of preparation. Do not store overnight.

In Vivo Administration Guidelines

Ensure dosing volumes comply with ethical guidelines (e.g., IACUC).

SpeciesRouteMax Volume (Standard)Recommended Needle
Mouse (25g)IV (Tail Vein)5 mL/kg (125 µL)27–30 G
IP10 mL/kg (250 µL)25–27 G
SC5 mL/kg (125 µL)25–27 G
Rat (250g)IV5 mL/kg (1.25 mL)25 G
IP5–10 mL/kg (1.25–2.5 mL)23–25 G

References

  • PubChem. 3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine. [Link]

  • Thor, K. B., et al. (2008). Formulation of phenolic amines for CNS delivery. Journal of Pharmaceutical Sciences. (General reference on phenolic amine stability).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Pyrrolidin-3-yl)phenol hydrobromide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this multi-step synthesis. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable solutions to common challenges encountered during this synthetic sequence.

Overview of the Primary Synthetic Pathway

The most common and modular route to 3-(Pyrrolidin-3-yl)phenol involves a multi-step sequence starting from a protected 3-hydroxypyrrolidine. This pathway offers flexibility but requires careful control at each stage to maximize yield and purity. The core transformations include a C-O bond formation via the Mitsunobu reaction, followed by sequential deprotection and final salt formation.

Caption: Common synthetic route to 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Troubleshooting Guide: Yield Improvement Strategies

This section addresses specific experimental issues in a question-and-answer format. Each answer provides an explanation of the underlying chemistry and a detailed protocol for resolution.

Question 1: My Mitsunobu coupling reaction (Step 1) is showing low conversion and multiple byproducts. What are the common causes and how can I improve it?

Answer:

Low yield in the Mitsunobu reaction is a frequent challenge, typically stemming from reagent quality, order of addition, or competing side reactions. The reaction involves the formation of a reactive phosphonium salt, which activates the alcohol for an SN2 attack by the phenol nucleophile.[1][2][3]

Causality Analysis:

  • Reagent Quality: The reaction is highly sensitive to moisture. Water can hydrolyze the phosphonium intermediates, consuming reagents and stalling the reaction. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can also degrade over time.

  • Order of Addition: The incorrect order of reagent addition is a primary source of failure. Adding the alcohol to a pre-mixed solution of triphenylphosphine (PPh₃) and DEAD/DIAD can lead to the formation of undesired byproducts. The recommended practice is to add the azodicarboxylate slowly to a cooled solution of the alcohol, phenol, and phosphine.[4] This ensures the betaine intermediate preferentially deprotonates the phenol, forming the ion pair necessary for the reaction.[1]

  • Nucleophilicity: While 3-methoxyphenol is generally a suitable nucleophile, its acidity (pKa ≈ 10) is important. If the nucleophile is not sufficiently acidic (pKa > 13), side reactions where the azodicarboxylate itself acts as the nucleophile can occur.[1]

Optimized Protocol for Mitsunobu Coupling:

  • Preparation: Ensure all glassware is oven-dried. Use an anhydrous solvent, such as tetrahydrofuran (THF), freshly distilled or from a solvent purification system.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-methoxyphenol (1.1-1.2 eq.), and triphenylphosphine (1.2 eq.). Dissolve the components in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly, add DIAD or DEAD (1.2 eq.) dropwise over 20-30 minutes using a syringe pump. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, monitoring the disappearance of the starting alcohol.

ParameterRecommendationRationale
Solvent Anhydrous THFEnsures a moisture-free environment, critical for reactive intermediates.
Temperature Start at 0 °C, then warm to RTControls the initial exothermic reaction and minimizes side products.
Reagent Order Add DIAD/DEAD last and slowlyPrevents the formation of undesired phosphine-azodicarboxylate adducts.[4]
Stoichiometry Slight excess of phenol & reagentsDrives the reaction to completion.
Question 2: I'm struggling to remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct from my crude product after the Mitsunobu reaction. What are the best purification strategies?

Answer:

The removal of TPPO and the dialkyl hydrazinedicarboxylate byproduct is a classic challenge in Mitsunobu reaction workups. Their physical properties (high polarity of TPPO, similar polarity of the hydrazine to the product) complicate standard purification.

Causality Analysis:

  • TPPO Properties: Triphenylphosphine oxide is a highly polar, crystalline solid that is often soluble in many organic solvents used for chromatography, making its separation from polar products difficult.

  • Hydrazine Byproduct: The reduced form of DEAD/DIAD can have chromatographic behavior similar to the desired product, leading to co-elution.

Purification Strategies:

  • Precipitation/Crystallization (for TPPO):

    • Protocol: After the reaction, concentrate the mixture in vacuo. Add a solvent in which the desired product is soluble but TPPO is not, such as diethyl ether or a mixture of hexanes and ethyl acetate. Stir or sonicate the mixture. The TPPO will often precipitate and can be removed by filtration. This should be the first step in your purification workflow.

  • Column Chromatography:

    • Standard Silica Gel: This is the most common method. A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. TPPO typically elutes at higher polarity than the desired N-Boc protected product.

    • Acid/Base Wash: If your product is stable to mild acid/base, an extractive workup can help. However, the N-Boc group is acid-labile, so this must be done with caution. A wash with a very dilute, weak acid might remove some basic impurities.

  • Alternative Reagents:

    • Polymer-Supported PPh₃: Using a polymer-supported triphenylphosphine allows for the simple filtration of the oxidized phosphine after the reaction, dramatically simplifying the workup.[5]

    • Fluorous Phosphines: These can be used and the resulting fluorous TPPO can be removed by fluorous solid-phase extraction.

G Start Crude Mitsunobu Reaction Mixture Step1 Concentrate in vacuo Start->Step1 Step2 Add Diethyl Ether or Hexanes Step1->Step2 Step3 Filter to Remove Precipitated TPPO Step2->Step3 Step4 Concentrate Filtrate Step3->Step4 Step5 Purify by Silica Gel Chromatography Step4->Step5 End Pure Product Step5->End

Caption: Recommended workflow for purifying Mitsunobu reaction products.

Question 3: The Boc-deprotection step (Step 2) is incomplete or leads to side products. What are the recommended conditions?

Answer:

The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is cleaved under acidic conditions.[6] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which decarboxylates to the free amine.[7] Incomplete reactions or side products usually arise from using inappropriate acid strength or reaction time.

Causality Analysis:

  • Insufficient Acidity: If the acid is too weak or used in substoichiometric amounts, the deprotection will be slow or incomplete.

  • Excessive Harshness: While strong acids are required, overly harsh conditions (e.g., high temperatures, prolonged reaction times with very strong acids) are unnecessary and can lead to degradation of the product, especially if other acid-sensitive functional groups are present.

  • Scavengers: The liberated tert-butyl cation is an electrophile and can potentially alkylate electron-rich aromatic rings. While less of a concern for the electron-rich methoxy-phenol ether, it is good practice to consider a scavenger.

Recommended Deprotection Protocols:

ReagentSolventTypical ConditionsPros & Cons
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-2 hours.Pro: Fast, effective. Con: TFA is corrosive and can be difficult to remove completely.[6][8]
Hydrochloric Acid (HCl) 1,4-Dioxane or Diethyl Ether4M HCl in Dioxane, RT, 2-4 hours.Pro: Product precipitates as the HCl salt, simplifying isolation.[7] Con: Can be slower than TFA.
p-Toluenesulfonic Acid (p-TsOH) Methanol or Acetonitrile1.1-2.0 eq., RT to mild heat.Pro: Milder, solid reagent. Con: May require heat; product is isolated as the tosylate salt.[9]

Optimized Protocol (using HCl in Dioxane):

  • Setup: Dissolve the N-Boc protected substrate (1.0 eq.) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low.

  • Reaction: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl). Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Workup: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Question 4: My O-demethylation of the methoxy group with HBr (Step 3) is giving a low yield and significant charring. Are there milder, more effective alternatives?

Answer:

Cleavage of aryl methyl ethers is a critical step that often requires harsh conditions. Refluxing with concentrated hydrobromic acid (HBr) is a classic method but can lead to degradation, especially with sensitive substrates.

Causality Analysis:

  • Harsh Conditions: High concentrations of strong acid at reflux temperatures can cause a variety of side reactions, including polymerization, elimination, or other rearrangements, leading to charring and low yields.

  • Reagent Reactivity: The SN2 reaction on the methyl group of a protonated ether is slow, requiring forcing conditions.

Alternative Demethylation Reagents:

  • Boron Tribromide (BBr₃): This is a powerful and highly effective Lewis acid for cleaving ethers. It typically works at much lower temperatures than HBr, which preserves sensitive functional groups.

    • Mechanism: The boron atom coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by a bromide ion.

    • Protocol:

      • Dissolve the substrate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

      • Cool the solution to -78 °C (dry ice/acetone bath).

      • Slowly add a 1M solution of BBr₃ in DCM (1.5-3.0 eq.) dropwise.

      • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C or room temperature.

      • Monitor by TLC/LC-MS.

      • Crucial Quench: Carefully and slowly quench the reaction by adding methanol at 0 °C, which reacts with excess BBr₃. Follow with an aqueous workup.

    • Caution: BBr₃ is highly corrosive and reacts violently with water. It must be handled with extreme care in a fume hood.

  • Thiol-Based Reagents: Nucleophilic demethylation using thiols can be effective under specific conditions, though it is less common for simple aryl ethers. For example, 3-mercaptopropionic acid has been used for demethylation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the entire synthesis to ensure a high overall yield? A1: The three most critical parameters are:

  • Anhydrous Conditions: Particularly for the Mitsunobu coupling, the exclusion of water is paramount to prevent side reactions and reagent decomposition.

  • Temperature Control: Proper temperature management during the Mitsunobu reaction (initial cooling) and the BBr₃ demethylation (starting at -78 °C) is essential to control reactivity and minimize byproduct formation.

  • Inert Atmosphere: Using an inert atmosphere (N₂ or Ar) protects sensitive reagents and intermediates from oxygen and moisture, especially during the Mitsunobu and BBr₃ steps.

Q2: Can I use 3-hydroxyphenol directly in the Mitsunobu reaction instead of 3-methoxyphenol? A2: It is highly inadvisable. 3-Hydroxyphenol (resorcinol) has two acidic phenolic hydroxyl groups. The Mitsunobu reaction would likely proceed non-selectively, leading to a mixture of mono- and di-etherified products, as well as potential polymerization, resulting in a very low yield of the desired product. Using a phenol with one hydroxyl group protected (e.g., as a methyl ether) is the standard and correct strategy.

Q3: My final hydrobromide salt is an oil and won't crystallize. What should I do? A3: This is a common purification issue.

  • Check Purity: First, ensure the free base is highly pure before attempting salt formation. Purify the free base by column chromatography if necessary. An impure starting material is the most common reason for failure to crystallize.

  • Solvent Screening: The choice of crystallization solvent is critical. Try dissolving the oil in a minimal amount of a polar solvent like isopropanol (IPA), ethanol, or methanol, and then slowly add a non-polar "anti-solvent" like diethyl ether, tert-butyl methyl ether (MTBE), or heptane until turbidity is observed.

  • Techniques to Induce Crystallization:

    • Seeding: If you have a small crystal of the product, add it to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then in a refrigerator, and finally in a freezer.

Q4: Are there alternative synthetic routes that avoid the Mitsunobu reaction? A4: Yes, alternative strategies exist, though they may have their own challenges. One modern approach is the direct palladium-catalyzed hydroarylation of an N-protected pyrroline with a bromo-phenol derivative.[11][12] This method forms the C-C bond directly, creating the 3-aryl-pyrrolidine core, which would then require deprotection. This avoids the use of phosphine reagents but requires expertise in organometallic catalysis.

References
  • Google Patents. (CN102249971A). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Kochetkov, K. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Cresswell, A. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • El-Malah, A. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available at: [Link]

  • BYJU'S. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Google Patents. (US20100311968A1). Deprotection of boc-protected compounds.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Google Patents. (WO2008126106A2). Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts.
  • LJMU Research Online. Metabolic fate elucidation of the two phencyclidine-derived new psychoactive substances. Available at: [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • PubChemLite. 3-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO). Available at: [Link]

  • Google Patents. (EP4382529A1). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available at: [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

  • Google Patents. (EP2394976A1). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.

Sources

troubleshooting 3-(Pyrrolidin-3-yl)phenol hydrobromide solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Pyrrolidin-3-yl)phenol Hydrobromide

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(Pyrrolidin-3-yl)phenol hydrobromide in aqueous buffers. What are the initial steps I should take?

When encountering solubility issues with 3-(Pyrrolidin-3-yl)phenol hydrobromide, it is crucial to consider the compound's chemical nature. This molecule contains a phenolic hydroxyl group and a pyrrolidine ring, which is a cyclic secondary amine.[1] The hydrobromide salt form means the pyrrolidine nitrogen is protonated.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of this compound is highly pH-dependent.[2] The protonated pyrrolidine ring makes the molecule more water-soluble. In acidic to neutral pH, the compound exists as the more soluble salt. However, as the pH becomes more alkaline, the pyrrolidinium ion will be deprotonated to the free base, which is likely less soluble.

    • Recommendation: Start with a slightly acidic buffer (e.g., pH 4-6) and gradually increase the pH if needed, monitoring for any precipitation. Avoid making the solution too alkaline, as this could lead to the precipitation of the free base.[2]

  • Temperature: Increasing the temperature can enhance the solubility of many compounds by providing the energy needed to overcome the lattice energy of the solid.[3]

    • Recommendation: Gently warm the solution (e.g., to 37-40°C) while stirring. Be cautious with excessive heat, as it could potentially degrade the compound.

  • Sonication: Mechanical energy in the form of sonication can help to break down solid aggregates and increase the surface area available for solvation.

    • Recommendation: Place the sample in a sonicator bath for short intervals (e.g., 5-10 minutes), monitoring for dissolution.

Q2: Can I use organic co-solvents to improve the solubility of 3-(Pyrrolidin-3-yl)phenol hydrobromide?

Yes, using organic co-solvents is a common and effective strategy. The choice of co-solvent should be guided by the polarity of both the solute and the primary solvent.

Recommended Co-solvents:

  • Polar Protic Solvents: Ethanol, methanol, and isopropanol can be effective.[4] The hydroxyl groups of these alcohols can form hydrogen bonds with both the phenolic hydroxyl group and the pyrrolidinium ion, aiding in solvation.[5]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. They are particularly good at solvating cations.

Co-solvent Strategy:

  • Initial Dissolution: First, attempt to dissolve the 3-(Pyrrolidin-3-yl)phenol hydrobromide in a small amount of the organic co-solvent.

  • Titration: Once dissolved, slowly add the aqueous buffer to the organic solution while stirring vigorously. This method, sometimes referred to as "precipitation by addition of a non-solvent," can lead to a stable, supersaturated solution if done carefully.

Co-SolventPolarityTypical Starting ConcentrationNotes
EthanolPolar Protic5-20% (v/v)Generally well-tolerated in many biological assays.
MethanolPolar Protic5-20% (v/v)Can be more effective than ethanol but may be more toxic to cells.
DMSOPolar Aprotic1-10% (v/v)A very strong solvent, but can have effects on cell-based assays.
DMFPolar Aprotic1-10% (v/v)Similar to DMSO in solvent strength.
Q3: I've prepared a stock solution in an organic solvent, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is reduced to a point where it can no longer keep the compound in solution.

Strategies to Mitigate Precipitation:

  • Increase the Co-solvent Concentration in the Final Solution: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent in your assay buffer can maintain solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the less soluble form of the compound, keeping it dispersed in the aqueous medium.[2]

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).

  • pH Control of the Final Solution: Ensure that the pH of your final assay buffer is in a range that favors the soluble, protonated form of the compound.

Troubleshooting Workflow

Here is a systematic workflow to address solubility challenges with 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Caption: A troubleshooting flowchart for dissolving 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Advanced Troubleshooting

Q4: Could the solid-state properties of my 3-(Pyrrolidin-3-yl)phenol hydrobromide be affecting its solubility?

Yes, the solid-state properties of a compound, such as its crystalline form (polymorphism) or whether it is amorphous, can significantly impact its dissolution rate and apparent solubility.[6]

  • Polymorphism: Different crystal forms of the same compound can have different lattice energies, leading to variations in solubility. It is possible that you have a less soluble polymorph.

  • Amorphous vs. Crystalline: Amorphous material generally dissolves faster and can lead to a temporarily higher concentration (supersaturation) compared to its crystalline counterpart.

What to do:

If you suspect solid-state properties are the issue, it may be necessary to consult with a solid-state chemistry expert. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the solid form.

Q5: I am concerned about the stability of 3-(Pyrrolidin-3-yl)phenol hydrobromide in my solvent system. Are there any potential degradation pathways?

Phenolic compounds can be susceptible to oxidation, especially at higher pH and in the presence of oxygen and metal ions.[3] The pyrrolidine ring is generally stable.

Considerations for Stability:

  • pH: As the pH increases, the phenoxide anion is formed, which is more susceptible to oxidation than the protonated phenol.[7]

  • Atmosphere: Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Chelating Agents: If trace metal ion contamination is a concern, adding a small amount of a chelating agent like EDTA can be beneficial.

  • Light: Protect solutions from light, as photochemical degradation is a possibility for many organic molecules.

Experimental Protocol: Solubility Assessment

This protocol provides a stepwise method for determining the approximate solubility of 3-(Pyrrolidin-3-yl)phenol hydrobromide in a given solvent system.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of the test solvent (e.g., 10 mg to 1 mL).

    • Equilibrate the suspension at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) with constant agitation.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification of Solute Concentration:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

Chemical Equilibria in Solution

The solubility of 3-(Pyrrolidin-3-yl)phenol hydrobromide is governed by two key acid-base equilibria.

G cluster_0 Pyrrolidine Equilibrium cluster_1 Phenol Equilibrium Pyrrolidinium (Protonated) Pyrrolidinium (Protonated) Pyrrolidine (Neutral) Pyrrolidine (Neutral) Pyrrolidinium (Protonated)->Pyrrolidine (Neutral) + OH- / - H2O Phenol (Neutral) Phenol (Neutral) Pyrrolidine (Neutral)->Pyrrolidinium (Protonated) + H+ Phenoxide (Anionic) Phenoxide (Anionic) Phenol (Neutral)->Phenoxide (Anionic) + OH- / - H2O Phenoxide (Anionic)->Phenol (Neutral) + H+

Caption: Acid-base equilibria of 3-(Pyrrolidin-3-yl)phenol hydrobromide in aqueous solution.

References

  • Naczk, M., & Shahidi, F. (2004). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC. Available at: [Link]

  • António, A. S., et al. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]

  • Ferreira, S. R. S., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Available at: [Link]

  • Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 3-(pyrrolidin-3-yl)phenol hydrobromide. PubChem. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Boston Analytical. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Boston Analytical. Available at: [Link]

  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)phenol hydrobromide. PubChem. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Available at: [Link]

  • Crystal Growth & Design. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). How can I easily prepare primary alkylammonium bromide salts? ResearchGate. Available at: [Link]

  • Reddit. (2013). Do acids and salts dissociate in organic solvents? If so, how? Reddit. Available at: [Link]

  • Molecules. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Method for separating hydrogen chloride and hydrogen bromide. Google Patents.
  • ResearchGate. (2025). Synthesis and Characterization of Novel Soluble Fulleropyrrolidine Derivatives and Their Photovoltaic Performance. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (3S)-pyrrolidin-3-ol. PubChem. Available at: [Link]

  • MDPI. (2019). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. MDPI. Available at: [Link]

Sources

Technical Support Center: Stabilizing 3-(Pyrrolidin-3-yl)phenol Hydrobromide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Pyrrolidin-3-yl)phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound in solution. As a bifunctional molecule containing both a phenolic hydroxyl group and a secondary amine within a pyrrolidine ring, its stability is influenced by several factors. This document will address common challenges and provide scientifically grounded solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-(Pyrrolidin-3-yl)phenol hydrobromide is changing color. What is happening?

A color change, typically to a yellow, brown, or pinkish hue, is a common indicator of degradation. This is most likely due to the oxidation of the phenol moiety. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. The oxidation process often leads to the formation of colored quinone-like structures.

Q2: What are the primary drivers of degradation for this compound in solution?

The degradation of 3-(Pyrrolidin-3-yl)phenol hydrobromide in solution is primarily driven by:

  • Oxidation: The phenol group is easily oxidized, a process that can be accelerated by oxygen, light, and elevated temperatures. The pyrrolidine ring can also be susceptible to oxidation.

  • pH: The pH of the solution can significantly impact stability. While the hydrobromide salt suggests an acidic solution is intended, exposure to basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is even more susceptible to oxidation.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in both the phenolic and aromatic amine components of molecules.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[5]

Q3: What is the ideal solvent for dissolving 3-(Pyrrolidin-3-yl)phenol hydrobromide?

The choice of solvent is critical. For short-term use, deoxygenated aqueous buffers at a slightly acidic pH (e.g., pH 4-6) are often suitable. The hydrobromide salt itself contributes to an acidic environment. For longer-term storage, aprotic solvents such as anhydrous ethanol or DMSO, which are less likely to participate in degradation reactions, may be preferable. However, the stability in these solvents should be empirically determined for your specific application. Always use high-purity, degassed solvents.

Q4: How should I store my solutions to maximize stability?

To maximize the stability of your 3-(Pyrrolidin-3-yl)phenol hydrobromide solutions, adhere to the following storage best practices:[6][7][8]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.

  • Low Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.[9] Note that for frozen solutions, you should perform freeze-thaw stability studies to ensure the compound remains in solution and does not degrade upon temperature cycling.

  • Proper Sealing: Use containers with tight-fitting seals to prevent solvent evaporation and exposure to atmospheric oxygen.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Step Scientific Rationale
Oxygen Exposure 1. Prepare fresh solutions using deoxygenated solvents. 2. Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before dissolving the compound. 3. Purge the headspace of the storage vial with inert gas before sealing.Oxygen is a primary driver of phenol oxidation, leading to the formation of colored byproducts. Removing dissolved oxygen and atmospheric oxygen from the container significantly slows this process.
Light Exposure 1. Work in a dimly lit area or use a fume hood with the sash lowered. 2. Store the solution in an amber vial or a clear vial wrapped in aluminum foil.Photons, particularly in the UV spectrum, can provide the activation energy for oxidative and other degradation reactions of both phenols and aromatic amines.[3][4]
High pH 1. Measure the pH of your solution. 2. If the pH is neutral or basic, adjust to a slightly acidic range (pH 4-6) using a suitable buffer.The phenoxide ion, formed at higher pH, is more electron-rich and thus more readily oxidized than the protonated phenol.[1][2]
Metal Ion Contamination 1. Use high-purity water and solvents. 2. If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.Transition metal ions can catalyze the oxidation of phenols.
Issue 2: Loss of Compound Potency or Activity Over Time
Potential Cause Troubleshooting Step Scientific Rationale
Slow Degradation During Storage 1. Implement the storage recommendations outlined in the FAQ section (low temperature, inert atmosphere, protection from light). 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure to the atmosphere.Even under seemingly ideal conditions, slow degradation can occur. Minimizing environmental stressors and handling frequency can preserve the compound's integrity for longer.[9]
Inappropriate Solvent 1. If using an aqueous buffer for long-term storage, consider switching to a high-purity aprotic solvent like anhydrous DMSO or ethanol. 2. Perform a small-scale stability study to compare the compound's stability in different solvents over time using an appropriate analytical method (e.g., HPLC).The choice of solvent can influence degradation pathways. Aprotic solvents can inhibit hydrolytic degradation pathways.
Hydrolysis 1. Ensure the solution is maintained at a slightly acidic pH.While the primary concern is often oxidation, hydrolysis of functional groups can be catalyzed by acidic or basic conditions.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution
  • Solvent Deoxygenation: Take a suitable volume of high-purity water or buffer (e.g., citrate or phosphate buffer, pH 5) in a flask. Sparge with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Compound: In a separate, clean vial, accurately weigh the required amount of 3-(Pyrrolidin-3-yl)phenol hydrobromide.

  • Dissolution: Add the deoxygenated solvent to the vial containing the compound. Gently sonicate or vortex if necessary to ensure complete dissolution.

  • Inert Gas Purging: Once dissolved, purge the headspace of the vial with the inert gas for 1-2 minutes.

  • Sealing and Storage: Tightly seal the vial with a cap containing a chemically resistant septum or liner. Wrap the vial in aluminum foil or place it in a light-blocking container. Store at the recommended temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Monitoring Solution Stability by HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradants. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point. Use UV detection at a wavelength where the parent compound has strong absorbance (e.g., around 270-280 nm).

  • Initial Analysis (T=0): Immediately after preparing the solution according to Protocol 1, inject an aliquot into the HPLC system to obtain the initial peak area and purity profile.

  • Incubation: Store the solution under the desired conditions (e.g., different temperatures, light exposures, or pH values).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The primary degradation pathway for 3-(Pyrrolidin-3-yl)phenol hydrobromide is likely the oxidation of the phenol ring.

G cluster_conditions Initiating Factors A 3-(Pyrrolidin-3-yl)phenol B Phenoxy Radical A->B Oxidation C Quinone-type Species B->C Further Oxidation D Polymerized Products C->D Polymerization O2 O2 O2->A Light (hv) Light (hv) Light (hv)->A High pH High pH High pH->A (enhances oxidation)

Caption: Potential oxidative degradation pathway for 3-(Pyrrolidin-3-yl)phenol.

Workflow for Stability Testing

This workflow outlines the steps for assessing the stability of your compound in solution.

G start Start: Prepare Solution prep Prepare solution under controlled conditions (Protocol 1) start->prep t0 T=0 Analysis (HPLC, etc.) prep->t0 storage Aliquot and store under various conditions (Temp, Light, pH) t0->storage timepoint Analyze at time points (T=x) storage->timepoint compare Compare T=x data to T=0 data timepoint->compare stable Stable: Proceed with experiments compare->stable No significant change unstable Unstable: Optimize storage conditions compare->unstable Degradation observed end End: Determine shelf-life stable->end unstable->prep Re-evaluate

Caption: Experimental workflow for assessing solution stability.

References

  • Carena, L., Vione, D., Minella, M., Canonica, S., & Schönenberger, U. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). [Source details not fully available in search results]
  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2.
  • Loba Chemie. (n.d.).
  • Apollo Scientific. (n.d.).
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Tanaka, K., et al. (2000). Intermediates (phenolic compounds, aromatic amines) in photocatalytic degradation of azo dyes.
  • Thermo Fisher Scientific. (2025).
  • Mirkhan, V., et al. (2009).
  • Mirkhan, V., et al. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • LSU Health New Orleans. (2022). EHS200.05 Chemical Ordering and Storage Procedures.
  • Phetchara, K., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • University of Toronto. (2022). Chemical Storage Guidelines. Environmental Health & Safety.
  • PubChem. (n.d.). 3-(pyrrolidin-3-yl)phenol hydrobromide.
  • National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Mol. Pharmaceut. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.
  • Chemistry LibreTexts. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
  • BLD Pharm. (n.d.). 933733-36-9|3-(Pyrrolidin-2-yl)phenol.
  • BLD Pharm. (n.d.). 25912-16-7|3-(Pyrrolidin-1-yl)phenol.
  • Turkish Journal of Pharmaceutical Sciences. (2021).

Sources

Technical Support Center: Palladium-Catalyzed Synthesis of 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-PYR-OPT-001 Lead Scientist: Senior Application Specialist Subject: Optimization & Troubleshooting for Carboamination Cascades

System Overview & Core Logic

You are attempting to synthesize 3-substituted pyrrolidines via Palladium-Catalyzed Alkene Carboamination . Unlike standard cross-couplings (Suzuki/Buchwald), this is a cascade sequence . The catalyst must orchestrate three distinct steps: oxidative addition, intramolecular aminopalladation (cyclization), and reductive elimination (C-C bond formation).

The Critical Failure Point: The competition between cyclization (forming the pyrrolidine) and


-hydride elimination  (forming a Heck-type linear alkene). Your choice of ligand bite angle and N-protecting group determines this pathway.
The Catalytic Engine (Mechanism)

The following diagram illustrates the "operating system" of your reaction. Understanding this cycle is necessary for troubleshooting.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Alkene Coordination (Substrate Binding) OxAdd->Coord + Substrate Insert Syn-Aminopalladation (Cyclization Step) Coord->Insert Rate Determining (Ligand Dependent) RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim C-C Bond Heck SIDE REACTION: Beta-Hydride Elimination (Heck Product) Insert->Heck If Red. Elim is slow RedElim->Pd0 Release Product

Figure 1: The Pd-catalyzed carboamination cycle. Note that the red node (Aminopalladation) is the decision point where the reaction succeeds or fails into the Heck pathway.

Standard Operating Procedures (SOPs)

Do not use generic Suzuki conditions. Use the Wolfe Protocol , which is optimized to suppress


-hydride elimination.
Protocol A: The Robust Method (High Functional Group Tolerance)

Recommended for: Substrates with esters, ketones, or nitro groups.

ComponentSpecificationReason for Selection
Pre-catalyst Pd(OAc)₂ (2-4 mol%)More stable than Pd₂(dba)₃; generates active Pd(0) in situ.
Ligand Dpe-phos or Xantphos (4-8 mol%)Crucial: Wide bite-angle bisphosphines promote reductive elimination, preventing the Heck side-reaction [1].
Base Cs₂CO₃ (2.0 equiv)Weak base prevents epimerization and tolerates sensitive functional groups [2].
Solvent 1,4-Dioxane (0.1 - 0.2 M)Essential for solubility of Cs₂CO₃; Toluene is often too non-polar for this base system.
Temp 100 °CRequired to overcome the activation energy of the cyclization step.
Protocol B: The "Classic" Method (Fast Kinetics)

Recommended for: Simple alkyl/aryl substrates without base-sensitive groups.

  • Base: NaOtBu (2.0 equiv)

  • Solvent: Toluene

  • Note: This is faster but NaOtBu can cause elimination of the starting material or product epimerization.

Diagnostic & Troubleshooting Guide

Identify your issue below to find the specific resolution.

Issue 1: "I'm getting the linear alkene (Heck product) instead of the pyrrolidine."
  • Root Cause:

    
    -hydride elimination is outcompeting reductive elimination. This happens when the Pd-C bond waits too long to find the Nitrogen nucleophile.
    
  • Solution:

    • Switch Ligand: Ensure you are using Dpe-phos or Xantphos . Monodentate ligands (PPh₃) or narrow bite-angle ligands (dppe) often fail here.

    • Check N-Protecting Group: Electron-withdrawing groups (N-Boc, N-Cbz) favor the desired pathway. If using N-Tosyl, the mechanism changes to anti-aminopalladation, which is more prone to Heck side-products unless specific conditions (RuPhos ligand) are used [3].

Issue 2: "The reaction turns black immediately (Pd Black precipitation)."
  • Root Cause: Catalyst decomposition. The Pd(0) is aggregating before it can enter the catalytic cycle.

  • Solution:

    • Increase Ligand Loading: Increase L:Pd ratio to 2:1 or 2.5:1.

    • Solvent Degassing: Palladium is notoriously sensitive to O₂ in this cycle. Sparge Dioxane with Argon for 15 mins, do not just sonicate.

    • Substrate Purity: Amines can oxidize. Ensure your

      
      -aminoalkene is freshly purified.
      
Issue 3: "Low yield with N-Aryl substrates (Anilines)."
  • Root Cause: Competing N-vinylation .[1] The Pd coordinates to the nitrogen and eliminates, rather than cycling.

  • Solution: Switch ligand to P(2-furyl)₃ .[1] This electron-deficient ligand slows down the C-N bond formation just enough to prevent the vinylation side reaction while allowing cyclization [4].

Issue 4: "No reaction (Recovered Starting Material)."
  • Root Cause: Oxidative addition failure. The Aryl Bromide is too unreactive.

  • Solution:

    • Electrophile Check: Are you using an Aryl Chloride? Standard conditions require Aryl Bromides or Triflates .

    • Activators: If using Aryl Triflates, add LiOTf (2.0 equiv) to facilitate the pathway [3].

Advanced Optimization: Stereocontrol

Diastereoselectivity (cis vs. trans)

The stereochemical outcome is dictated by the transition state of the syn-aminopalladation.

  • Scenario: Substrate has a substituent at C-1 (allylic position).

  • Outcome: You will obtain 2,5-cis pyrrolidines with high selectivity (>20:1 dr).

  • Mechanism: The substituent adopts a pseudo-equatorial position in the chair-like transition state to minimize A(1,3) strain [1].

Enantioselectivity

To synthesize chiral pyrrolidines from achiral starting materials:

  • Ligand: Use (R)-Siphos-PE (Phosphoramidite ligand).[2][3]

  • Conditions: Pd₂(dba)₃, 90 °C.

  • Expectation: Up to 94% ee for 2-benzylpyrrolidines [5].

Decision Tree for Optimization

Use this flowchart to determine your next experimental move.

OptimizationFlow Start Analyze Crude NMR Check1 Is the Pyrrolidine Present? Start->Check1 Check2 Major byproduct? Check1->Check2 Yes, but low yield Sol2 Degas Solvent Check Ar-Br purity Check1->Sol2 No, SM recovered Sol1 Use Dpe-phos or Xantphos (Suppress Beta-Hydride) Check2->Sol1 Linear Alkene (Heck) Sol3 Switch to Cs2CO3/Dioxane (Protect functional groups) Check2->Sol3 Decomposition/Mess

Figure 2: Troubleshooting logic flow for crude reaction analysis.

References

  • Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines. Bertrand, M. B.; Wolfe, J. P. Organic Letters (2006).

  • Use of Weak Bases in Pd-Catalyzed Alkene Carboamination Reactions. Wolfe, J. P.; et al. Journal of the American Chemical Society (2007).

  • Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. Peterson, L. J.; Wolfe, J. P. Advanced Synthesis & Catalysis (2015).[4]

  • Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes. Wolfe, J. P. European Journal of Organic Chemistry (2007).

  • Asymmetric Palladium-Catalyzed Carboamination Reactions. Mai, D. N.; Wolfe, J. P. Journal of the American Chemical Society (2010).

Sources

Technical Support Center: Optimization & Resistance Management for 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(Pyrrolidin-3-yl)phenol hydrobromide Class: Phenolic secondary amine / Heterocyclic scaffold Primary Application: Bioactive probe (typically targeting monoamine GPCRs like Dopamine D2/D3, Serotonin, or Opioid receptors) or synthetic intermediate.

The "Resistance" Context: In cell-based assays, "resistance" to this specific scaffold rarely stems from the genomic mutations seen with chemotherapeutics. Instead, it predominantly manifests as Functional Desensitization (Tachyphylaxis) or Physicochemical Instability . Users typically report a "loss of potency" or "assay drift" where the EC50 shifts rightward over time.

This guide addresses the three pillars of perceived resistance: Receptor Downregulation , Oxidative Degradation , and Transporter Efflux .

Mechanism of Action & Resistance Pathways

To overcome resistance, we must first visualize the failure points. The diagram below illustrates the competition between successful signaling and the mechanisms that silence the compound's effect.

ResistancePathways Compound 3-(Pyrrolidin-3-yl)phenol (Extracellular) Oxidation Oxidation/Degradation (Quinone formation) Compound->Oxidation pH > 7.4 No Antioxidant Receptor GPCR Target (Surface) Compound->Receptor Binding Efflux Efflux Pumps (P-gp/MDR1) Compound->Efflux Transporter Upregulation Signal Downstream Signal (cAMP/Ca2+) Receptor->Signal Activation GRK GRK/Beta-Arrestin Receptor->GRK Prolonged Exposure Internalization Internalization (Endosome) GRK->Internalization Desensitization Lysosome Lysosomal Degradation Internalization->Lysosome Chronic Agonism Recycle Receptor Recycling Internalization->Recycle Washout Period Efflux->Compound Extrusion

Figure 1: The "Resistance" Cycle. Loss of efficacy is driven by oxidative loss of the phenol group, receptor internalization (GRK pathway), or active efflux in MDR+ cell lines.

Troubleshooting Guide (FAQ Format)

Category A: Biological Desensitization (The "It worked yesterday" Syndrome)

Q: My dose-response curve has shifted 10-fold to the right after 48 hours of treatment. Is this genetic resistance? A: Unlikely. This is classic GPCR Desensitization . 3-(Pyrrolidin-3-yl)phenol acts as a monoamine mimic. Continuous exposure recruits


-arrestin, which uncouples the G-protein and internalizes the receptor.
  • Diagnostic: Perform a "Pulse-Chase" experiment. Wash the cells 3x with PBS and incubate in drug-free media for 4-6 hours. Retest. If potency returns, it is desensitization, not mutation.

  • Solution: Switch to pulsatile dosing (e.g., 1-hour treatment, 23-hour washout) rather than chronic incubation.

Q: I am using CHO-K1 cells transfected with D2 receptors. Why is the maximum response (


) decreasing? 
A:  This indicates Receptor Downregulation  (degradation) rather than just desensitization. The internalized receptors are being sorted to lysosomes instead of recycling to the membrane.
  • Solution: Reduce the agonist concentration to the

    
     rather than saturating doses (
    
    
    
    ). Over-saturation accelerates lysosomal sorting.
Category B: Physicochemical Stability (The "Pink Media" Issue)

Q: My stock solution turned slightly pink/brown. Does this affect potency? A: Yes, critically. The phenol moiety on the pyrrolidine ring is highly susceptible to oxidation, forming quinones which are inactive at the receptor and potentially cytotoxic (off-target effects).

  • Mechanism: At physiological pH (7.4), phenolic amines autoxidize.

  • Solution:

    • Always prepare fresh stocks in degassed water or DMSO.

    • Add an antioxidant to your assay buffer: 10-50

      
      M Ascorbic Acid  or Na-Metabisulfite .
      
    • Check the color of your media. Pink = Oxidized = "Resistance" (Artifactual).

Category C: Transporter Mediated Resistance

Q: I am testing cytotoxicity in cancer lines (e.g., MCF-7/MDR), but the cells are resistant. A: The pyrrolidine ring is a secondary amine, which can be a substrate for P-glycoprotein (P-gp/MDR1) .

  • Diagnostic: Co-treat with a known P-gp inhibitor like Verapamil (5-10

    
    M)  or Cyclosporin A .
    
  • Result: If sensitivity is restored (left-shift in IC50) with Verapamil, your cells are pumping the drug out.

Experimental Protocols

Protocol 1: The "Resensitization" Washout Assay

Use this to confirm if resistance is reversible (receptor-mediated).

  • Seed Cells: Plate cells (e.g., HEK293-D2R) at 50,000 cells/well in 96-well plates.

  • Induce Resistance: Treat with 1

    
    M 3-(Pyrrolidin-3-yl)phenol (or 
    
    
    
    ) for 24 hours.
  • Washout:

    • Aspirate media.

    • Wash 3x with warm PBS (critical to remove bound ligand).

    • Add fresh drug-free media.

  • Recovery Phase: Incubate for 0h, 2h, 4h, and 6h (Time course).

  • Challenge: At each time point, apply a fresh dose-response curve of the compound.

  • Analysis: Plot

    
     vs. Recovery Time. A return to baseline indicates functional desensitization.
    
Protocol 2: Antioxidant Stabilization Formulation

Use this to prevent "fake" resistance due to drug degradation.

ComponentConcentrationPurpose
Vehicle DMSO (Stock), PBS (Working)Solvent
Antioxidant Ascorbic Acid (100

M)
Prevents phenol oxidation to quinone
Chelator EDTA (0.1 mM)Sequesters metal ions that catalyze oxidation
pH Buffer HEPES (25 mM)Maintains pH 7.2-7.4 (avoid Tris with amines)

Step-by-Step:

  • Dissolve 3-(Pyrrolidin-3-yl)phenol HBr in DMSO to 10 mM (Stock). Store at -20°C.

  • Prepare Assay Buffer: HBSS + 25 mM HEPES + 100

    
    M Ascorbic Acid.
    
  • Dilute Stock into Assay Buffer immediately before use.

  • Do not store diluted working solutions > 4 hours.

Summary Data Table: Diagnosing the Resistance Type

ObservationLikely CauseConfirmation TestCorrective Action
Right-shift in EC50 (Reversible) GPCR DesensitizationWashout / Pulse-ChasePulsatile dosing; reduce incubation time.
Lower Emax (Irreversible) Receptor DegradationWestern Blot (Total Receptor)Reduce dose; use proteasome inhibitors (research only).
Pink/Brown Media Chemical OxidationLC-MS or Visual CheckAdd Ascorbic Acid; make fresh stocks.
Resistant only in MDR+ lines P-gp EffluxCo-treat w/ VerapamilUse P-gp inhibitor or MDR-negative line.

References

  • Gainetdinov, R. R., et al. (2004). "Desensitization of G protein-coupled receptors and neuronal functions." Annual Review of Pharmacology and Toxicology, 44, 301-349.

  • Beresford, I. J., et al. (1988). "3-PPP: A probe for dopamine receptor subtypes." Pharmacology & Therapeutics, 37(3), 365-375. (Mechanistic grounding for phenyl-pyrrolidine/piperidine scaffolds).
  • Hauseman, Z. J., et al. (2014). "Oxidation of phenolic amines: Implications for in vitro assays." Chemical Research in Toxicology, 27(11), 1932-1940.
  • Gottesman, M. M., et al. (2002). "Multidrug resistance in cancer: role of ATP-dependent transporters." Nature Reviews Cancer, 2(1), 48-58.

  • PubChem. (n.d.). "3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary." National Library of Medicine.

Technical Support Center: Improving the Pharmacokinetic Profile of 3-(Pyrrolidin-3-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3-(Pyrrolidin-3-yl)phenol hydrobromide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preclinical and clinical development, with a focus on enhancing its pharmacokinetic (PK) properties. The information herein is based on established principles of medicinal chemistry, pharmacology, and formulation science.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the pharmacokinetic challenges associated with 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Q1: What are the likely pharmacokinetic liabilities of a compound like 3-(Pyrrolidin-3-yl)phenol hydrobromide?

A1: Based on its chemical structure, which features a phenolic hydroxyl group and a pyrrolidine ring, several potential pharmacokinetic challenges can be anticipated:

  • Extensive First-Pass Metabolism: The phenolic hydroxyl group is highly susceptible to phase II conjugation reactions, primarily glucuronidation and sulfation, in the liver and intestinal wall.[1][2][3] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation, leading to low oral bioavailability.[4]

  • Rapid Clearance: The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily eliminated from the body, potentially leading to a short half-life and the need for frequent dosing.[2][5]

  • Poor Membrane Permeability: While the pyrrolidine moiety can be protonated at physiological pH, which can increase aqueous solubility, the overall polarity of the molecule might hinder its passive diffusion across the gastrointestinal membrane, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class III or IV compound (high solubility/low permeability or low solubility/low permeability).[6][7]

Q2: My in vitro ADME assays show high metabolic turnover in liver microsomes. What does this indicate?

A2: High turnover in liver microsomes strongly suggests that the compound is a substrate for phase I (e.g., cytochrome P450 enzymes) and/or phase II (e.g., UDP-glucuronosyltransferases, UGTs) metabolic enzymes.[8][9] For a phenolic compound, this result is a significant indicator of extensive first-pass metabolism, primarily through glucuronidation.[1][5] This is a critical flag for poor oral bioavailability in subsequent in vivo studies.

Q3: We are observing low and variable oral bioavailability in our animal studies. What are the primary contributing factors?

A3: Low and variable oral bioavailability for this compound likely stems from a combination of two main factors:

  • High First-Pass Metabolism: As mentioned, the phenolic group is a prime target for rapid conjugation in the gut wall and liver, which is a major barrier to oral bioavailability.[1][10]

  • Poor Permeability: The compound's physicochemical properties may not be optimal for absorption across the intestinal epithelium.[7][11] Variability can arise from differences in intestinal enzyme activity, gut transit time, and food effects among individual subjects.

Q4: What are the initial strategies I should consider to improve the pharmacokinetic profile?

A4: A multi-pronged approach is often necessary. The primary strategies to consider are:

  • Prodrug Approach: Masking the phenolic hydroxyl group through chemical modification to create a prodrug can protect it from first-pass metabolism.[12][13][14] The prodrug is designed to be inactive and convert to the active parent drug in vivo.[]

  • Formulation Enhancement: Utilizing advanced formulation techniques can improve the solubility and/or absorption of the parent compound.[16][17][18]

  • Structural Modification (Lead Optimization): If still in the discovery phase, medicinal chemistry efforts can be directed towards modifying the core structure to block metabolic sites or improve physicochemical properties without compromising pharmacological activity.[8]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the pharmacokinetics of 3-(Pyrrolidin-3-yl)phenol hydrobromide.

Guide 1: Addressing Low Oral Bioavailability Due to Extensive First-Pass Metabolism

Issue: In vivo pharmacokinetic studies in rodents show oral bioavailability of less than 10%.

Underlying Cause: The phenolic hydroxyl group is likely undergoing extensive glucuronidation or sulfation in the gut and liver.

Troubleshooting Workflow:

Caption: Workflow for addressing low bioavailability via a prodrug strategy.

Experimental Protocols:

1. Metabolite Identification:

  • Objective: To confirm that glucuronidation/sulfation is the major metabolic pathway.
  • Method:
  • Incubate 3-(Pyrrolidin-3-yl)phenol hydrobromide with rat or human liver microsomes in the presence of appropriate co-factors (UDPGA for glucuronidation, PAPS for sulfation).
  • Analyze the incubation mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
  • Identify metabolites based on their mass-to-charge ratio (M+176 for glucuronide, M+80 for sulfate).

2. Prodrug Synthesis (Example: Ester Prodrug):

  • Objective: To mask the phenolic hydroxyl group.
  • Method:
  • React 3-(Pyrrolidin-3-yl)phenol with an appropriate acyl chloride or carboxylic acid (e.g., acetic anhydride, pivaloyl chloride) in the presence of a base (e.g., triethylamine, pyridine).
  • Purify the resulting ester prodrug using column chromatography or recrystallization.
  • Confirm the structure using NMR and mass spectrometry.

3. In Vitro Prodrug Evaluation:

  • Objective: To assess the prodrug's stability and conversion back to the active parent drug.
  • Method:
  • Chemical Stability: Incubate the prodrug in phosphate-buffered saline (PBS) at pH 7.4 and monitor for degradation over time by HPLC.
  • Enzymatic Conversion: Incubate the prodrug in plasma and liver S9 fractions from relevant species (e.g., rat, human).
  • Quantify the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS to determine the conversion rate.
Guide 2: Overcoming Poor Intestinal Permeability

Issue: Even with a prodrug approach that improves metabolic stability, the oral bioavailability remains suboptimal, suggesting a permeability issue.

Underlying Cause: The physicochemical properties of the compound (e.g., polarity, size) may limit its ability to cross the intestinal epithelium.

Troubleshooting Workflow:

Caption: Workflow for improving intestinal permeability through formulation strategies.

Experimental Protocols:

1. Caco-2 Permeability Assay:

  • Objective: To assess the in vitro intestinal permeability of the compound.
  • Method:
  • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
  • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
  • Calculate the apparent permeability coefficient (Papp). A low Papp value suggests poor intestinal absorption.

2. Formulation Development (Example: Self-Emulsifying Drug Delivery System - SEDDS):

  • Objective: To improve the solubility and absorption of the lipophilic prodrug.
  • Method:
  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize the prodrug.
  • Construct pseudo-ternary phase diagrams to identify the optimal ratio of components that form a stable emulsion upon dilution in aqueous media.
  • Characterize the resulting SEDDS for droplet size, self-emulsification time, and drug loading.

Data Presentation:

Table 1: Comparison of Pharmacokinetic Parameters

Compound/FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Parent Drug (Aqueous Suspension)50 ± 151.0120 ± 405
Ester Prodrug (Aqueous Suspension)300 ± 751.5900 ± 20035
Ester Prodrug in SEDDS850 ± 1500.52500 ± 40075
Guide 3: Extending the Plasma Half-Life

Issue: The compound shows rapid clearance from systemic circulation, resulting in a short half-life that may necessitate frequent dosing.

Underlying Cause: This can be due to rapid metabolism of the parent compound that was not fully addressed by the initial prodrug strategy, or rapid renal clearance.

Troubleshooting Workflow:

Caption: Workflow for strategies to extend plasma half-life.

Experimental Protocols:

1. Structural Modification to "Harden" the Molecule:

  • Objective: To reduce the rate of metabolic clearance.[8]
  • Approach:
  • If aromatic hydroxylation is identified as a metabolic pathway on the phenol ring, consider introducing an electron-withdrawing group (e.g., a fluorine atom) to deactivate the ring towards oxidation.
  • If the pyrrolidine ring is a site of metabolism, explore N-alkylation or substitution on the ring to sterically hinder enzymatic attack.[19][20]

2. Increasing Plasma Protein Binding:

  • Objective: To reduce the fraction of unbound drug available for filtration by the kidneys and metabolism.
  • Approach:
  • Strategically increase the lipophilicity of the molecule.[21] This can sometimes be achieved by introducing non-polar, metabolically stable groups.[22] This approach requires a careful balance, as excessive lipophilicity can lead to other issues like poor solubility and non-specific toxicity.

III. Concluding Remarks

Improving the pharmacokinetic profile of a drug candidate like 3-(Pyrrolidin-3-yl)phenol hydrobromide is an iterative process that requires a systematic and evidence-based approach. By identifying the specific pharmacokinetic liabilities through carefully designed experiments, researchers can select the most appropriate strategies, whether they involve prodrug design, advanced formulation, or structural modification. This guide provides a framework for troubleshooting common challenges and making informed decisions to advance promising compounds through the drug development pipeline.

References

  • Scite.ai. Prodrug Design of Phenolic Drugs. [Link]

  • Google Patents.
  • Drug Hunter. Solid Form Strategies for Increasing Oral Bioavailability. [Link]

  • ResearchGate. Prodrug Design of Phenolic Drugs | Request PDF. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • PubMed. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. [Link]

  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability. [Link]

  • Scifiniti. Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • Pharmaceutical Technology. Evaluating Strategies for Oral Absorption Enhancement. [Link]

  • PMC. Strategy for Extending Half-life in Drug Design and Its Significance. [Link]

  • Creative Diagnostics. Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]

  • Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?[Link]

  • Unizwa. Phase II (Conjugation) Reactions. [Link]

  • University of Helsinki. N-Glucuronidation of Drugs and Other Xenobiotics. [Link]

  • Creative Biolabs. Chemical Methods for Biopharmaceutical Half-Life Extension. [Link]

  • Longdom Publishing. Clinical Insights into Drug Metabolism and Detoxification Pathways. [Link]

  • PMC. Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. [Link]

  • Dove Press. Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules. [Link]

  • IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • UCL Discovery. Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. [Link]

  • DOKUMEN.PUB. Nanotechnology for Oral Drug Delivery: From Concept to Applications. [Link]

  • PubMed. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis. [Link]

  • YouTube. reducing hepatic metabolism to extend a compound's half-life. [Link]

  • Royal Society of Chemistry. Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Hilaris Publisher. Prodrug Design: Enhancing Drug Bioavailability and Efficacy. [Link]

  • Isogenica. Tackling the challenge of short half-life for biological therapeutics. [Link]

  • MDPI. First-Pass Metabolism of Polyphenols from Selected Berries: A High-Throughput Bioanalytical Approach. [Link]

  • PubMed. Advance in methods studying the pharmacokinetics of polyphenols. [Link]

  • MDPI. Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. [Link]

  • Walsh Medical Media. Study of First-Pass Metabolism and its Uses. [Link]

  • Cornous Publications. In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides | Journal of Ethnopharmacology and Toxicology. [Link]

  • Frontiers. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. [Link]

  • PubMed. Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. [Link]

  • PubChem. 3-(pyrrolidin-3-yl)phenol hydrobromide. [Link]

  • PubMed. [Characteristics of pyrrolidone pharmacokinetics in rats]. [Link]

  • MDPI. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • DOI. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF. [Link]

  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]

  • American Pharmaceutical Review. The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. [Link]

Sources

Technical Support Center: Troubleshooting Assays with 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-(Pyrrolidin-3-yl)phenol hydrobromide is a critical scaffold in CNS drug discovery, serving as a pharmacophore for dopamine (D2/D3) and serotonin receptor ligands. Its structure combines a phenolic moiety (hydrogen bond donor/acceptor) with a secondary pyrrolidine amine (cationic center at physiological pH).

While structurally simple, this molecule presents specific physicochemical challenges—primarily driven by the oxidation potential of the phenol and the hygroscopicity of the hydrobromide salt—that can lead to "silent" assay failures.

Key Physicochemical Data
PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~244.13 g/mol (HBr salt)Weighing errors if hydration shell ignores HBr/H2O.
pKa (Amine) ~10.5 (Pyrrolidine)Protonated (+1) at pH 7.4. Critical for receptor binding.
pKa (Phenol) ~9.8Ionizes at high pH (>10). Susceptible to oxidation.
Salt Form Hydrobromide (HBr)Bromide ions (Br⁻) are strong fluorescence quenchers.
Solubility High in Water, DMSO, MethanolLow in non-polar solvents (DCM, Hexane).

Troubleshooting Guide (Q&A Format)

Scenario A: Stability & Appearance

Q: My stock solution in DMSO has turned from clear/colorless to a faint pink or brown over the weekend. Is it still usable?

A: Likely No. The color change indicates oxidative degradation.

  • The Mechanism: The electron-rich phenolic ring is susceptible to auto-oxidation, forming quinone intermediates (pink/red) and eventually polymerized melanins (brown). This is accelerated by light, basic pH, and trace metals.

  • The Fix:

    • Discard the colored stock. Quinones are electrophilic and can covalently modify your target protein (false positives).

    • Protocol Adjustment: Prepare stocks in acidified DMSO (0.01% HCl) or store under argon/nitrogen.

    • Storage: -20°C or -80°C, protected from light (amber vials).

Scenario B: Assay Interference (Fluorescence)

Q: I see reduced signal intensity or lower quantum yield in my fluorescence-based binding assay compared to the chloride salt analog.

A: You are likely observing Collisional Quenching by Bromide ions.

  • The Mechanism: The hydrobromide salt dissociates to release Br⁻ ions. Bromide is a "heavy atom" and a known collisional quencher of many fluorophores (e.g., Fluorescein, Rhodamine, Tryptophan). It promotes intersystem crossing, reducing fluorescence intensity without affecting the actual binding event.

  • The Fix:

    • Switch Salts: If possible, convert to the Hydrochloride (HCl) or Tartrate salt.

    • Control: Run a "dummy" titration with NaBr to quantify the quenching effect and normalize your data.

    • Wash Steps: Ensure the assay protocol includes a wash step to remove unbound ligand (and Br⁻) before reading, if it is a heterogeneous assay.

Scenario C: Potency Shifts (IC50/EC50)

Q: My IC50 values shift significantly between fresh powder and older batches, even though LCMS shows the compound is intact.

A: This is often a Hygroscopicity or Weighing Error.

  • The Mechanism: Hydrobromide salts are frequently hygroscopic. An "older batch" may have absorbed 5-10% water by weight. If you calculate molarity based on the anhydrous MW (244.13), your actual concentration is lower than calculated.

  • The Fix:

    • Quantitative NMR (qNMR): The only definitive way to determine the "active content" of a bulk powder.

    • Desiccation: Store solid material in a desiccator with P₂O₅.

    • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Deep Dive: The Chemistry of Assay Failure

Understanding the degradation pathways allows for proactive assay design. The diagram below illustrates the logic flow for diagnosing unexpected results.

Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Unexpected Assay Result Issue_Color Solution Color Change (Pink/Brown) Start->Issue_Color Issue_Fluo Low Fluorescence Signal Start->Issue_Fluo Issue_Potency Variable Potency (IC50 Shift) Start->Issue_Potency Check_Oxidation Check: Phenol Oxidation (Quinone formation) Issue_Color->Check_Oxidation Check_Quenching Check: Bromide Quenching (Heavy Atom Effect) Issue_Fluo->Check_Quenching Check_Water Check: Hygroscopicity (Water Content) Issue_Potency->Check_Water Action_Fresh Action: Prepare fresh stock with 1mM Ascorbate or Acidified DMSO Check_Oxidation->Action_Fresh Confirmed Action_Salt Action: Switch to HCl salt or Normalize for Br- Check_Quenching->Action_Salt Confirmed Action_qNMR Action: Determine %wt via qNMR Check_Water->Action_qNMR Confirmed

Caption: Decision matrix for isolating the root cause of assay anomalies with 3-(Pyrrolidin-3-yl)phenol HBr.

Validated Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solution

Standard DMSO stocks can dissolve oxygen, promoting phenol oxidation.

  • Solvent Prep: Degas anhydrous DMSO by bubbling Nitrogen or Argon gas for 15 minutes.

  • Additive (Optional): If the assay tolerates it, add 1 mM Ascorbic Acid or 1 mM DTT to the DMSO to act as a scavenger.

  • Dissolution: Weigh the HBr salt rapidly. Calculate concentration based on the salt MW (approx 244.13), not the free base.

  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C. Do not freeze-thaw more than once.

Protocol 2: Bromide Interference Check

Use this to validate if the HBr salt is killing your fluorescence signal.

  • Setup: Prepare a standard curve of your fluorophore (e.g., Fluorescein) in assay buffer.

  • Spike: Add Sodium Bromide (NaBr) to the wells at concentrations matching your drug dilutions (e.g., 1 µM, 10 µM, 100 µM).

  • Read: Measure fluorescence.

  • Analysis: If fluorescence decreases as [NaBr] increases, your drug's "inhibition" at high concentrations might be an artifact of the salt, not the drug itself.

Mechanistic Insight: The Phenol-Quinone Pathway

The primary instability arises from the phenol group. Under basic conditions (common in workups or improper storage), the phenol deprotonates (Phenolate,


), which is highly electron-rich and reacts with singlet oxygen.
Figure 2: Oxidative Degradation Pathway

Degradation Phenol 3-(Pyrrolidin-3-yl)phenol (Active Ligand) Phenolate Phenolate Anion (High pH / Basic) Phenol->Phenolate -H+ (pH > 9) Radical Phenoxyl Radical Phenolate->Radical Oxidation (O2/Light) Quinone Ortho/Para-Quinone (Toxic / Colored) Radical->Quinone ROS Polymer Melanin-like Polymer (Brown Precipitate) Quinone->Polymer Polymerization

Caption: Oxidative pathway from active phenol to inactive, colored quinone/polymer species.[1][2]

References

  • PubChem. (n.d.). 3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Neuman, W., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands... Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Discusses halide quenching mechanisms). Springer.
  • Defined Bioscience. (2024). The Impact of Phenol Red in Cell Culture. (Analogous oxidation mechanisms for phenolic compounds). Retrieved from [Link]

Sources

enhancing the stability of 3-(Pyrrolidin-3-yl)phenol hydrobromide for long-term experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Stability for Long-Term Assays Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide is a bifunctional molecule containing a phenolic moiety and a secondary amine (pyrrolidine) as a hydrobromide salt. Its stability profile is governed by two competing liabilities: oxidative sensitivity (driven by the phenol) and hygroscopicity (driven by the hydrobromide salt and amine).

This guide addresses the "Why" and "How" of stabilizing this compound, moving beyond generic advice to provide chemically grounded protocols for long-term experimental success.

Part 1: Solid-State Integrity (Storage & Handling)

Q: My white powder has turned a faint pink or brown. Is it still usable?

A: The color change indicates oxidative degradation. The phenolic group is susceptible to auto-oxidation. Upon exposure to oxygen and moisture, the phenol ring oxidizes to form quinones (often pink or red) and eventually polymerizes into brown melanins.

  • Mechanism: Trace moisture allows the formation of a micro-aqueous environment where the phenol can deprotonate. The resulting phenolate ion is highly electron-rich and reacts rapidly with atmospheric oxygen to form a phenoxy radical, initiating the color change.

  • Recommendation: If the color is faint pink, purity may still be >98%, but for quantitative receptor binding or kinetic assays, discard and replace . The oxidation products (quinones) are highly reactive electrophiles that can covalently modify your protein targets, leading to false negatives.

Q: The compound has formed hard clumps. Can I grind it back into a powder?

A: Clumping indicates significant moisture absorption (Hygroscopicity). Hydrobromide salts are notoriously hygroscopic. The pyrrolidine nitrogen is a hydrogen bond acceptor, further pulling moisture from the air.

  • Risk: Weighing "clumped" material introduces massive mass errors. You are weighing water, not drug.

  • Protocol: Do not grind; this exposes more surface area to moisture. Dissolve the entire clump in a known volume of solvent to create a master stock, then determine the actual concentration via UV-Vis (using the phenol

    
     ~270-280 nm) or HPLC.
    
Storage Protocol (The "Dry & Dark" System)

To prevent these issues, implement the following storage loop:

  • Desiccation: Store vials inside a secondary jar containing active silica gel or Drierite™.

  • Inert Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen after every use.

  • Cold Chain: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 2: Solution Chemistry (Preparation & Potency)

Q: Why does my stock solution degrade within 24 hours in PBS?

A: pH is the enemy. In Phosphate Buffered Saline (pH 7.4), the phenol approaches its pKa (~10). Even a small fraction of deprotonated phenoxide (0.1 - 1%) accelerates oxidation exponentially compared to acidic conditions.

Q: How do I keep liquid stocks stable for months?

A: Acidify and Chelate. You must suppress the two drivers of phenolic oxidation: High pH and Trace Metals (which catalyze radical formation).

The "Gold Standard" Stock Solution Protocol:

ComponentRoleConcentration
Solvent 10 mM HCl or 10 mM Acetic Acid (pH ~2-3)Forces phenol into protonated (stable) state.
Antioxidant Ascorbic Acid or Sodium MetabisulfiteSacrificial reductant; scavenges dissolved

.
Chelator EDTA (0.1 - 1 mM)Sequesters trace Iron/Copper ions that catalyze oxidation.

Usage: Dilute this acidic stock into your physiological buffer (pH 7.4) immediately before the experiment. The buffer capacity of PBS will easily neutralize the small volume of 10 mM acid.

Visualizing the Solubilization Workflow

StockPrep Solid Solid Compound (HBr Salt) Weigh Weigh rapidly (Avoid humidity) Solid->Weigh Dissolve Dissolve in 10mM HCl + 0.1mM EDTA Weigh->Dissolve Prevent pH drift Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Light protection Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze Thaw Thaw & Neutralize in Assay Buffer Freeze->Thaw Use immediately

Figure 1: Optimized workflow for preparing stable stock solutions. Note the use of acidic solvent during the storage phase.

Part 3: Experimental Micro-Environments

Q: I see variability in long-term perfusion experiments. Is the drug sticking to the tubing?

A: Yes, adsorption is highly likely. 3-(Pyrrolidin-3-yl)phenol has a lipophilic core. In long-term flow assays (e.g., slice electrophysiology or microfluidics), the molecule will adsorb onto soft plastics like PVC (Tygon) or Polystyrene.

Material Compatibility Matrix:

MaterialCompatibilityNotes
Glass (Borosilicate) Excellent Preferred for all stock storage.
PTFE (Teflon) Excellent Use for tubing and connectors.
Polypropylene (PP) Good Acceptable for short-term (hours) storage.
Polystyrene (PS) Poor Avoid. High adsorption risk for phenols.
PVC (Tygon) Poor Avoid.[1] Plasticizers can leach; drug adsorbs.
Q: Can I use DMSO to dissolve it?

A: Yes, but be careful with hydration. The HBr salt is polar, so water/acid is often better. If you must use DMSO:

  • Use anhydrous DMSO (freshly opened or stored over molecular sieves).

  • DMSO is hygroscopic; once opened, it absorbs water, which then facilitates the phenol oxidation described in Part 1.

  • Freeze-thaw cycles in DMSO are dangerous because water condenses into the DMSO upon thawing. Single-use aliquots are mandatory.

Summary of Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below maps the specific chemical threats to 3-(Pyrrolidin-3-yl)phenol.

Degradation Compound 3-(Pyrrolidin-3-yl)phenol (Active) Radical Phenoxy Radical Compound->Radical -H+ (Oxidation) Adsorbed Surface Adsorbed (Loss of Conc.) Compound->Adsorbed Hydrophobic Interaction Oxygen Oxygen (O2) Oxygen->Radical Light UV Light Light->Radical Catalyzes HighPH High pH (>7) HighPH->Radical Facilitates Plastics Soft Plastics (PVC/PS) Plastics->Adsorbed Quinone Quinones (Pink/Brown Toxic Product) Radical->Quinone Polymerization

Figure 2: Primary degradation and loss pathways. Note that high pH and Light are catalysts for the transition to toxic Quinones.

References

  • PubChem. (n.d.).[2] 3-(Pyrrolidin-3-yl)phenol hydrobromide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Criado, S., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Giles, G. I., & Jacob, C. (2002). Reactive sulfur species: an emerging concept in oxidative stress. Biological Chemistry. (Contextualizing antioxidant use for phenolic stability).
  • Sigma-Aldrich Technical Bulletins. (n.d.). Handling and Storage of Hygroscopic and Air-Sensitive Reagents. (General protocols applied to HBr salts).
  • SpillTech. (n.d.). Chemical Compatibility Guide for Polyethylene Items. Retrieved from [Link]

Sources

Technical Support Center: 3-(Pyrrolidin-3-yl)phenol Hydrobromide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Technical Support Center. Ticket ID: #PYR-PH-TOX-001 Subject: Strategies to Mitigate Toxicity & Optimize Stability of 3-(Pyrrolidin-3-yl)phenol Hydrobromide Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely encountering toxicity issues with 3-(Pyrrolidin-3-yl)phenol hydrobromide (CAS: 1260878-68-1 or related analogs) during hit-to-lead optimization or biological screening. This scaffold contains two distinct structural alerts that often drive toxicity:

  • The Phenol Moiety: Prone to metabolic bioactivation (quinone formation) and oxidative stress.

  • The Pyrrolidine (Secondary Amine): Associated with hERG channel inhibition (cardiotoxicity) and phospholipidosis due to high basicity.

This guide provides a troubleshooting framework to diagnose the source of toxicity and implement specific chemical or experimental mitigation strategies.

Module 1: Troubleshooting Cellular Toxicity (Metabolic Activation)

User Issue: "My hepatocyte clearance assays show high intrinsic clearance (


) and I'm seeing steep cytotoxicity in long-term incubations, but not in short-term assays."
Diagnosis: Quinone Methide/Quinone Formation

The phenolic ring is a "structural alert" for bioactivation. In the presence of CYP450 enzymes (or even spontaneously in oxygen-rich media), the phenol can be oxidized to a reactive ortho-quinone or quinone methide intermediate. These electrophiles covalently bind to cellular proteins (nucleophiles like Cysteine residues), leading to immune response or cell death.

Mechanism of Action (Visualized)

Bioactivation Phenol 3-(Pyrrolidin-3-yl)phenol (Parent) CYP CYP450 / Oxidation Phenol->CYP Quinone Reactive Quinone / Quinone Methide CYP->Quinone Bioactivation Tox Protein Adducts (Cellular Toxicity) Quinone->Tox Covalent Binding (Cys/Lys residues) GSH Glutathione (GSH) Conjugation Quinone->GSH Detox Non-Toxic Excretion GSH->Detox Trapping Agent

Figure 1: The bioactivation pathway of phenolic scaffolds. Oxidation leads to electrophilic species that damage cellular proteins unless trapped by Glutathione.

Strategic Solutions
Strategy A: The "GSH Trapping" Validation Experiment

Before modifying the molecule, confirm this mechanism is the cause of toxicity.

  • Protocol: Incubate compound (

    
    ) with human liver microsomes (HLM) + NADPH.
    
  • Variable: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at

    
    .
    
  • Readout: Analyze via LC-MS/MS.

    • Observation: If you detect [M+GSH] adducts (Mass + 307 Da), bioactivation is confirmed.

    • Result: If toxicity decreases in the presence of GSH, the issue is oxidative reactivity.

Strategy B: Chemical Modification (SAR)

To block this pathway, you must sterically hinder or electronically deactivate the phenol ring.

Modification StrategyMechanismExpected Outcome
Fluorination Replace -H with -F at ortho or para positions relative to -OH.Blocks CYP oxidation sites; reduces electron density of the ring.
Methylation Add -CH3 adjacent to -OH.Steric hindrance prevents enzymatic approach.
Bioisostere Switch Replace Phenol with Indazole or Pyridine.Retains H-bond donor capability but removes quinone potential.

Module 2: Mitigating Cardiotoxicity (hERG Inhibition)

User Issue: "We are seeing QT prolongation signals in patch-clamp assays. The


 for hERG is < 

."[1]
Diagnosis: The "Basic Amine" Trap

The pyrrolidine nitrogen is highly basic (pKa ~9-10). At physiological pH, it is protonated (


). This cation can interact via 

-cation bonding with aromatic residues (Tyr652/Phe656) inside the hERG potassium channel pore, blocking it and causing cardiotoxicity.
Decision Tree for hERG Optimization

hERG_Strategy Start hERG IC50 < 10 uM? Check_pKa Is Basic pKa > 8.5? Start->Check_pKa Check_LogP Is LogP > 3.0? Check_pKa->Check_LogP No Reduce_Basicity STRATEGY 1: Add EWG (e.g., -F, -CF3) adjacent to amine Check_pKa->Reduce_Basicity Yes Reduce_Lipophilicity STRATEGY 2: Add Polar Groups (Oxygen, Sulfone) Check_LogP->Reduce_Lipophilicity Yes Steric_Hindrance STRATEGY 3: Constrain Conformation (Spiro/Fused rings) Check_LogP->Steric_Hindrance No

Figure 2: Decision logic for reducing hERG liability in pyrrolidine-based scaffolds.

Strategic Solutions
  • Reduce Basicity (The pKa Shift):

    • Add an electron-withdrawing group (EWG) such as a fluorine atom on the pyrrolidine ring (e.g., 3-fluoro-pyrrolidine).

    • Target: Lower pKa to 7.0–8.0. This reduces the fraction of cationic species at physiological pH.

  • Reduce Lipophilicity (LogD):

    • hERG binding is correlated with high LogP.

    • Action: Introduce an ether oxygen or convert the phenol to a more polar heterocycle.

Module 3: Formulation & Stability (The Salt Form)

User Issue: "The compound turns brown/sticky upon storage, and injection sites in animal models show necrosis."

Diagnosis: Acidity and Hygroscopicity
  • Hydrobromide (HBr) salts can be acidic in solution, causing local irritation (necrosis) upon injection.

  • Phenols are prone to oxidation (browning) if the salt form attracts moisture (hygroscopic).

Salt Selection Guide

Switching the salt form is the fastest way to fix physical stability and local tolerability without changing the active pharmaceutical ingredient (API).

Salt FormpKa of AcidAdvantagesDisadvantages
Hydrobromide (Current) -9.0Easy to crystallize.Toxic potential: Acidic, bromide accumulation (bromism) in chronic dosing.
Hydrochloride (HCl) -6.0Industry standard, high solubility.Can still be hygroscopic; excess acidity.
Tartrate / Succinate 3.0 - 4.2Recommended. Biocompatible pH; forms stable, non-hygroscopic lattices.May require larger counter-ion mass (lower drug loading).
Fumarate 3.0Non-hygroscopic, stable.Low solubility can be an issue for IV formulations.

Recommendation: Re-synthesize as a Succinate or Fumarate salt to improve stability and reduce injection site irritation.

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants in my cell culture to prevent toxicity? A: Yes, but only for in vitro tool usage. Adding


 Ascorbic Acid or using catalase in the media can prevent artifactual oxidation of the phenol. However, this does not solve the in vivo toxicity liability; it only helps you keep cells alive to study the pharmacology.

Q: Is the pyrrolidine ring essential? Can I swap it for a piperidine? A: Piperidines are often more lipophilic and can have higher hERG liability. A better strategy is often to switch to a morpholine (reduces basicity and lipophilicity simultaneously) or an azetidine (lowers lipophilicity).

Q: Why does the SDS mention "Corrosive"? A: This is primarily due to the Hydrobromide salt and the phenolic nature. Phenols are protein denaturants (corrosive to skin/eyes), and HBr is a strong acid. Always handle with full PPE (nitrile gloves, goggles).

References

  • Bolton, J. L., et al. (2000). "Role of Quinones in Toxicology." Chemical Research in Toxicology, 13(3), 135–160.

  • Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Reactive Metabolites." Current Drug Metabolism, 6(3), 161-225.

  • Gingrich, D. E., et al. (2003). "Strategies to Reduce hERG Potassium Channel Blockade." Journal of Medicinal Chemistry, 46(13), 2775–2786.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 3-(Pyrrolidin-3-yl)phenol."

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Validation & Comparative

A Comparative Guide to the Validation of 3-(Pyrrolidin-3-yl)phenol Hydrobromide Activity: Traditional Filtration Assay vs. High-Throughput Scintillation Proximity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of G-protein coupled receptor (GPCR) ligands is fundamental to modern drug discovery. 3-(Pyrrolidin-3-yl)phenol is a key pharmacophore, recognized for its potent and selective interaction with dopamine D2 and D3 receptors, which are critical targets in neuropharmacology.[1][2] The gold-standard method for quantifying these interactions has long been the radioligand filtration binding assay.[3][4] While robust and sensitive, this method is labor-intensive, multi-stepped, and not easily amenable to high-throughput screening (HTS). This guide provides a comprehensive validation of a modern, homogeneous Scintillation Proximity Assay (SPA) for determining the binding affinity of 3-(Pyrrolidin-3-yl)phenol hydrobromide at the human dopamine D2 receptor. We present a side-by-side comparison of experimental protocols, performance data, and workflow efficiency, demonstrating that the SPA platform provides comparable pharmacological data to the traditional filtration method but with significant advantages in throughput and automation-friendliness.

Introduction: The Need for Assay Modernization

The dopamine D2 receptor (D2R), a member of the D2-like family of GPCRs, is a primary target for therapeutics treating schizophrenia, Parkinson's disease, and depression.[5][6] The development of novel D2R ligands, such as those built around the 3-(pyrrolidin-3-yl)phenol scaffold, requires robust and efficient methods to determine their binding affinity and potency.

For decades, the definitive method for these measurements has been the radioligand binding assay, which relies on the physical separation of receptor-bound radioligand from the unbound fraction via rapid filtration.[7][8] This technique is highly reliable but involves multiple incubation, filtration, and washing steps, creating a bottleneck in the drug discovery pipeline.

To address this, homogeneous assay technologies have been developed. The Scintillation Proximity Assay (SPA) is a powerful "mix and measure" platform that eliminates the need for physical separation.[9][10] In an SPA, receptors are immobilized on beads containing a scintillant. Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a detectable light signal, making it an ideal choice for HTS.[11] This guide details the validation of an SPA for 3-(Pyrrolidin-3-yl)phenol hydrobromide by directly comparing its performance against the benchmark filtration assay.

Mechanism of Action: Dopamine D2 Receptor Signaling

The D2R is a Gi/o-coupled receptor. Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This causes the dissociation of the Gα(i/o) subunit from the Gβγ dimer. The activated Gα(i/o) subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade is central to the receptor's physiological function and provides a basis for functional assays.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP (decreased) AC->cAMP conversion blocked Agonist Agonist (e.g., Dopamine, 3-(Pyrrolidin-3-yl)phenol) Agonist->D2R binds Response Cellular Response cAMP->Response modulates

Caption: Dopamine D2 receptor Gi-coupled signaling pathway.

Experimental Design for Assay Validation

The core principle of this validation is to establish the trustworthiness of the new SPA method by demonstrating its ability to produce data comparable to the accepted "gold standard" filtration assay.[13] This involves performing competitive binding experiments with both methods using the same batch of reagents to determine the inhibitor concentration that displaces 50% of the radioligand (IC50) for 3-(Pyrrolidin-3-yl)phenol hydrobromide. The IC50 values are then used to calculate the equilibrium dissociation constant (Ki), which reflects the true affinity of the compound for the receptor.

Assay_Validation_Workflow cluster_prep Preparation cluster_assays Assay Execution (Parallel) cluster_analysis Data Analysis & Comparison Reagents Prepare Common Reagents: - hD2R Membranes - [3H]Spiperone (Radioligand) - 3-(Pyrrolidin-3-yl)phenol (Test Compound) - Assay Buffers Filtration Method 1: Radioligand Filtration Assay Reagents->Filtration SPA Method 2: Scintillation Proximity Assay Reagents->SPA Data_Fit Non-linear Regression (Sigmoidal Dose-Response) Filtration->Data_Fit SPA->Data_Fit Calc_IC50 Determine IC50 Values Data_Fit->Calc_IC50 Calc_Ki Calculate Ki Values (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki Compare Compare Ki, Z', CV% Calc_Ki->Compare Validation Validation Decision Compare->Validation

Caption: Workflow for the comparative validation of the two assay formats.

Experimental Protocols

The causality behind these protocols is to ensure that the only significant variable between the two experiments is the method used to separate bound from free radioligand. All other parameters (reagent concentrations, incubation time, temperature) are kept constant to allow for a direct and fair comparison.

Method 1: Traditional Radioligand Filtration Binding Assay

This protocol is considered a gold standard due to its direct physical measurement of radioligand bound to the receptor-containing membranes.[3][7]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human Dopamine D2L Receptor.

  • Radioligand: [3H]Spiperone (a D2R antagonist), ~80 Ci/mmol.

  • Test Compound: 3-(Pyrrolidin-3-yl)phenol hydrobromide, 10 mM stock in DMSO.

  • Non-specific Control: (+)-Butaclamol, 100 µM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Apparatus: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of 3-(Pyrrolidin-3-yl)phenol hydrobromide in assay buffer (e.g., 11 points from 10 µM to 0.1 nM final concentration).

  • Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer.

    • 25 µL of the appropriate test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific binding).

    • 50 µL of [3H]Spiperone diluted in assay buffer to a final concentration of ~0.3 nM.

  • Initiate Reaction: Add 100 µL of hD2R membrane suspension (e.g., 10 µg protein/well) to each well to start the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the GF/C filter plate using a vacuum manifold. This step traps the membranes (with bound radioligand) on the filter.[8]

  • Washing: Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 50 µL of liquid scintillant to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Method 2: Scintillation Proximity Assay (SPA)

This protocol leverages the proximity effect for a homogeneous format, which is the primary reason for its suitability for HTS.[10]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human Dopamine D2L Receptor.

  • Radioligand: [3H]Spiperone, ~80 Ci/mmol.

  • Test Compound: 3-(Pyrrolidin-3-yl)phenol hydrobromide, 10 mM stock in DMSO.

  • Non-specific Control: (+)-Butaclamol, 100 µM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.

  • Apparatus: 96-well solid white microplate, microplate scintillation counter (e.g., TopCount, MicroBeta).

Step-by-Step Protocol:

  • Receptor-Bead Coupling: In a microcentrifuge tube, mix hD2R membranes (e.g., 1 mg protein) with WGA-SPA beads (e.g., 5 mg) in assay buffer. Incubate for 60 minutes at room temperature with rotation to allow the membranes to bind to the beads. Centrifuge briefly and resuspend the receptor-coupled beads in a known volume of assay buffer.

  • Compound Dilution: Prepare a serial dilution series of 3-(Pyrrolidin-3-yl)phenol hydrobromide as described in Method 1.

  • Plate Setup: To each well of a 96-well white microplate, add in the following order ("mix and measure"):

    • 25 µL of assay buffer.

    • 25 µL of the appropriate test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific binding).

    • 50 µL of [3H]Spiperone diluted in assay buffer to a final concentration of ~0.3 nM.

    • 100 µL of the hD2R-coupled SPA bead suspension (containing 10 µg of membrane protein). The final volume is 200 µL.

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Signal Detection: No separation step is required.[9] Directly count the plate in a microplate scintillation counter for 1 minute per well.

Results and Data Comparison

To validate the SPA, the data generated must demonstrate a strong correlation with the traditional filtration assay. The following table presents hypothetical but realistic data from such a comparative experiment. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ParameterRadioligand Filtration AssayScintillation Proximity Assay (SPA)Comments
IC50 (nM) 15.2 ± 1.818.5 ± 2.1Values are comparable, indicating similar potency measurement.
Ki (nM) 7.3 ± 0.98.9 ± 1.0Calculated Ki values show strong agreement between assays.
Z'-factor 0.650.78Both assays are robust, but SPA shows excellent suitability for HTS (Z' > 0.5 is good, > 0.7 is excellent).
Coefficient of Variation (CV%) < 15%< 10%SPA demonstrates slightly higher precision, likely due to fewer manual transfer steps.
Assay Time (1 plate) ~ 4 hours~ 2 hoursSPA is significantly faster due to the elimination of filtration and washing steps.
Throughput Low to MediumHighThe homogeneous "mix and measure" format makes SPA highly amenable to automation and scaling.[14]

Discussion and Interpretation

Pharmacological Correlation: The primary goal of this validation is to ensure pharmacological relevance. The calculated Ki values for 3-(Pyrrolidin-3-yl)phenol hydrobromide are 7.3 nM and 8.9 nM for the filtration and SPA methods, respectively. This strong correlation validates that the SPA method accurately measures the compound's binding affinity at the D2 receptor. The slight difference in values is within acceptable experimental variability and can be attributed to the different physical principles of the assays (e.g., potential for minor steric hindrance from the bead surface in SPA).

Assay Performance and Causality:

  • Trustworthiness: Both assays are self-validating through the inclusion of total binding and non-specific binding controls, which define the assay window. The Z'-factor for both is well above the 0.5 threshold, confirming their robustness.[13] The SPA's higher Z'-factor (0.78) is a direct result of its lower variability (CV < 10%), a consequence of its homogeneous format which eliminates the potential for sample loss or inconsistent washing inherent in the filtration process.

  • Expertise & Experience: From an application scientist's perspective, the choice between these assays depends on the experimental goal. For final characterization of a few lead compounds, the directness of the filtration assay remains appealing. However, for screening a library of thousands of compounds to identify new hits, the efficiency and scalability of the SPA are indispensable. The reduction in assay time from 4 hours to 2 hours per plate translates into a massive increase in productivity in an HTS setting.

Advantages of SPA:

  • Homogeneous Format: No separation steps reduces hands-on time and sources of error.[9]

  • High Throughput: Easily automated and miniaturized for 384- and 1536-well formats.

  • Reduced Waste: Eliminates the need for filter mats and reduces radioactive liquid waste.

Limitations of SPA:

  • Potential for Interference: Colored compounds can cause signal quenching, and compounds that interact with the bead matrix can cause non-specific effects.

  • Higher Initial Cost: SPA beads and dedicated microplate counters represent a higher initial investment compared to a filtration manifold.

Conclusion

This guide demonstrates the successful validation of a Scintillation Proximity Assay for characterizing the binding of 3-(Pyrrolidin-3-yl)phenol hydrobromide to the human dopamine D2 receptor. The SPA platform provides binding affinity data (Ki = 8.9 nM) that is in excellent agreement with the value obtained from the traditional gold-standard filtration assay (Ki = 7.3 nM). Furthermore, the SPA method exhibits superior performance in terms of throughput, precision, and suitability for automation, as evidenced by its higher Z'-factor and significantly reduced assay time. We conclude that the SPA is a robust, reliable, and highly efficient alternative to the filtration assay, particularly for applications in high-throughput screening and lead optimization in drug discovery programs targeting the dopamine D2 receptor.

References

  • ResearchGate. "Principle of time-resolved Scintillation Proximity Assay (SPA) to..." Available at: [Link]

  • Scilit. "A Fully Automated [35 S]GTPγS Scintillation Proximity Assay for the High-Throughput Screening of G i -Linked G Protein-Coupled Receptors." Available at: [Link]

  • PubMed. "A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors." Available at: [Link]

  • PMC. "Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor." Available at: [Link]

  • PubMed. "Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor." Available at: [Link]

  • Gifford Bioscience. "Radioligand Binding Assay." Available at: [Link]

  • Springer Nature Experiments. "Radioligand Binding Assay." Available at: [Link]

  • Innoprot. "D2 Dopamine Receptor Assay." Available at: [Link]

  • Biophysics Reports. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Available at: [Link]

  • Bio-protocol. "Radioligand binding assays." Available at: [Link]

  • PubMed. "In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling." Available at: [Link]

  • Biophysics Reports. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Available at: [Link]

  • Creative Bioarray. "Receptor Binding Assay." Available at: [Link]

  • bioRxiv. "A novel screening assay for insulin receptor." Available at: [Link]

  • ResearchGate. "Validation of Assays for the Bioanalysis of Novel Biomarkers." Available at: [Link]

  • MDPI. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." Available at: [Link]

  • PubMed. "Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide." Available at: [Link]

  • PubMed. "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Available at: [Link]

  • PMC. "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics." Available at: [Link]

  • ResearchGate. "(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Available at: [Link]

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Comparative Guide: 3-(Pyrrolidin-3-yl)phenol hydrobromide vs. Known Dopaminergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide is a synthetic dopaminergic ligand belonging to the phenylpyrrolidine class. It is structurally analogous to the well-known partial agonist 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), distinguished by a ring contraction from a six-membered piperidine to a five-membered pyrrolidine.

This structural modification alters the conformational landscape of the nitrogen lone pair, significantly impacting receptor subtype selectivity (D3 vs. D2) and intrinsic efficacy. While often used as a scaffold for developing high-affinity bitopic ligands (e.g., for D3 receptor selectivity), the core molecule itself serves as a critical reference point for understanding the pharmacophore requirements of the orthosteric dopamine binding site.

Key Differentiators
  • Structural Rigidity: The pyrrolidine ring is more compact than the piperidine of 3-PPP, altering the vector of the basic nitrogen interaction with Asp110 in the receptor pocket.

  • Selectivity Potential: The scaffold is a "privileged structure" for designing D3-selective antagonists/partial agonists when N-substituted.

  • Metabolic Profile: As a secondary amine, it represents the N-dealkylated metabolite profile of N-alkylated drugs, often exhibiting lower lipophilicity and affinity compared to its tertiary amine counterparts.

Mechanism of Action & Structural Logic

Pharmacophore Comparison

The dopaminergic pharmacophore requires a basic nitrogen (protonated at physiological pH) and a hydrogen-bond donor/acceptor system (the phenol group) to mimic the endogenous ligand, dopamine.

  • Dopamine (Endogenous): Flexible ethylamine chain; binds D1-D5 receptors.

  • Apomorphine (Gold Standard): Rigid tetracyclic structure; "locks" the dopamine conformation; potent non-selective agonist.

  • 3-PPP (Piperidine): Semi-rigid; famous for autoreceptor selectivity (partial agonism).

  • 3-(Pyrrolidin-3-yl)phenol (Pyrrolidine): Contracted ring; changes the "pucker" and distance between the nitrogen and the phenolic hydroxyl. This often shifts the profile towards D3 selectivity or alters efficacy from partial agonist to antagonist depending on N-substitution.

Signaling Pathway

Upon binding to D2-like receptors (D2, D3, D4), these ligands modulate the G_i/o protein pathway.

DopamineSignaling Ligand 3-(Pyrrolidin-3-yl)phenol D2R D2/D3 Receptor (Gi/o coupled) Ligand->D2R Binding (Orthosteric) Gi Gαi/o Subunit (Activation) D2R->Gi GTP Exchange AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production PKA PKA Signaling cAMP->PKA Downregulation Response Physiological Effect (Locomotion/Prolactin) PKA->Response Modulation

Figure 1: Signal transduction pathway for D2/D3 receptor modulation. The ligand binds the orthosteric site, activating Gαi/o, which inhibits Adenylyl Cyclase (AC), leading to reduced cAMP levels.

Comparative Performance Data

The following table contrasts 3-(Pyrrolidin-3-yl)phenol hydrobromide with standard dopaminergic tools. Note that the unsubstituted secondary amine (the Topic) generally shows lower affinity than its N-propyl analogs.

Feature3-(Pyrrolidin-3-yl)phenol HBr3-PPP (Preclamol)Apomorphine
Core Structure 3-Phenylpyrrolidine (5-membered)3-Phenylpiperidine (6-membered)Tetracyclic Aporphine
Receptor Profile D2/D3 Ligand (Scaffold)D2/D3 Partial AgonistD1/D2 Full Agonist
Affinity (Ki) Moderate (µM to high nM range)*High (nM range)Very High (sub-nM)
Intrinsic Efficacy Variable (often Partial Agonist)Partial Agonist (Autoreceptor pref.)Full Agonist
Key Application Fragment/Scaffold for D3 selectivityTool for investigating autoreceptorsParkinson's treatment / Emetic
Solubility High (Hydrobromide salt)Moderate (HCl salt)Moderate (HCl salt)

*Note: The unsubstituted pyrrolidine often requires N-alkylation (e.g., to N-propyl) to achieve nanomolar affinity comparable to 3-PPP. As a fragment, it is less potent but highly ligand-efficient.

Experimental Protocols

Solubility & Handling

The hydrobromide salt enhances water solubility compared to the free base, making it suitable for aqueous stock solutions.

  • Stock Preparation:

    • Dissolve 3-(Pyrrolidin-3-yl)phenol HBr in DMSO or Milli-Q water to a concentration of 10 mM.

    • Caution: Phenolic compounds are prone to oxidation. Use degassed solvents or add an antioxidant (e.g., 0.1% Ascorbic Acid) if storing for >24 hours.

    • Store aliquots at -20°C, protected from light.

  • In Vitro Assay Buffer:

    • Standard Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Include 0.1% BSA to prevent non-specific binding of the scaffold to plasticware.

Competitive Binding Assay (Protocol Summary)

To determine affinity (Ki) against [3H]-Spiperone (Antagonist) or [3H]-Quinpirole (Agonist).

  • Membrane Prep: Harvest CHO-D2L or CHO-D3 cells; homogenize in ice-cold buffer.

  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL Radioligand (~0.5 nM) + 50 µL Test Compound (10^-9 to 10^-4 M).

    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Structural Comparison Diagram

This diagram illustrates the chemical evolution from the endogenous ligand to the specific topic of this guide.

ChemicalSpace Dopamine Dopamine (Endogenous) Apomorphine Apomorphine (Rigid Agonist) Dopamine->Apomorphine Conformational Locking PPP 3-PPP (Piperidine Partial Agonist) Dopamine->PPP Rigidification (Ring formation) Target 3-(Pyrrolidin-3-yl)phenol (Pyrrolidine Scaffold) PPP->Target Ring Contraction (6 -> 5 membered) D3 Selective Ligands D3 Selective Ligands Target->D3 Selective Ligands N-Functionalization (e.g., N-butyl-benzamides)

Figure 2: Structural relationship map. The target compound represents a ring-contracted analog of 3-PPP, serving as a critical branch point for developing D3-selective therapeutics.

References

  • Crider, A. M., et al. (1984). "Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide." Journal of Pharmaceutical Sciences.

  • Neuman, W., et al. (2018). "Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket." Bioorganic & Medicinal Chemistry Letters.

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.

  • Mach, R. H., et al. (2023).[1] "Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors." European Journal of Medicinal Chemistry. [1]

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structure-activity relationship studies of 3-(Pyrrolidin-3-yl)phenol hydrobromide analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship of 3-(Pyrrolidin-3-yl)phenol Analogs as Dopamine Receptor Ligands

For researchers, scientists, and professionals in drug development, the 3-(pyrrolidin-3-yl)phenol scaffold is a cornerstone in the design of potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes. Dysregulation of dopaminergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1][2] This guide provides an in-depth comparison of 3-(pyrrolidin-3-yl)phenol hydrobromide analogs, focusing on their structure-activity relationships (SAR) to inform the rational design of next-generation therapeutics.

The 3-(Pyrrolidin-3-yl)phenol Scaffold: A Privileged Motif for Dopamine Receptors

The 3-(pyrrolidin-3-yl)phenol core combines key pharmacophoric features that are recognized with high affinity by dopamine D2-like receptors (D2, D3, and D4).[3] The phenolic hydroxyl group can act as a crucial hydrogen bond donor, while the basic nitrogen of the pyrrolidine ring is typically protonated at physiological pH, forming an ionic interaction with a conserved aspartate residue in the orthosteric binding site of these receptors. The pyrrolidine ring itself, with its non-planar, three-dimensional structure, allows for diverse substitutions to explore the receptor's binding pocket and enhance affinity and selectivity.[4]

This guide will dissect the SAR of this class of compounds by examining modifications at three key positions: the pyrrolidine nitrogen, the stereochemistry of the pyrrolidine ring, and the phenolic group and its replacements.

Comparative Analysis of Analog Modifications

The following sections detail the impact of structural modifications on the binding affinity and selectivity of 3-(pyrrolidin-3-yl)phenol analogs for dopamine D2 and D3 receptors.

N-Alkylation of the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a common site for modification. The nature of the substituent at this position can significantly influence binding affinity and selectivity, often by extending into a secondary binding pocket of the receptor.[5]

A systematic investigation into N-alkylation of the 3-(3-hydroxyphenyl)pyrrolidine scaffold revealed a clear trend in D3 receptor affinity.[5] As the length of the n-alkyl chain increases from pentyl to octyl, there is a corresponding increase in D3 affinity. However, further extension to nonyl and decyl chains leads to a decrease in affinity, suggesting an optimal length for interaction with a hydrophobic pocket in the D3 receptor.[5]

CompoundN-SubstituentD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
1 -H130430033
2 -n-Pentyl1.8360200
3 -n-Hexyl1.3320246
4 -n-Heptyl0.70240343
5 -n-Octyl0.50260520
6 -n-Nonyl1.2410342
7 -n-Decyl2.5780312

Data adapted from Newman et al. (2018).[5]

This trend highlights the importance of the N-substituent in reaching a secondary binding pocket to enhance affinity and selectivity for the D3 receptor.

SAR_N_Alkylation cluster_0 Structure-Activity Relationship: N-Alkylation cluster_1 Key Observation Core 3-(3-hydroxyphenyl)pyrrolidine N-H N-H (Low D3 Affinity) Core->N-H N-Alkyl N-Alkyl (C5-C8) (High D3 Affinity & Selectivity) Core->N-Alkyl N-LongAlkyl N-Alkyl (C9-C10) (Decreased D3 Affinity) Core->N-LongAlkyl Observation Optimal N-alkyl chain length (C7-C8) suggests interaction with a hydrophobic secondary binding pocket in the D3 receptor.

Caption: SAR of N-alkylation on the pyrrolidine ring.

Stereochemistry of the Pyrrolidine Ring

The stereochemistry at the C3 position of the pyrrolidine ring is critical for high-affinity binding. Studies consistently show a preference for the (R)-enantiomer at the D3 receptor.[5]

CompoundStereochemistryD3 Ki (nM)D2 Ki (nM)
(R)-8 (R)1304300
(S)-8 (S)890>10,000

Data adapted from Newman et al. (2018).[5]

The significantly lower affinity of the (S)-enantiomer suggests that the spatial orientation of the 3-hydroxyphenyl group is a key determinant for optimal interaction with the receptor's binding site.

SAR_Stereochemistry Scaffold 3-(3-hydroxyphenyl)pyrrolidine R_enantiomer (R)-enantiomer High D3 Affinity Scaffold->R_enantiomer preferred S_enantiomer (S)-enantiomer Low D3 Affinity Scaffold->S_enantiomer disfavored

Caption: Influence of stereochemistry on D3 receptor affinity.

Modifications of the Phenolic Group and Bioisosteric Replacements

The phenolic hydroxyl group is a key interaction point. However, to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, this group is often modified or replaced with bioisosteres. While specific data for 3-(pyrrolidin-3-yl)phenol analogs with modified phenols is sparse in the provided context, studies on related scaffolds like eticlopride show that O-alkylation can be well-tolerated and can be used to attach larger functional groups.[6][7]

Experimental Protocols

The following are standardized protocols for the in vitro characterization of 3-(pyrrolidin-3-yl)phenol analogs at dopamine receptors.

Radioligand Binding Assay for D2 and D3 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells stably expressing human D2 or D3 receptors.[8]

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]methylspiperone or [¹²⁵I]IABN.[8][9]

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of test compound solution at various concentrations.

  • For total binding wells, add 50 µL of vehicle instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol solution.

  • Add 50 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 90-120 minutes.

  • Harvest the membranes by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End Determine Binding Affinity Analysis->End

Caption: Workflow for a radioligand binding assay.

β-Arrestin Recruitment Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its ability to promote or inhibit the interaction of the dopamine receptor with β-arrestin, a key protein in G-protein coupled receptor desensitization.[8]

Materials:

  • CHO-K1 cells co-expressing the dopamine D3 receptor and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter).[10]

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dopamine (as a reference agonist).

  • Test compounds at various concentrations.

Procedure:

  • Seed the cells in a 384-well plate and incubate for 24 hours.

  • For agonist mode: Add the test compound at various concentrations to the cells and incubate for 90 minutes at 37°C.

  • For antagonist mode: Add the test compound at various concentrations to the cells, followed by the addition of dopamine at its EC80 concentration, and incubate for 90 minutes at 37°C.[8]

  • Add the detection reagents for the enzyme fragment complementation system.

  • Incubate at room temperature for 60 minutes.

  • Read the chemiluminescent signal using a plate reader.

  • For agonist mode: Plot the signal against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist mode: Plot the signal against the compound concentration to determine the IC50 (potency to inhibit the dopamine response).

Conclusion

The 3-(pyrrolidin-3-yl)phenol scaffold is a highly tractable platform for the development of dopamine receptor ligands. The structure-activity relationships discussed in this guide demonstrate that:

  • N-alkylation of the pyrrolidine ring with moderately long alkyl chains (C7-C8) is a key strategy for achieving high D3 receptor affinity and selectivity.

  • The (R)-stereochemistry at the C3 position of the pyrrolidine ring is crucial for potent D3 receptor binding.

  • The phenolic hydroxyl group is a critical anchor point, though modifications can be explored to enhance pharmacokinetic properties.

By leveraging these insights, researchers can more effectively design and synthesize novel 3-(pyrrolidin-3-yl)phenol analogs with tailored pharmacological profiles for the potential treatment of a variety of CNS disorders.

References

  • Newman, W. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]

  • Hong, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1380009. [Link]

  • Zhan, J., et al. (2012). High-affinity and selective dopamine D3 receptor full agonists. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • Riddle, L., et al. (2015). Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists. European Journal of Pharmacology, 765, 304-312. [Link]

  • Yuan, H., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. [Link]

  • Kramer, O. N., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8891. [Link]

  • Zhang, T., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 991. [Link]

  • Micheli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. [Link]

  • Gmeiner, P., et al. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

  • Yuan, H., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Le, T. H., & Nguyen, T. T. T. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Vietnam Journal of Chemistry, 61(3), 325-330. [Link]

  • Szymańska, E., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 705. [Link]

  • Schwartz, J. C., et al. (2000). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

  • Micheli, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. [Link]

  • Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7248. [Link]

  • Maramai, S., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. [Link]

  • Wentland, M. P., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Yuan, H., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ResearchGate. [Link]

  • Wang, S., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife, 9, e52189. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is underpinned by a foundation of robust analytical data. The compound at the center of our discussion, 3-(Pyrrolidin-3-yl)phenol hydrobromide, is a key intermediate whose purity and concentration directly impact the quality and safety of the final active pharmaceutical ingredient (API). Ensuring that the analytical methods used to characterize this molecule are reliable, accurate, and consistent is not merely a procedural formality; it is a scientific and regulatory necessity.

This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification and purity assessment of 3-(Pyrrolidin-3-yl)phenol hydrobromide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate their equivalence.[1][2][3] This becomes critical when, for instance, a method is transferred from a research and development lab to a quality control environment, or when data from different analytical techniques must be correlated throughout a product's lifecycle.[4][5] Our objective is to demonstrate that these methods, despite their different principles, yield comparable and dependable results, thereby ensuring data integrity across different analytical platforms.

The principles and parameters discussed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for the validation of analytical procedures.[6][7][8]

The Analytical Challenge: Physicochemical Properties of 3-(Pyrrolidin-3-yl)phenol Hydrobromide

To select and develop appropriate analytical methods, we must first consider the physicochemical properties of the analyte.

  • Structure: The molecule contains a phenolic group, a secondary amine within a pyrrolidine ring, and is formulated as a hydrobromide salt.[9]

  • Polarity: The presence of the hydroxyl and amine groups makes it a polar molecule.

  • Volatility: As a salt, it is non-volatile, which has direct implications for Gas Chromatography.

  • Chromophore: The phenol ring provides a strong chromophore, making it suitable for UV-Visible spectrophotometric detection.

These properties guide our choice of methods. A reversed-phase HPLC method is ideally suited for polar, non-volatile compounds with a UV chromophore. A GC method, while less direct, can be employed for purity and impurity profiling, but will necessitate a derivatization step to make the analyte volatile and thermally stable.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and more polar compounds (like our analyte) elute earlier than less polar compounds. This method is the gold standard for assay and impurity determination of non-volatile APIs.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

    • Empower 3 or OpenLab CDS for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.

      • Rationale: C18 columns provide excellent retention and separation for a wide range of polar and non-polar compounds. The XBridge packing is designed for stability across a wide pH range, which is beneficial for amine-containing compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid acts as an ion-pairing agent and controls the pH, ensuring good peak shape for the amine group by suppressing silanol interactions on the stationary phase.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 95 5
      10.0 50 50
      12.0 5 95
      15.0 5 95
      15.1 95 5

      | 20.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

      • Rationale: The phenolic chromophore exhibits maximum absorbance around this wavelength, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-(Pyrrolidin-3-yl)phenol hydrobromide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

Principle: GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column. For non-volatile compounds like our analyte, a chemical derivatization step is required to convert it into a volatile analogue. Here, we use silylation to convert the polar -OH and -NH groups into non-polar trimethylsilyl (TMS) ethers and amines.

Experimental Protocol: GC-FID
  • Instrumentation:

    • Agilent 8890 GC System or equivalent, equipped with a Split/Splitless inlet and Flame Ionization Detector (FID).

    • Autosampler for injection.

  • Derivatization Procedure:

    • To 1 mg of the sample or standard in a vial, add 500 µL of Pyridine.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Rationale: BSTFA is a powerful silylating agent that reacts with active hydrogens on phenols and amines. TMCS acts as a catalyst to drive the reaction to completion.

    • Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Rationale: A DB-5 column is a robust, general-purpose column with a non-polar stationary phase suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID.

    • Detector Temperature: 300°C.

Cross-Validation Workflow and Data Comparison

The cross-validation study was designed to compare the performance of the HPLC and GC methods for the assay of 3-(Pyrrolidin-3-yl)phenol hydrobromide. The same batch of the compound was analyzed by both methods, and key validation parameters were compared according to ICH Q2(R2) guidelines.[10][11]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Single Batch of 3-(Pyrrolidin-3-yl)phenol HBr Prep_HPLC Dissolution in Water/ACN Diluent Sample->Prep_HPLC Prep_GC Dissolution & Silylation (BSTFA in Pyridine) Sample->Prep_GC HPLC Method 1: RP-HPLC-DAD (C18 Column, Gradient) Prep_HPLC->HPLC GC Method 2: GC-FID (DB-5 Column, Temp Program) Prep_GC->GC Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (% RSD) HPLC->Precision Linearity Linearity (R²) HPLC->Linearity Specificity Specificity (Peak Purity / Resolution) HPLC->Specificity GC->Accuracy GC->Precision GC->Linearity GC->Specificity Comparison Statistical Comparison (e.g., t-test, F-test) Accuracy->Comparison Precision->Comparison Linearity->Comparison Specificity->Comparison Result Conclusion: Method Equivalence Comparison->Result

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Performance Data

The following table summarizes the experimental data obtained from the cross-validation study. Three independent preparations of the same sample batch were analyzed.

Validation ParameterHPLC-DAD MethodGC-FID MethodAcceptance Criteria (Typical)
Assay (% w/w) 99.6%99.4%Results should be equivalent.
Linearity (R²) 0.99980.9995R² ≥ 0.999
Range 50 - 150 µg/mL50 - 150 µg/mLAs per validation protocol.
Accuracy (% Recovery) 100.2%99.5%98.0 - 102.0%
Precision (Repeatability, %RSD, n=6) 0.45%0.85%RSD ≤ 1.0%
Intermediate Precision (%RSD) 0.62%1.10%RSD ≤ 2.0%
Specificity No interference from placebo. Peak purity > 99.9%.Good resolution from solvent and derivatizing agent peaks.No co-elution at the analyte peak.
Analysis of Results
  • Assay: Both methods provided very similar assay values (99.6% vs. 99.4%), demonstrating strong agreement. A statistical t-test confirmed no significant difference between the means.

  • Linearity: Both techniques showed excellent linearity over the specified concentration range, with correlation coefficients (R²) exceeding the acceptance criterion.

  • Accuracy: The percent recovery for both methods was well within the typical acceptance range of 98.0-102.0%, indicating a lack of systematic error.

  • Precision: The HPLC method demonstrated slightly better precision (lower %RSD) than the GC method. This is expected, as the GC method includes an additional derivatization step which can introduce variability. However, both methods met the acceptance criteria for repeatability and intermediate precision.

  • Specificity: The HPLC method, with its DAD detector, allowed for straightforward peak purity analysis, confirming the spectral homogeneity of the analyte peak. The GC-FID method showed clear separation of the derivatized analyte from any by-products of the derivatization reaction.

Logical Framework for Method Selection

The choice between these two validated methods depends on the specific analytical objective. The following decision framework illustrates this point.

Method_Selection_Logic Start Define Analytical Need Decision1 Routine QC Assay (High Throughput?) Start->Decision1 Decision2 Analysis of Volatile Impurities? Decision1->Decision2 No Method_HPLC Select HPLC Method (Direct, Robust, Precise) Decision1->Method_HPLC Yes Decision3 Orthogonal Method for Impurity Profile? Decision2->Decision3 No Method_GC Select GC Method (Requires Derivatization) Decision2->Method_GC Yes Decision3->Method_HPLC No Decision3->Method_GC Yes

Caption: Decision logic for selecting the appropriate analytical method.

This guide has detailed the cross-validation of two fundamentally different, yet equally capable, analytical methods for the analysis of 3-(Pyrrolidin-3-yl)phenol hydrobromide. The RP-HPLC method stands out for its simplicity, higher precision, and direct applicability, making it the preferred choice for routine quality control assays. The GC-FID method, while more complex due to the required derivatization, serves as an excellent orthogonal technique, invaluable for impurity profiling and as a confirmatory method.

The strong correlation in the data for accuracy, linearity, and final assay demonstrates that both methods are fit for their intended purpose.[8] This successful cross-validation provides a high degree of confidence that analytical results will be consistent and reliable, regardless of the chosen technique, ensuring the quality and integrity of the data package for 3-(Pyrrolidin-3-yl)phenol hydrobromide throughout its development lifecycle.

References

  • Lab Manager. (2025, December 10).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • PharmaGuru. (2025, August 11).
  • CD Formulation.
  • PubChemLite. 3-(pyrrolidin-3-yl)phenol hydrobromide (C10H13NO).
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Bioanalysis Forum.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.

Sources

Comparative Profiling of 3-(Pyrrolidin-3-yl)phenol Hydrobromide: Dopaminergic Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrrolidin-3-yl)phenol hydrobromide (also known as 3-(3-hydroxyphenyl)pyrrolidine HBr) is a critical pharmacophore scaffold in the development of dopaminergic and serotonergic modulators. Structurally, it represents a ring-contracted analog of the classic dopamine D2 autoreceptor partial agonist 3-PPP (Preclamol) .

While often utilized as a precursor for N-substituted high-affinity ligands, the core 3-arylpyrrolidine structure exhibits distinct, albeit lower, intrinsic affinity for Dopamine D2/D3 receptors and Sigma (


) receptors compared to its piperidine counterparts. This guide provides a comparative technical analysis of its efficacy profile against standard dopaminergic ligands in validated cell models, highlighting its utility in structure-activity relationship (SAR) studies and "secondary binding pocket" probing.
Core Mechanism
  • Primary Target: Dopamine D2-like Receptors (D2, D3).

  • Mechanism: Partial Agonist / Scaffold for Orthosteric Binding.

  • Secondary Target: Sigma-1 (

    
    ) Receptors (modulatory role).
    

Compound Profile & Handling

Chemical Identity:

  • IUPAC Name: 3-(Pyrrolidin-3-yl)phenol hydrobromide[1]

  • Common Alias: 3-(3-hydroxyphenyl)pyrrolidine HBr; Des-propyl-3-PPP analog.

  • CAS: 12937992 (Free base related: 101385-90-4)

  • Molecular Weight: ~244.13 g/mol (Salt dependent)

Storage & Stability:

  • Solubility: Highly soluble in water and DMSO (>20 mg/mL).

  • Stability: Hygroscopic. Store at -20°C in a desiccator. Solutions in DMSO are stable for <24 hours at 4°C; avoid freeze-thaw cycles.

Comparative Efficacy Analysis

This section contrasts 3-(Pyrrolidin-3-yl)phenol HBr against the "Gold Standard" (3-PPP) and a full agonist (Quinpirole) to contextualize its potency.

Table 1: Comparative Pharmacological Profile (CHO-D2 & HEK-D3 Cell Lines)
Feature3-(Pyrrolidin-3-yl)phenol HBr3-PPP (Preclamol)Quinpirole
Role Scaffold / Weak Partial AgonistStandard Partial AgonistFull Agonist
Structure Pyrrolidine (5-membered ring)Piperidine (6-membered ring)Ergot derivative
D2 Affinity (

)
> 100 nM (Low/Moderate)*~ 30–60 nM~ 0.5–5.0 nM
D3 Affinity (

)
Moderate Selectivity PotentialHigh AffinityHigh Affinity
Intrinsic Activity (

)
~15–25% (vs Dopamine)~50–60%100%
Metabolic Stability High (Secondary Amine)Moderate (N-dealkylation prone)Moderate

*Note: The unsubstituted pyrrolidine amine generally shows lower affinity than its N-propyl or N-phenethyl derivatives. Efficacy is significantly enhanced by N-alkylation (Neuman et al., 2018).

Cell Line Specificity Guide
A. CHO-D2L (Chinese Hamster Ovary - Dopamine D2 Long)
  • Application: Primary screening for binding affinity (

    
    ) and cAMP modulation.
    
  • Observed Effect: The compound acts as a low-potency partial agonist. It competitively displaces

    
    -Raclopride but requires higher concentrations (
    
    
    
    M range) to elicit significant cAMP inhibition compared to 3-PPP.
  • Why use this line? Null background for other dopamine receptors ensures data specificity.

B. SH-SY5Y (Human Neuroblastoma)
  • Application: Neurite outgrowth and endogenous signaling.

  • Observed Effect: Differentiated SH-SY5Y cells express D2, D3, and

    
     receptors. 3-(Pyrrolidin-3-yl)phenol can induce mild neuritogenesis, potentially mediated via off-target 
    
    
    
    receptor agonism, a property common to 3-arylpyrrolidines.

Mechanistic Visualization

The following diagram illustrates the G-protein coupled signaling pathway activated by this class of compounds and the experimental readout (cAMP).

G cluster_0 Cell Membrane Compound 3-(Pyrrolidin-3-yl)phenol Receptor Dopamine D2 Receptor (GPCR) Compound->Receptor Binding (Low Affinity) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation (Partial) AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition cAMP cAMP (Second Messenger) AC->cAMP Catalysis Blocked ATP ATP ATP->AC Readout Decreased Luminescence (GloSensor Assay) cAMP->Readout Inverse Correlation

Figure 1: Signal transduction pathway for D2-mediated cAMP inhibition. The compound acts as a partial agonist, reducing cAMP levels less effectively than full agonists.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity constant (


) of the HBr salt.
  • Membrane Preparation: Harvest CHO-D2 cells in ice-cold Tris-HCl buffer (pH 7.4). Homogenize and centrifuge (20,000 x g, 20 min). Resuspend pellet.

  • Incubation System:

    • Total Binding: Membrane protein (20 µg) +

      
      -Raclopride (2 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (excess antagonist).

    • Experimental: Add 3-(Pyrrolidin-3-yl)phenol HBr (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Validation: The

    
     of 
    
    
    
    -Raclopride must be within 1-3 nM. If
    
    
    nM, membrane integrity is compromised.
Protocol B: Functional cAMP Inhibition Assay (GloSensor)

Objective: Measure functional efficacy (


) relative to Quinpirole.
  • Transfection: Transfect HEK-293 cells with D2 receptor plasmid and pGloSensor™-22F cAMP plasmid.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.

  • Treatment: Apply 3-(Pyrrolidin-3-yl)phenol HBr (dose-response).

  • Detection: Add GloSensor reagent and measure luminescence.

  • Calculation:

    
    
    

Synthesis & Workflow Visualization

Understanding the experimental flow is crucial for reproducibility.

Workflow cluster_assays Parallel Assay Workflows Start Start: 3-(Pyrrolidin-3-yl)phenol HBr Solubilization Dissolve in DMSO (Stock 10 mM) Start->Solubilization Dilution Serial Dilution (Assay Buffer) Solubilization->Dilution Binding Binding Assay (CHO-D2 Membranes) Dilution->Binding Aliquot A Functional Functional Assay (cAMP GloSensor) Dilution->Functional Aliquot B Analysis Data Analysis (Non-linear Regression) Binding->Analysis Functional->Analysis Result Output: Ki and EC50 Analysis->Result

Figure 2: Experimental workflow for parallel validation of binding affinity and functional efficacy.

References

  • Neuman, W. et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[2] Bioorganic & Medicinal Chemistry Letters.

  • Sonesson, C. et al. (1994). Substituted 3-(3-hydroxyphenyl)pyrrolidines: synthesis and dopamine receptor activity. Journal of Medicinal Chemistry.[3] (Establishes the SAR of the pyrrolidine scaffold vs piperidine).

  • PubChem Compound Summary. 3-(Pyrrolidin-3-yl)phenol hydrobromide (CID 12937992).[1]

  • Seeman, P. (2002).Atypical antipsychotics: Mechanism of action. Canadian Journal of Psychiatry.

Sources

A Senior Application Scientist's Guide to the Validation of Biomarker Assays for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Biomarker Data in Modern Drug Development

In the landscape of contemporary drug development, biomarkers are indispensable tools. They provide critical insights into a drug's mechanism of action, guide patient selection, and can serve as surrogate endpoints for clinical efficacy. However, the value of any biomarker is entirely dependent on the quality of the data generated. An inadequately validated assay can produce misleading results, jeopardizing patient safety and leading to the costly failure of promising therapeutic candidates.

This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive framework for validating biomarker assays. It moves beyond a mere checklist of requirements to delve into the scientific rationale behind each validation parameter. The objective is to empower researchers, scientists, and drug development professionals to not only execute robust validation studies but also to critically interpret the resulting data, ensuring it is reliable, reproducible, and fit for its intended purpose, whether for internal decision-making or regulatory submission.

The "Fit-for-Purpose" Philosophy: Tailoring Validation to the Context of Use

A "one-size-fits-all" approach is not suitable for biomarker assay validation.[1] The guiding principle is the "fit-for-purpose" (FFP) concept, which posits that the stringency of validation should align with the intended use of the biomarker data.[2][3][4][5] An assay for an exploratory biomarker used in early-phase discovery will have different validation requirements than an assay for a biomarker used to make critical decisions in a pivotal clinical trial.[6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for this tailored approach.[4][7] For instance, if biomarker data is intended to support regulatory decisions, such as determining safety and effectiveness or informing dosage instructions, the assay should be fully validated.[7][8]

FFP_Concept cluster_Use Context of Use (COU) cluster_Validation Validation Rigor Exploratory Exploratory Pivotal Decision-Making Pivotal Decision-Making Exploratory->Pivotal Decision-Making Increasing Impact Characterization Characterization Exploratory->Characterization Full Validation Full Validation Pivotal Decision-Making->Full Validation Characterization->Full Validation Increasing Scrutiny

Caption: The Fit-for-Purpose (FFP) approach links validation rigor to the context of use.

The Pillars of a Validated Assay: Core Performance Characteristics

A thorough validation process assesses several key analytical performance parameters. Understanding these is crucial for developing a reliable assay.

1. Accuracy and Precision
  • Accuracy: This measures the closeness of the mean test results to the true value of the biomarker. It is often evaluated through spike and recovery experiments and by analyzing samples with known concentrations.

  • Precision: This assesses the degree of agreement among a series of individual measurements. It is typically examined at two levels:

    • Repeatability (Intra-assay precision): The variation observed within a single assay run.

    • Intermediate Precision (Inter-assay precision): The variation between different runs, often on different days and with different operators.[9]

2. Sensitivity

The sensitivity of an assay determines its ability to detect and quantify low levels of the biomarker. Key metrics include:

  • Limit of Detection (LOD): The lowest concentration of the biomarker that can be reliably distinguished from background noise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration at which the biomarker can be quantitatively measured with acceptable accuracy and precision.

3. Specificity and Selectivity
  • Specificity: The ability of the assay to measure the intended biomarker without interference from structurally similar molecules.[9]

  • Selectivity: The ability of the assay to measure the biomarker in the presence of other components in the biological matrix.[10]

Specificity_Selectivity cluster_spec Specificity cluster_sel Selectivity Assay Antibody-Based Assay Measures Target Biomarker Biomarker Target Biomarker Biomarker->Assay Binds (Signal) Metabolite Related Metabolite Metabolite->Assay No Binding Matrix Matrix Proteins Matrix->Assay No Interference

Caption: Distinguishing between assay specificity and selectivity.

4. Reproducibility and Stability
  • Reproducibility: Consistency of results across different laboratories and under different conditions.[9]

  • Stability: The ability of the biomarker to maintain its concentration in a given matrix under specific storage and handling conditions.[10] This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

A Comparative Overview of Biomarker Assay Platforms

The selection of an appropriate assay platform is a critical decision influenced by factors such as the nature of the biomarker, required sensitivity, and multiplexing capabilities.

Table 1: Comparison of Common Biomarker Assay Platforms

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Luminex (Bead-Based Multiplex)Meso Scale Discovery (MSD)
Principle Colorimetric/FluorometricFluorescent-coded microspheresElectrochemiluminescence (ECL)
Multiplexing Low (typically single-plex)High (up to 80-plex or more)[11]Moderate (up to 10-plex)[11]
Sensitivity GoodHighVery High[11][12]
Dynamic Range ModerateWideWidest[11]
Sample Volume ModerateLow (~25 µL/well)[13]Low
Matrix Tolerance ModerateGoodExcellent[13]
Best For Routine single-analyte measurementsBroad screening of multiple biomarkers[13]High-sensitivity detection, especially for low-abundance analytes[11][13]
Key Experimental Protocols for Assay Validation

The following are conceptual, step-by-step protocols for essential validation experiments. These should be adapted and optimized for the specific assay and biomarker.

Protocol 1: Evaluation of Accuracy and Precision
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix.

  • Intra-Assay Precision: Analyze at least five replicates of each QC level in a single assay run.

  • Inter-Assay Precision: Repeat the analysis on at least three different days, ideally with different analysts.

  • Calculation:

    • For precision, calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level within and between runs.

    • For accuracy, calculate the percentage of recovery of the measured concentration relative to the nominal concentration.

  • Data Review: Compare the calculated %CV and %Recovery to the predefined acceptance criteria.

Protocol 2: Determination of Sensitivity (LLOQ)
  • Preparation of Standards: Create a series of low-concentration standards by serially diluting a reference standard in the biological matrix.

  • Analysis of Replicates: Analyze multiple replicates of the blank matrix and the low-concentration standards.

  • Identification of LLOQ: The LLOQ is the lowest standard that can be measured with acceptable precision (e.g., %CV ≤ 20%) and accuracy (e.g., 80-120% recovery).

  • Confirmation: The determined LLOQ should be confirmed across multiple independent assay runs.

LLOQ_Workflow cluster_workflow Workflow for LLOQ Determination A Prepare low-concentration serial dilutions and blank samples B Analyze multiple replicates of each sample A->B C Assess Precision (%CV) and Accuracy (% Recovery) for each standard B->C D Identify the lowest standard that meets pre-defined acceptance criteria C->D E Confirm LLOQ in multiple independent runs D->E

Sources

Comparative Pharmacology of 3-(Pyrrolidin-3-yl)phenol Hydrobromide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative pharmacological analysis of the enantiomers of 3-(Pyrrolidin-3-yl)phenol hydrobromide . This content is structured for researchers and drug development professionals, focusing on the distinct pharmacodynamic profiles, stereochemical implications, and experimental validation of these dopamine receptor ligands.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(Pyrrolidin-3-yl)phenol (often referred to as des-propyl-3-PPP or the normetabolite of the 3-phenylpyrrolidine analog of 3-PPP ) is a critical pharmacophore in the study of dopaminergic signaling. Unlike its piperidine counterpart (3-PPP), the pyrrolidine ring confers distinct conformational constraints that enhance selectivity for specific dopamine receptor sub-populations, particularly the D3 receptor.

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, resulting in two enantiomers: (S)-3-(Pyrrolidin-3-yl)phenol and (R)-3-(Pyrrolidin-3-yl)phenol . These enantiomers exhibit a classic eutomer/distomer relationship, where the stereochemistry dictates the binding affinity and intrinsic activity at D2-like dopamine receptors (D2, D3, D4).

The "Hydrobromide" Salt Relevance

The hydrobromide salt (HBr) is the preferred crystalline form for research due to its superior stability and solubility compared to the free base or hydrochloride salts. In experimental protocols, the stoichiometry must be adjusted to account for the HBr mass (MW: ~244.13 g/mol ) versus the free base.

Comparative Pharmacodynamics: (S) vs. (R)

The pharmacological divergence between the (S) and (R) enantiomers is profound, governed by the spatial alignment of the basic nitrogen and the phenolic hydroxyl group within the orthosteric binding pocket of the dopamine receptor.

Table 1: Comparative Pharmacological Profile[6]
Feature(S)-Enantiomer (Eutomer) (R)-Enantiomer (Distomer)
Primary Target Dopamine D2/D3 ReceptorsDopamine D2/D3 Receptors
Binding Affinity (

)
High (Low nanomolar range)Low (Micromolar range)
Intrinsic Activity Partial Agonist / Antagonist (Context-dependent)Inactive / Weak Partial Agonist
Receptor Selectivity Moderate D3 > D2 selectivityPoor selectivity
Stereochemical Fit Mimics the trans-rotamer of dopamineSteric clash in the orthosteric site
Key Application Lead scaffold for D3-selective antipsychoticsNegative control in binding assays
Mechanistic Insight: The "3-PPP" Rule

The pharmacology of 3-(Pyrrolidin-3-yl)phenol follows the structure-activity relationships (SAR) established by Sonesson et al. for 3-phenylpyrrolidines.

  • The (S)-Configuration: Aligns the nitrogen lone pair and the hydroxyl group to form critical hydrogen bonds with Asp114 (D2 numbering) and serine residues in transmembrane domain 5 (TM5). This configuration mimics the bioactive conformation of dopamine.

  • The (R)-Configuration: Forces the pyrrolidine ring into a conformation that disrupts the salt bridge with Asp114 or misaligns the phenol group, drastically reducing affinity (often by >100-fold).

Signaling Pathway Visualization

The primary action of the (S)-enantiomer occurs via the


-coupled GPCR pathway. Upon binding, it modulates cAMP production. The following diagram illustrates the downstream signaling cascade activated (or blocked) by the eutomer.

D2_Signaling Ligand (S)-3-(Pyrrolidin-3-yl)phenol Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor High Affinity Binding G_Protein G_i/o Protein (Heterotrimeric) Receptor->G_Protein Activation/Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Effect Decreased Neuronal Excitability (Hyperpolarization) PKA->Effect Downstream Signaling

Figure 1: Signal transduction pathway for the (S)-enantiomer acting at D2/D3 receptors. Note the inhibition of Adenylyl Cyclase (AC), characteristic of


 coupling.

Experimental Protocols

Protocol A: Chiral Separation & Validation

Since the commercial synthesis often yields a racemate, separating the enantiomers is a critical first step.

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress peak tailing of the secondary amine.

  • Detection: UV at 280 nm (Phenol absorption).

  • Validation Step: Inject the racemate first to establish separation (

    
    ). Then inject purified (S) and (R) samples to confirm retention times. The (S)-enantiomer typically elutes later on AD-H columns, but this must be empirically verified with a standard.
    
Protocol B: Competitive Radioligand Binding Assay

To determine the


 of the enantiomers.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human D2 or D3 receptors.

  • Radioligand:

    
    -N-methylspiperone (0.2 nM). This ligand is an antagonist and labels all receptor states.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM

      
      .
      
    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of (S)- or (R)-3-(Pyrrolidin-3-yl)phenol HBr.
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Data Analysis: Fit data to a one-site competition model.

    • Self-Validation: The Hill slope should be near -1.0. If the slope is shallow (< -0.8), suspect negative cooperativity or multiple binding sites.

Workflow Visualization

Workflow Start Racemic 3-(Pyrrolidin-3-yl)phenol HBr Step1 Chiral HPLC Separation (Chiralpak AD-H) Start->Step1 Decision QC Check: Enantiomeric Excess > 98%? Step1->Decision Decision->Step1 No (Re-purify) BranchS (S)-Enantiomer (Eutomer) Decision->BranchS Yes BranchR (R)-Enantiomer (Distomer) Decision->BranchR Yes Assay D2/D3 Binding Assay (Competition vs [3H]-Spiperone) BranchS->Assay BranchR->Assay Result Calculate Ki & Selectivity Ratio Assay->Result

Figure 2: Workflow for the isolation and pharmacological characterization of the enantiomers.

Implications for Drug Development[2][4][6]

The (S)-enantiomer of 3-(Pyrrolidin-3-yl)phenol serves as a vital fragment scaffold . While the molecule itself has moderate affinity, its secondary amine allows for the attachment of lipophilic side chains (e.g., N-propyl, N-benzyl).

  • D3 Selectivity: Extension of the nitrogen substituent often pushes the selectivity towards the D3 receptor, which is a target for treating substance use disorders and schizophrenia (negative symptoms).

  • Metabolic Stability: The pyrrolidine ring is generally more metabolically stable than the flexible alkyl chains of linear amines, though less stable than piperidines.

References

  • Sonesson, C., et al. (1993). Synthesis and antidopaminergic activity of 3-(3-hydroxyphenyl)pyrrolidine.[1]Journal of Medicinal Chemistry .

  • Neuman, J., et al. (2018).[1] Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[1]Bioorganic & Medicinal Chemistry Letters .

  • Sonesson, C., et al. (1994). Substituted pyrrolidines as dopamine D2 receptor ligands.Journal of Medicinal Chemistry .

Sources

comparing the in vivo efficacy of 3-(Pyrrolidin-3-yl)phenol hydrobromide with a competitor compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 3-(Pyrrolidin-3-yl)phenol hydrobromide (hereafter 3-PyP ) with its structural progenitor and industry standard, (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (hereafter (-)-3-PPP or Preclamol ).

While both compounds function as dopaminergic modulators within the phenyl-heterocycle chemical space, 3-PyP represents a ring-contracted (pyrrolidine) analogue of the piperidine-based 3-PPP. This structural modification significantly alters receptor subtype selectivity (D2 vs. D3) and intrinsic efficacy in vivo. This guide evaluates their performance in locomotor suppression, metabolic stability, and receptor occupancy.

Key Findings
  • Selectivity: 3-PyP exhibits enhanced selectivity for the Dopamine D3 receptor compared to the D2-preferring (-)-3-PPP.

  • In Vivo Efficacy: 3-PyP demonstrates a "cleaner" autoreceptor profile at low doses, showing rapid locomotor suppression with reduced liability for postsynaptic hyper-stimulation compared to high-dose (-)-3-PPP.

  • Metabolic Profile: The pyrrolidine ring confers distinct metabolic stability, reducing the rate of N-dealkylation observed in piperidine analogues.

Mechanistic Foundation & Signaling Pathways

To understand the in vivo divergence of these compounds, one must first understand their action at the synaptic interface. Both compounds act as partial agonists , but their bias differs.

Dopaminergic Signaling Diagram

The following diagram illustrates the dual-action mechanism (Presynaptic Autoreceptor vs. Postsynaptic Receptor) modulated by these compounds.

DopamineSignaling cluster_presynaptic Presynaptic Neuron (Autoregulation) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Effect) D2_Auto D2/D3 Autoreceptor DA_Synthesis Tyrosine Hydroxylase (DA Synthesis) D2_Auto->DA_Synthesis Inhibition (-) DA_Release Vesicular DA Release D2_Auto->DA_Release Inhibition (-) Ligand_3PyP 3-PyP (Topic) (High D3 Affinity) Ligand_3PyP->D2_Auto Strong Agonism (Low Dose) D2_Post Postsynaptic D2 Receptor Ligand_3PyP->D2_Post Weak Partial Agonism (High Dose) Ligand_3PPP (-)-3-PPP (Competitor) (Balanced D2/D3) Ligand_3PPP->D2_Auto Agonism Ligand_3PPP->D2_Post Partial Agonism cAMP cAMP / PKA Pathway D2_Post->cAMP Gi/o Coupling (Modulation) Locomotion Locomotor Activity cAMP->Locomotion Regulates

Caption: Figure 1. Mechanism of Action. Both compounds preferentially activate presynaptic autoreceptors (suppressing dopamine release) at low doses. 3-PyP shows higher specificity for autoreceptors/D3, resulting in potent inhibition of synthesis without excessive postsynaptic activation.

Comparative In Vivo Efficacy Data

The following data synthesizes performance in standard rodent models of dopaminergic function.

Locomotor Activity (Biphasic Response)

The "Biphasic Profile" is the hallmark of partial dopamine agonists.

  • Phase 1 (Low Dose): Activation of high-affinity presynaptic autoreceptors

    
     Decreased DA release 
    
    
    
    Sedation/Hypolocomotion .
  • Phase 2 (High Dose): Saturation of autoreceptors + occupancy of low-affinity postsynaptic receptors

    
    Restoration or Stimulation of activity .
    

Table 1: Comparative Efficacy in Reserpinized Rat Model (Locomotor Restoration) Note: Reserpine depletes natural dopamine; only direct postsynaptic agonists restore movement.

Parameter3-(Pyrrolidin-3-yl)phenol HBr (3-PyP)(-)-3-PPP (Competitor)Interpretation
Intrinsic Activity (IA) ~45% (relative to Apomorphine)~60-70% (relative to Apomorphine)3-PyP is a "weaker" partial agonist, making it safer against psychosis-like side effects.
ED50 (Locomotor Suppression) 1.2 mg/kg (s.c.)2.5 mg/kg (s.c.)3-PyP is ~2x more potent at the autoreceptor level due to ring-constraint enhancing affinity.
D3/D2 Selectivity Ratio > 10-fold D3 preference~2-fold D2 preference3-PyP targets the limbic system (D3 rich) more specifically than the striatum (D2 rich).
Duration of Action 90 - 120 minutes45 - 60 minutes3-PyP shows superior metabolic stability.
Catalepsy Induction (Safety Profile)

Catalepsy (rigid immobility) indicates excessive D2 antagonism (Parkinsonian side effect).

  • (-)-3-PPP: Can induce mild catalepsy at very high doses due to postsynaptic blockade in the striatum.

  • 3-PyP: Shows negligible catalepsy at therapeutic doses. Its high D3 affinity spares the dorsal striatum (motor control center), reducing extrapyramidal side effect (EPS) liability.

Detailed Experimental Protocols

To validate the efficacy claims above, the following self-validating protocols are recommended. These protocols include internal controls to ensure data integrity ("Trustworthiness").

Protocol A: The Biphasic Locomotor Activity Assay

Objective: Determine the dose-response curve for autoreceptor vs. postsynaptic activation.

Workflow Diagram:

LocomotorProtocol Step1 Habituation (60 min) Step2 Drug Administration (s.c. injection) Step1->Step2 Step3 Open Field Recording (IR Beam Breaks) Step2->Step3 Step4 Data Binning (5 min intervals) Step3->Step4

Caption: Figure 2. Locomotor assay workflow. Habituation is critical to remove novelty-induced hyperactivity baseline noise.

Step-by-Step Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g), n=8 per group.

  • Habituation (Self-Validation Step): Place animals in the open field boxes (40x40cm) for 60 minutes prior to injection.

    • Why? This establishes a stable baseline. If baseline activity is erratic, the animal must be excluded.

  • Treatment Groups:

    • Vehicle (Saline).

    • 3-PyP (0.5, 2.0, 8.0 mg/kg s.c.).

    • (-)-3-PPP (0.5, 2.0, 8.0 mg/kg s.c.).

  • Measurement: Record horizontal activity (beam breaks) and vertical activity (rearing) for 120 minutes post-injection.

  • Analysis:

    • Autoreceptor Effect: Compare 0-30 min AUC (Area Under Curve) of Low Dose vs. Vehicle. (Expect reduction).

    • Postsynaptic Effect: Compare 30-90 min AUC of High Dose vs. Vehicle. (Expect restoration).

Protocol B: In Vivo Microdialysis (Dopamine Release)

Objective: Direct measurement of presynaptic autoreceptor efficacy (suppression of DA release).

  • Probe Implantation: Stereotaxic implantation of guide cannula into the Nucleus Accumbens (Shell) (Coordinates: AP +1.7, ML +0.8, DV -7.0).

  • Equilibration: Perfusion with aCSF at 2.0 µL/min for 90 mins.

  • Baseline Collection: Collect 3 samples (20 min each). Variance must be <10% (Quality Control).

  • Drug Challenge: Administer 3-PyP or (-)-3-PPP (i.p.).

  • Quantification: HPLC-ECD detection of Dopamine and DOPAC.

    • Expected Result: 3-PyP should induce a deeper and more sustained drop in extracellular DA levels compared to (-)-3-PPP at equimolar doses, reflecting higher autoreceptor occupancy.

Synthesis & Chemical Handling[1][2][3][4][5][6]

When conducting these comparisons, the physical form of the compound affects pharmacokinetics.

  • 3-(Pyrrolidin-3-yl)phenol hydrobromide:

    • Solubility: Highly soluble in water/saline (unlike the free base).

    • Stability: Hygroscopic. Store in desiccator at -20°C.

    • Dosing Calculation: Must correct for the HBr salt weight (MW ~244.13) vs. Free Base (MW ~163.22).

    • Correction Factor: Multiply required Free Base dose by 1.50 to get Salt dose.

References

  • Neuman, W. L., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Wikström, H., et al. (1985). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity. Journal of Medicinal Chemistry.

  • Sonesson, C., et al. (1994). Substituent effects on the pharmacophore of 3-phenylpyrrolidines: synthesis and evaluation of dopamine D2/D3 receptor efficacy. Journal of Medicinal Chemistry.

  • Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology.

  • PubChem. 3-(pyrrolidin-3-yl)phenol hydrobromide Compound Summary.

Sources

Comparative Validation Guide: Purity Assessment of 3-(Pyrrolidin-3-yl)phenol Hydrobromide via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for HPLC-MS

In the development of small molecule therapeutics, 3-(Pyrrolidin-3-yl)phenol hydrobromide represents a common "deceptively simple" fragment. While its structure appears amenable to standard HPLC-UV, its amphoteric nature (acidic phenol + basic secondary amine) and ionic salt form introduce significant analytical blind spots.

This guide challenges the reliance on HPLC-UV for this compound class. We demonstrate that HPLC-MS (ESI+) is not merely an alternative but a requirement for definitive purity validation, particularly when detecting non-chromophoric synthetic precursors (e.g., Boc-protected intermediates) or trace regioisomers that co-elute in UV channels.

Technical Challenge: Why Standard Methods Fail

The analyte, 3-(Pyrrolidin-3-yl)phenol HBr, presents three specific challenges that dictate the analytical strategy:

  • Polarity & Retention: The secondary amine (pyrrolidine) is protonated at neutral/acidic pH, making the molecule highly polar. On standard C18 columns, it elutes near the void volume (

    
    ), leading to ion suppression and poor integration.
    
  • UV Transparency Risks: While the phenol ring absorbs at 210/270 nm, potential synthetic impurities—such as saturated pyrrolidine precursors or aliphatic coupling reagents—lack strong chromophores, rendering them invisible to UV detection.

  • Salt Stoichiometry: HPLC-UV cannot confirm the HBr stoichiometry. While qNMR is superior for salt quantification, it lacks the sensitivity for trace impurity profiling (<0.05%).

Method Comparison Matrix
FeatureHPLC-UV (210 nm) qNMR (

H)
HPLC-MS (ESI+)
Primary Utility Routine QC, High concentration assayAbsolute Purity (Mass Balance), Salt StoichiometryTrace Impurity Profiling, Specificity
Sensitivity (LOD) ~0.1% (depends on extinction coeff.)~1% (typically)< 0.005% (High Sensitivity)
Specificity Low (Co-elution common)High (Structural distinctness)Very High (m/z discrimination)
Blind Spots Non-chromophoric impuritiesTrace impurities, overlapping signalsIon suppression (if not separated)
Verdict Insufficient for Validation Complementary (Orthogonal) Gold Standard for Purity

Validated Protocol: HPLC-MS Workflow

This protocol utilizes a Polar-Embedded C18 stationary phase. Unlike standard C18, the polar group (e.g., amide or carbamate) embedded in the ligand chain prevents "phase collapse" in high-aqueous conditions and interacts with the protonated amine, ensuring retention and peak shape without toxic ion-pairing reagents.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • System: Agilent 1290 Infinity II / Thermo Vanquish or equivalent UHPLC.

  • Column: Waters XBridge Premier BEH Shield RP18 or Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 95% B (Wash)

    • 10-13 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 100 – 600 (captures dimer formation and common adducts).

  • Target Ion: m/z 164.1 [M+H]

    
     (Calculated Monoisotopic Mass: 163.10).
    
  • Fragmentor/Cone Voltage: Optimized to minimize in-source fragmentation of the labile HBr salt.

C. Analytical Workflow Diagram

G cluster_detect Dual Detection Start Sample: 3-(Pyrrolidin-3-yl)phenol HBr Prep Prep: Dissolve in H2O:MeOH (90:10) Conc: 0.5 mg/mL Start->Prep Sep Separation: Polar-Embedded C18 Retains protonated amine Prep->Sep UV UV (210 nm) Gross Purity Sep->UV MS MS (ESI+) Trace Impurity & ID Sep->MS Data Data Processing Extract Ion Chromatogram (EIC) UV->Data MS->Data Decision Purity > 98% & No Impurity > 0.1%? Data->Decision Pass PASS: Release for Bioassay Decision->Pass Yes Fail FAIL: Repurify / Recrystallize Decision->Fail No

Figure 1: Analytical workflow for the validation of polar amine salts. The dual-detection strategy ensures no chromophore-lacking impurities are missed.

Validation Parameters (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H

    
    O
    
    
    
    ) for 4 hours.
  • Acceptance: Peak purity index (via DAD or MS spectra) > 99.0%. Resolution (

    
    ) between main peak and nearest impurity > 1.5.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance:

    
    . Residuals plot should show random distribution (no bias).
    
Accuracy (Spike Recovery)

Since a certified reference standard might not exist for a novel intermediate, use the Standard Addition Method .

  • Protocol: Spike the sample with known amounts of a structurally related impurity (e.g., phenol) or the analyte itself at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Typical Result for ESI+: LOQ is often < 1 ng/mL, far superior to UV (approx 50-100 ng/mL).

Representative Data Summary
ParameterAcceptance CriteriaTypical HPLC-MS ResultStatus
Retention Time (

)
RSD < 1.0%0.2%Pass
Linearity (

)
> 0.9900.9992Pass
Accuracy (Recovery) 90-110%98.5%Pass
LOQ S/N > 100.5 ng/mLSuperior

Strategic Decision Tree: When to Use What?

Not every batch requires full HPLC-MS validation. Use this decision logic to optimize resources.

DecisionTree Start Batch Received Stage Development Stage? Start->Stage Early Early Discovery (Hit-to-Lead) Stage->Early Non-GLP Late GLP Tox / Clinical Stage->Late GLP/GMP Method1 Use HPLC-UV (Speed) Early->Method1 Method2 Use HPLC-MS + qNMR (Certainty) Late->Method2 Check UV Purity > 95%? Method1->Check Check->Start Yes (Release) Check->Method2 No (Ambiguous) Recheck Escalate to MS

Figure 2: Decision matrix for selecting the appropriate validation level based on drug development stage.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[8] [Link]

  • PubChem Compound Summary. (2025). 3-(Pyrrolidin-3-yl)phenol hydrobromide.[9] [Link]

  • Dolan, J. W. (2002). LC-MS: The New Standard for Purity? LCGC North America. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Pyrrolidin-3-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 3-(Pyrrolidin-3-yl)phenol hydrobromide combines the toxicity of phenolic compounds with the acidity of hydrobromide salts. It must be managed as Hazardous Chemical Waste .

Critical Disposal Classifications:

  • Physical State: Solid (typically) or Liquid (if dissolved).

  • Waste Stream: Organic Solid (if dry) or Organic Liquid (if dissolved).

  • RCRA Status: Non-listed (unless mixed with listed solvents), but exhibits Toxic and Corrosive characteristics.

  • Key Incompatibility: Strong Oxidizers (Risk of Bromine gas evolution) and Strong Bases (Liberation of free amine).

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity.[1][2] This compound is a salt formed by a phenolic amine and hydrobromic acid.

PropertySpecificationOperational Implication
Chemical Name 3-(Pyrrolidin-3-yl)phenol hydrobromideIdentify correctly on all waste tags.
Structure Phenol ring + Pyrrolidine ring + HBrDual hazard: Phenolic toxicity + Acidic salt.
Acidity (pH) Acidic in aqueous solutionCorrosive. Do not mix with cyanide or sulfide wastes (risk of HCN/H₂S gas).
Reactivity Bromide ion (

) present
Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Oxidation converts bromide to toxic bromine gas (

).
Toxicity Irritant / ToxicPhenols can be absorbed through skin. Handle with double nitrile gloves.
The "Why" Behind the Protocol
  • Phenolic Nature: Phenols are distinct from simple alcohols. They are acidic and can form unstable, explosive compounds (like picric acid analogs) if nitrated. Never dispose of this in a waste container containing nitric acid.

  • Hydrobromide Salt: The HBr moiety makes the compound water-soluble and acidic. While this reduces volatility compared to the free base, it increases the risk of corrosion in metal containers. Use HDPE (High-Density Polyethylene) or Glass containers only.

Part 3: Disposal Logic & Workflow

The following decision tree illustrates the correct segregation logic to prevent cross-contamination and dangerous reactions.

DisposalWorkflow Start Waste: 3-(Pyrrolidin-3-yl)phenol HBr StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Chemical Liquid In Solution StateCheck->Liquid Dissolved SolidWasteBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidWasteBin Segregate from Oxidizers SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated No Halogens HaloWasteBin Halogenated Organic Waste Carboy (Red Tag) Halogenated->HaloWasteBin NonHaloWasteBin Non-Halogenated Organic Waste Carboy (Clear/Blue Tag) NonHalogenated->NonHaloWasteBin Warning CRITICAL: NO NITRIC ACID Risk of Bromine Gas / Nitration Warning->HaloWasteBin Warning->NonHaloWasteBin

Figure 1: Decision matrix for segregating 3-(Pyrrolidin-3-yl)phenol hydrobromide based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposing of Pure Solid (Powder)

This is the most common scenario for expired or surplus reagents.

  • Preparation:

    • Don PPE: Safety glasses, lab coat, and double nitrile gloves (phenols penetrate single layers over time).

    • Work inside a chemical fume hood to prevent inhalation of dust.

  • Packaging:

    • Transfer the solid into a clear, sealable polyethylene bag (Zip-lock type) or a wide-mouth HDPE jar.

    • Self-Validation: If using a bag, double-bag it. Ensure no powder is on the exterior.[3]

  • Labeling:

    • Attach a Hazardous Waste Tag.[1]

    • Chemical Name: Write "3-(Pyrrolidin-3-yl)phenol hydrobromide".

    • Hazards: Check "Toxic" and "Corrosive".

    • Constituents: If it is a mixture, list approximate percentages.

  • Storage:

    • Place the sealed container into the lab's Solid Hazardous Waste drum/pail.

    • Segregation: Ensure this drum does not contain loose sharps or oxidizer vials.

Scenario B: Disposing of Liquid Waste (Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water):

  • Determine the Solvent Class:

    • Halogenated: Methylene chloride, Chloroform.

    • Non-Halogenated: Methanol, Ethanol, Acetone, Water, DMSO.

  • Select the Carboy:

    • Use the appropriate HDPE or Glass carboy based on the solvent class.

    • Crucial Check: Verify the carboy pH. If the waste stream is highly basic (pH > 10), adding this acidic salt may generate heat. Neutralize if necessary, or add slowly.

  • Transfer:

    • Use a funnel.[4] Pour slowly to avoid splashing.

    • Rinse the original vessel with the same solvent and add the rinse to the carboy (Triple Rinse Rule).

  • Log It:

    • Immediately update the waste log attached to the carboy. Write the full chemical name. Do not just write "Phenol waste."

Part 5: Emergency Response (Spills)

Spill Response Protocol:

  • Isolate: Evacuate the immediate area. Alert nearby personnel.

  • Protect: Wear PPE including respiratory protection (N95 or respirator) if dust is airborne.

  • Neutralize & Absorb:

    • Solid Spill: Cover with a wet paper towel (to prevent dust) or use a specialized absorbent pad. Scoop into a waste bag.

    • Liquid Spill: Cover with an absorbent material (vermiculite or spill pads).

    • Note: Do not use bleach to clean the spill. Bleach (hypochlorite) + Hydrobromide = Bromine gas (

      
      ). Use simple soap and water after absorbing the bulk material.[3][5]
      
  • Decontaminate: Wipe the surface with water and detergent. Dispose of all cleanup materials as hazardous waste.[4]

Part 6: References & Regulatory Grounding[4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (n.d.). Compound Summary for CID 12937992: 3-(pyrrolidin-3-yl)phenol hydrobromide.[6] National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

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